6-Methoxychroman-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLMFXPYODSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390333 | |
| Record name | 6-Methoxychroman-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182570-26-9 | |
| Record name | 6-Methoxychroman-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-6-methoxy-chroman-3-carboxylic acid as a ROCK2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-6-methoxy-chroman-3-carboxylic acid and its derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). While the parent compound serves as a valuable scaffold, its amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, has emerged as a highly potent and selective ROCK2 inhibitor. This document consolidates available data on its biological activity, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.
Introduction to ROCK2 Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal regulation, cell motility, and smooth muscle contraction.[][2] Dysregulation of the ROCK signaling pathway is implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[][3] Consequently, the development of selective ROCK inhibitors has become a significant area of therapeutic interest. While ROCK1 and ROCK2 share a high degree of homology, particularly in their kinase domains, they are understood to have distinct physiological and pathological functions, making isoform-selective inhibition a key goal for therapeutic development to minimize off-target effects.[4]
(S)-6-methoxy-chroman-3-carboxylic acid and its Derivatives as ROCK2 Inhibitors
The chroman scaffold is a privileged structure in medicinal chemistry.[5] (S)-6-methoxy-chroman-3-carboxylic acid serves as a key building block for the synthesis of various biologically active molecules.[5][6] While information on the direct ROCK2 inhibitory activity of the parent acid is limited in publicly available literature, its amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, has been identified as a potent and selective ROCK2 inhibitor.[4][7]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide against ROCK1 and ROCK2.
| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold | [4] |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | 68.1 | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Signaling Pathway and Experimental Workflows
ROCK2 Signaling Pathway
The following diagram illustrates a simplified ROCK2 signaling pathway, highlighting its role in cellular functions.
Caption: Simplified ROCK2 signaling pathway and the point of inhibition.
Synthesis Workflow
A general synthetic workflow for chroman-3-carboxylic acids is depicted below. The synthesis of (S)-6-methoxy-chroman-3-carboxylic acid would follow a similar multi-step process.
Caption: General synthetic workflow for chroman-3-carboxylic acids.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.
Caption: Experimental workflow for kinase inhibitor screening.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of (S)-6-methoxy-chroman-3-carboxylic acid and its potent amide derivative are not fully available in the public domain. However, this section provides representative protocols based on established methodologies.
Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid
In Vitro ROCK2 Kinase Inhibition Assay (Representative Protocol)
The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against ROCK2, based on commercially available kinase assay kits. The specific conditions for the highly potent derivative may vary.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., S6K substrate peptide)
-
ATP
-
Test compound ((S)-6-methoxy-chroman-3-carboxylic acid or its derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the ROCK2 enzyme solution to each well containing the test compound and incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Reaction Initiation: Add a mixture of the substrate and ATP to each well to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Pharmacokinetics
Specific pharmacokinetic data for (S)-6-methoxy-chroman-3-carboxylic acid and its potent amide derivative are not available in the reviewed literature. In general, the pharmacokinetic properties of chroman derivatives, including their absorption, distribution, metabolism, and excretion (ADME), are influenced by their specific substitutions. For drug development, these parameters would need to be determined through in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo studies in animal models.
Conclusion
(S)-6-methoxy-chroman-3-carboxylic acid serves as a valuable scaffold for the development of ROCK2 inhibitors. Its amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrates high potency and selectivity for ROCK2 in vitro, making it a promising lead compound for further investigation. This technical guide provides a foundation for researchers by consolidating the available data and outlining key experimental approaches. Further studies are warranted to elucidate the detailed synthesis, full pharmacological profile, and pharmacokinetic properties of this class of compounds to assess their therapeutic potential.
References
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Methoxychroman-3-carboxylic Acid | Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
6-methoxychroman-3-carboxylic acid chemical properties and structure
This guide provides a comprehensive technical overview of 6-methoxychroman-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental chemical properties, molecular structure, robust synthetic methodologies, and its proven applications as a versatile intermediate in the development of novel therapeutic agents.
Core Chemical Identity and Molecular Structure
This compound is a derivative of chroman, which consists of a benzene ring fused to a dihydropyran ring.[1] The structure is specifically functionalized with a methoxy group at the 6-position and a carboxylic acid moiety at the 3-position.[2] This arrangement, particularly the carboxylic acid group, provides a convenient handle for derivatization into amides, esters, and other functional groups, facilitating structure-activity relationship (SAR) studies.[2]
The IUPAC name for this compound is 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid.[2][3] Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol .[4][5]
Table 1: Key Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[2][3] |
| Synonyms | 6-Methoxy-3-chromanecarboxylic acid[4][6] |
| CAS Number | 182570-26-9[3][4][5][6] |
| Molecular Formula | C₁₁H₁₂O₄[4][5] |
| Molecular Weight | 208.21[4][5] |
| PubChem CID | 3163251[3][4] |
| InChI Key | YFYLMFXPYODSEB-UHFFFAOYSA-N[3][6] |
| SMILES | COC1=CC2=C(C=C1)OCC(C2)C(=O)O[3] |
A critical structural feature is the chiral center at the C-3 position, meaning the compound exists as a racemic mixture of (S) and (R) enantiomers unless a stereospecific synthesis or resolution is performed. The specific stereochemistry can be crucial for biological activity, as demonstrated in studies where the (S)-enantiomer showed significantly higher potency as a ROCK2 inhibitor.[7]
Physicochemical and Safety Profile
Understanding the physical properties of a compound is paramount for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties and Safety Information
| Property | Value | Source |
| Physical Form | Beige crystalline to cream powder | [4] |
| Purity | ≥97% (Typical) | [3][6][8] |
| Storage | Store at 2-8°C, protect from light and moisture | [3][9] |
| Solubility | Soluble in DMSO, DMF, or acetonitrile | [9] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][6][8] |
| GHS Pictogram | GHS07 (Exclamation mark) | [6][8] |
| Signal Word | Warning | [3][6][8] |
Synthesis and Experimental Protocol
The chroman ring system is a valuable scaffold, and several methods exist for its synthesis. A common approach to chromone-3-carboxylic acids, related precursors, involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones followed by oxidation.[10][11] The subsequent selective reduction of the chromone double bond would yield the target chroman structure.
Below is a generalized workflow illustrating a logical synthetic pathway.
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
This protocol describes the synthesis of a chromone-3-carboxylic acid intermediate, a key step towards the final product.
-
Vilsmeier-Haack Formylation:
-
Rationale: This reaction introduces a formyl group at the 3-position of the chromone ring, which can then be oxidized.
-
Procedure: To a cooled (0°C) solution of an appropriate 2-hydroxyacetophenone in DMF, phosphorus oxychloride (POCl₃) is added dropwise. The reaction is stirred and allowed to warm to room temperature, then heated to complete the formation of the chromone-3-carbaldehyde.[10]
-
-
Oxidation to Carboxylic Acid:
-
Rationale: The Pinnick oxidation is a mild and efficient method to convert aldehydes to carboxylic acids without affecting other sensitive functional groups.
-
Procedure: The synthesized chromone-3-carbaldehyde is dissolved in a DCM-water mixture. Sodium chlorite (NaClO₂) and sulfamic acid are added, and the reaction is stirred at room temperature until completion.[10][11] This yields the chromone-3-carboxylic acid.
-
-
Selective Reduction:
-
Rationale: To obtain the chroman structure, the double bond in the pyran ring of the chromone must be reduced without affecting the benzene ring or the carboxylic acid. Catalytic hydrogenation is a standard method for this transformation.
-
Procedure: The 6-methoxychromone-3-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.
-
-
Purification:
-
Rationale: A self-validating protocol requires a pure final product. Recrystallization is an effective method for purifying solid crystalline compounds.
-
Procedure: After filtration to remove the catalyst, the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol-water) to afford pure this compound.[10]
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is not merely a laboratory chemical; it is a validated starting point for the synthesis of complex, biologically active molecules.[4] The chroman scaffold is considered a "privileged structure" because it appears in numerous compounds with diverse pharmacological activities.[1][2]
Key Application Areas:
-
Enzyme Inhibitors: Derivatives of this compound are actively researched as enzyme inhibitors.[2][4] A landmark study demonstrated that an amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, is a highly potent and selective ROCK2 inhibitor with an IC₅₀ value of 3 nM.[7] This highlights the scaffold's potential in treating diseases where Rho-kinase is implicated.
-
Anti-inflammatory and Analgesic Agents: The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[4]
-
Antioxidant Research: The structural similarity of the chroman core to Vitamin E (tocopherol) makes its derivatives interesting candidates for antioxidant research.[4]
The following diagram illustrates the role of this compound as a versatile scaffold for targeting different biological systems.
Caption: Role of this compound as a scaffold in drug discovery.
Conclusion
This compound is a high-value synthetic intermediate with a well-established profile. Its unique structure, featuring a privileged chroman core and a reactive carboxylic acid handle, makes it an essential tool for medicinal chemists. The successful development of potent kinase inhibitors from this scaffold validates its importance and promises continued relevance in the discovery of new therapeutic agents for a wide range of diseases. Future work will likely focus on developing more efficient stereoselective syntheses to access the individual (R) and (S) enantiomers, further unlocking the therapeutic potential of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Research Chemical [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. 6-Methoxy-chroman-3-carboxylic acid | 182570-26-9 [sigmaaldrich.com]
- 7. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Methoxy-chroman-3-carboxylic acid | 182570-26-9 [sigmaaldrich.com]
- 9. chemodex.com [chemodex.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
6-Methoxychroman-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a valuable framework for the design of novel therapeutic agents. Within this class of compounds, 6-methoxychroman-3-carboxylic acid has emerged as a particularly versatile building block for the synthesis of derivatives with a wide range of pharmacological activities. The presence of the methoxy group at the 6-position and the carboxylic acid at the 3-position allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets. This technical guide provides an in-depth overview of the synthesis, pharmacological activities, and therapeutic potential of this compound derivatives, with a focus on their application in modern drug discovery.
Data Presentation: Pharmacological Activities of this compound Derivatives
The following tables summarize the quantitative data for various this compound derivatives, highlighting their potency and selectivity against different biological targets.
Table 1: ROCK2 Inhibitory Activity of 6-Methoxychroman-3-carboxamide Derivatives
| Compound ID | Structure | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| (S)-7c | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | 68.1 | 3.0 | 22.7[1] |
Table 2: NF-κB Inhibitory Activity of 6-Hydroxy-7-methoxychroman-2-carboxylic Acid N-(substituted)phenylamides
| Compound ID | Substituent (R) | IC50 (µM) |
| 2a | H | >100 |
| 2b | 2-CH3 | 25.3 |
| 2c | 3-CH3 | 10.1 |
| 2d | 4-CH3 | 8.2 |
| 2e | 2-CF3 | 60.2 |
| 2f | 3-CF3 | 15.8 |
| 2g | 4-CF3 | 12.5 |
| 2h | 2-Cl | 40.1 |
| 2i | 3-Cl | 9.8 |
| 2j | 4-Cl | 6.0[2] |
| 2k | 2-OCH3 | >100 |
| 2l | 3-OCH3 | >100 |
| 2m | 4-OCH3 | >100 |
| 2n | 4-OH | >100 |
Experimental Protocols
General Synthesis of this compound Amide Derivatives
This protocol describes a general two-step process for the synthesis of this compound amide derivatives, starting from the commercially available this compound.
Step 1: Activation of this compound
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), to the solution.
-
Add a tertiary amine base, such as triethylamine (TEA) (2.0 eq) or N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
Step 2: Amide Bond Formation
-
To the solution containing the activated ester, add the desired primary or secondary amine (1.1 eq).
-
Continue stirring the reaction mixture at room temperature for 2-16 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the desired amide derivative.
In Vitro ROCK2 Kinase Assay
This protocol outlines a method to determine the inhibitory activity of test compounds against the ROCK2 enzyme.
-
Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, and 1 mM dithiothreitol (DTT).
-
Add recombinant human ROCK2 enzyme to the wells of a 96-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., Long S6 kinase substrate peptide) and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Quantify the amount of phosphorylated substrate using a suitable method, such as a filter-binding assay with [γ-33P]ATP or a fluorescence-based assay.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
NF-κB Reporter Gene Assay
This protocol describes a cell-based assay to measure the inhibition of NF-κB transcriptional activity.
-
Seed human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Rho-Associated Kinase 2 (ROCK2) Signaling Pathway
Caption: ROCK2 signaling pathway and the inhibitory action of this compound derivatives.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and screening of this compound derivatives.
References
- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
6-methoxychroman-3-carboxylic acid for natural product synthesis
An In-depth Technical Guide on the Application of 6-Methoxychroman-3-carboxylic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Core Introduction: The Versatility of the Chroman Scaffold
The chroman ring system, a key structural motif in a vast array of natural products and pharmacologically active compounds, represents a "privileged scaffold" in medicinal chemistry. Its inherent conformational rigidity and the synthetic accessibility of its derivatives make it an attractive starting point for the development of novel therapeutic agents. Within this class of compounds, this compound has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature—a chiral center at C3, an electron-rich aromatic ring, and a modifiable carboxylic acid group—provides a powerful platform for the stereoselective synthesis of complex molecular architectures.
This technical guide explores the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in constructing natural product analogs and other compounds of therapeutic interest. While direct total syntheses of complex natural products originating from this compound are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of potent bioactive agents is well-established. This guide will delve into the synthesis of such agents, providing detailed experimental protocols and quantitative data where available, and illustrating the strategic importance of this chroman derivative.
Synthetic Strategies and Key Applications
The primary application of this compound lies in its use as a chiral synthon for the preparation of a variety of bioactive compounds, including potent enzyme inhibitors and receptor modulators. The strategic placement of the methoxy group on the aromatic ring and the carboxylic acid at the chiral center allows for systematic modifications to explore structure-activity relationships (SAR).
Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide: A Potent and Selective ROCK2 Inhibitor
A notable application of this compound is in the synthesis of potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Overactivation of ROCK signaling is implicated in various cardiovascular diseases, and isoform-selective inhibitors are highly sought after. The synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide serves as an excellent case study.[1]
Quantitative Data for ROCK2 Inhibitor Synthesis [1]
| Compound | Molecular Formula | IC₅₀ (ROCK2) | IC₅₀ (ROCK1) | Selectivity (ROCK1/ROCK2) |
| (S)-7c | C₂₂H₂₀N₂O₃ | 3 nM | 68 nM | 22.7-fold |
Experimental Protocol: Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide [1]
Step 1: Synthesis of (S)-6-methoxychroman-3-carboxylic acid
-
A detailed, publicly available experimental protocol for the specific enantioselective synthesis of (S)-6-methoxychroman-3-carboxylic acid is not readily found. However, general methods for the synthesis and resolution of chroman-3-carboxylic acids are described in the chemical literature. These typically involve the asymmetric reduction of a corresponding coumarin-3-carboxylic acid or the chiral resolution of the racemic carboxylic acid using a chiral amine.
Step 2: Amide Coupling
-
To a solution of (S)-6-methoxychroman-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(pyridin-4-yl)aniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide.
Caption: Simplified ROCK2 signaling pathway and point of inhibition.
Future Perspectives and Conclusion
While the direct application of this compound in the total synthesis of complex natural products remains an area for future exploration, its utility as a versatile chiral building block in medicinal chemistry is firmly established. The synthesis of potent and selective ROCK2 inhibitors highlights the potential of this scaffold in developing targeted therapies.
Future research efforts could focus on:
-
Developing novel enantioselective synthetic routes to this compound and its derivatives.
-
Utilizing this building block in the synthesis of other classes of natural product analogs, such as flavonoids and pterocarpans.
-
Exploring its application in diversity-oriented synthesis to generate libraries of novel bioactive compounds.
References
Spectroscopic and Methodological Profile of 6-Methoxychroman-3-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 6-methoxychroman-3-carboxylic acid, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support ongoing research and development efforts.
Core Spectroscopic Data
The structural integrity and purity of this compound are confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is critical for compound verification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each hydrogen and carbon atom.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.15 | br s | 1H | -COOH |
| 6.75 | d, J=3.0 Hz | 1H | Ar-H |
| 6.70 | dd, J=8.7, 3.0 Hz | 1H | Ar-H |
| 6.63 | d, J=8.7 Hz | 1H | Ar-H |
| 4.38 | dd, J=11.1, 3.6 Hz | 1H | O-CH₂ |
| 4.02 | dd, J=11.1, 5.7 Hz | 1H | O-CH₂ |
| 3.73 | s | 3H | -OCH₃ |
| 3.09-3.02 | m | 1H | CH-COOH |
| 2.98-2.85 | m | 2H | Ar-CH₂ |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 177.3 | -COOH |
| 154.0 | Ar-C |
| 147.8 | Ar-C |
| 117.8 | Ar-CH |
| 117.5 | Ar-CH |
| 114.7 | Ar-CH |
| 113.8 | Ar-C |
| 66.8 | O-CH₂ |
| 55.8 | -OCH₃ |
| 38.7 | CH-COOH |
| 25.1 | Ar-CH₂ |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound.
MS (ESI) Data
| m/z | Assignment |
| 207.1 | [M-H]⁻ |
Infrared (IR) Spectroscopy
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Carboxylic acid, broad band |
| 1700-1725 | C=O | Carboxylic acid, strong |
| ~2950, ~2850 | C-H | Alkyl |
| ~3000-3100 | C-H | Aromatic |
| 1000-1300 | C-O | Ether and carboxylic acid |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the general procedures for obtaining the spectroscopic data.
Synthesis of this compound
The synthesis of this compound can be achieved through the following procedure:
A solution of 6-methoxy-2H-chromene-3-carboxylic acid (1.0 eq) in methanol is prepared in a hydrogenation bottle. Palladium on carbon (10% w/w, 0.1 eq) is added to the solution. The mixture is then subjected to hydrogenation at 50 psi for 16 hours. Following the reaction, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of an organic compound like this compound is outlined below.
NMR Spectroscopy Protocol
-
Sample Preparation : A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment is run to obtain the free induction decay (FID). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing : The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Data Analysis : The chemical shifts, multiplicities, and integration of the peaks are analyzed to elucidate the molecular structure.
IR Spectroscopy Protocol
-
Sample Preparation : For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the infrared beam, and the sample spectrum is acquired.
-
Data Analysis : The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Mass Spectrometry Protocol
-
Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization : The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for carboxylic acids, which can be analyzed in either positive or negative ion mode.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight of the compound is determined from the molecular ion peak.
Synthesis of 6-Methoxychroman-3-carboxylic Acid from Coumarin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-methoxychroman-3-carboxylic acid, a valuable building block in medicinal chemistry, from coumarin-based starting materials. The synthesis is presented as a two-step process, commencing with the formation of a coumarin intermediate followed by a reduction to the target chroman structure. This document details experimental protocols, summarizes quantitative data, and provides visual diagrams of the synthetic workflow.
Overview of the Synthetic Strategy
The synthesis of this compound from coumarin derivatives is most effectively achieved through a two-step synthetic sequence. The first step involves the synthesis of the key intermediate, 6-methoxycoumarin-3-carboxylic acid. This is typically accomplished via a Knoevenagel condensation reaction. The subsequent step focuses on the selective reduction of the α,β-unsaturated double bond within the coumarin's lactone ring to yield the desired this compound.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 6-Methoxycoumarin-3-carboxylic Acid
The synthesis of the coumarin intermediate is achieved through the Knoevenagel condensation of 2-hydroxy-5-methoxybenzaldehyde with an active methylene compound, such as malonic acid or its esters.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde
-
Malonic acid (or diethyl malonate)
-
Piperidine (catalyst)
-
Pyridine (solvent) or Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-methoxycoumarin-3-carboxylic acid.
Quantitative Data for Coumarin-3-Carboxylic Acid Synthesis
The following table summarizes various conditions reported for the synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation.
| Starting Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Salicylaldehyde | Diethyl malonate | L-proline | Ethanol | 80 | 18 | 94 |
| Salicylaldehyde | Diethyl malonate | Piperidine | Solvent-free (Microwave) | - | a few min | 89 |
| o-Vanillin | Dimethyl malonate | Lithium sulfate | Solvent-free (Ultrasound) | - | - | 96-97 |
| Substituted Salicylaldehydes | Malonic Acid | Potassium 1,2,3,6-tetrahydrophthalimide | Water | Room Temp. | 1-5 | 85-95[1] |
Step 2: Reduction of 6-Methoxycoumarin-3-carboxylic Acid
The selective reduction of the C3-C4 double bond of the coumarin ring system is a critical step to afford the chroman skeleton. Catalytic hydrogenation is the most common and efficient method for this transformation.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
6-Methoxycoumarin-3-carboxylic acid
-
Palladium on carbon (Pd/C, 10 wt%) or Ruthenium on carbon (Ru/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite)
Procedure:
-
In a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator), dissolve 6-methoxycoumarin-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or ¹H NMR).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
Quantitative Data for Catalytic Hydrogenation of Unsaturated Systems
| Substrate | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) |
| Coumarin | Ru/C | Methanol | 1450 | 130 | 90 (to octahydrocoumarin)[1] |
| Halogenated Nitroaromatics | Pd/C | Ethanol | - | - | High |
| Polycyclic Aromatic Hydrocarbons | Ru nanoparticles | THF | 435 | Room Temp. | - |
Logical Relationships in Synthesis
The synthesis of this compound from coumarin derivatives follows a logical progression from readily available starting materials to the final product through a series of well-established chemical transformations.
Caption: Logical progression of the synthesis.
Conclusion
The synthesis of this compound from coumarin derivatives is a robust and reproducible process. The two-step approach, involving a Knoevenagel condensation followed by catalytic hydrogenation, provides a reliable route to this important synthetic intermediate. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound and its derivatives for a wide range of applications. Further optimization of the reaction conditions for the catalytic hydrogenation step may be necessary to achieve high yields and purity for specific substrates.
References
The Biological Frontier of Chroman-Based Carboxylic Acids: A Technical Guide
Introduction: The chroman scaffold, a core component of many natural products like tocopherols and flavonoids, is a privileged structure in medicinal chemistry.[1][2] Its derivatives, particularly chroman-based carboxylic acids and their analogues, have garnered significant attention due to their wide spectrum of potent biological activities.[1][3] These compounds interact with a variety of cellular targets, making them promising candidates for drug discovery programs aimed at treating a multitude of diseases, from metabolic disorders to cancer.[3][4] This technical guide provides a comprehensive overview of the core biological activities, associated signaling pathways, and key experimental protocols relevant to the study of chroman-based carboxylic acids, tailored for researchers, scientists, and drug development professionals.
Core Biological Activities and Quantitative Data
Chroman-based carboxylic acids and their derivatives have demonstrated a remarkable diversity of pharmacological effects. The following sections summarize the key activities, supported by quantitative data from various studies.
Anticancer and Antiproliferative Activity
Numerous chroman derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5] Their mechanisms often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation.[5][6]
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | GI50 | 40.9 | [5] |
| Chroman carboxamide analog 5l | MCF-7 (Breast Cancer) | GI50 | 41.1 | [5] |
| Chromone-2-carboxamide derivative 13 | Multiple | IC50 | 0.9–10 | [5] |
| Chroman derivative 4s | A549, H1975, HCT116, H7901 | IC50 | 0.578–1.406 | [5] |
| Compound 6i (Chroman derivative) | MCF-7 (Breast Cancer) | GI50 | 34.7 | [7] |
| 3-Bromobenzylidene-4-chromanone | Molt 4/C8 & CEM (T-lymphocytes) | IC50 | 5.22 & 4.81 | [8] |
| Chromone-based Copper(II) Complex 1 | Hep G2 (Liver Cancer) | - | Growth Suppression: 69.5% at 10µM | [9] |
| Chromone-based Copper(II) Complex 2 | Hep G2 (Liver Cancer) | - | Growth Suppression: 64.8% at 10µM | [9] |
| Chromone-based Copper(II) Complex 3 | Hep G2 (Liver Cancer) | - | Growth Suppression: 64% at 10µM | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of chroman derivatives are well-documented.[10][11] They can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines like TNF-α and interfering with key signaling pathways such as NF-κB.[11][12]
| Compound/Derivative | Assay/Target | Activity Metric | Value (µM) | Reference |
| Chroman-2-carboxamide (Compound 2s) | NF-κB Inhibition (LPS-stimulated) | IC50 | 18.2 | [13] |
| Chromone 3 | NO & Cytokine Production (LPS/IFN-γ) | - | Active at 5-20 | [11] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (Compound 14) | TNF-α-induced ICAM-1 expression | - | Most potent in series | [10] |
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain chroman derivatives exert their anti-inflammatory effects by preventing this translocation.[6][11][13]
Antidiabetic and Hypolipidemic Activity (PPARγ Agonism)
A notable class of chroman derivatives, the thiazolidinediones (TZDs) like Troglitazone, function as potent antidiabetic agents by activating Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPARγ).[6][14] Activation of this nuclear receptor modulates the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity.[14][15]
| Compound/Derivative | Target | Activity | Reference |
| Troglitazone | PPARα / PPARγ | Agonist | [6] |
| (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylchromane-2-carboxylic acid (48) | PPARα / PPARγ | Potent dual agonist | [16] |
| (2R)-2-methylchromane-2-carboxylic acid (Optimized compound 43) | PPARα | Selective agonist | [17] |
PPARγ is a ligand-activated transcription factor. When a chroman-based agonist binds to PPARγ, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, regulating their transcription to improve metabolic control.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troglitazone - Wikipedia [en.wikipedia.org]
- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. ovid.com [ovid.com]
- 14. Troglitazone and related compounds: therapeutic potential beyond diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. (2R)-2-ethylchromane-2-carboxylic acids: discovery of novel PPARalpha/gamma dual agonists as antihyperglycemic and hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (2R)-2-methylchromane-2-carboxylic acids: discovery of selective PPARalpha agonists as hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxychroman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxychroman-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its chroman scaffold is a privileged structure found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed, plausible experimental protocol for its synthesis, and an exploration of its relevance in the context of significant signaling pathways. The information presented herein is intended to support research and development efforts involving this and related compounds.
Core Chemical Identity and Properties
This compound is characterized by a chroman nucleus substituted with a methoxy group at the 6-position and a carboxylic acid at the 3-position. This structure confers specific chemical and physical properties that are critical for its application in synthesis and biological systems.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | - |
| Synonyms | 6-methoxy-3-chromanecarboxylic acid | [1][2] |
| CAS Number | 182570-26-9 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |
| Molecular Weight | 208.21 g/mol | [1][2][3] |
| Appearance | Beige crystalline to cream powder; White to off-white solid | [1][4] |
| Boiling Point | 389.5 ± 42.0 °C (Predicted) | [4] |
| pKa | 4.07 ± 0.20 (Predicted) | [4] |
| Storage Conditions | 0-8 °C | [1] |
Note: Some physical properties are predicted and have not been experimentally verified in available literature.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and robust synthetic route can be devised based on established methods for the synthesis of analogous chroman-3-carboxylic acids. The most common approach involves the synthesis of the corresponding coumarin-3-carboxylic acid, followed by a selective reduction of the pyrone ring.
Plausible Synthesis of this compound
This protocol is divided into two main stages: the synthesis of the intermediate, 6-methoxycoumarin-3-carboxylic acid, and its subsequent reduction to the target compound.
2.1.1. Stage 1: Synthesis of 6-Methoxycoumarin-3-carboxylic Acid
This stage utilizes a Knoevenagel condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and malonic acid.
-
Materials:
-
2-hydroxy-5-methoxybenzaldehyde
-
Malonic acid
-
Pyridine (as solvent and catalyst)
-
Piperidine (catalyst)
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with 10% HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from ethanol to yield pure 6-methoxycoumarin-3-carboxylic acid.
-
Dry the product under vacuum.
-
2.1.2. Stage 2: Reduction of 6-Methoxycoumarin-3-carboxylic Acid
This stage involves the catalytic hydrogenation of the double bond in the pyrone ring of the coumarin intermediate.
-
Materials:
-
6-methoxycoumarin-3-carboxylic acid
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate (as solvent)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 6-methoxycoumarin-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound.
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Dry the final product under vacuum.
-
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 68281-60-7 CAS MSDS (CHROMAN-3-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Racemic Synthesis of 6-Methoxychroman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the racemic synthesis of 6-methoxychroman-3-carboxylic acid, a key intermediate in the development of novel therapeutics. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its rigid chroman scaffold is a privileged structure found in a variety of biologically active compounds. This guide focuses on a common and practical method for its racemic synthesis, commencing from the preparation of the nitrile precursor, 6-methoxychroman-3-carbonitrile, followed by its hydrolysis to the final carboxylic acid.
Synthetic Pathway Overview
The most prevalent and efficient racemic synthesis of this compound proceeds in two key stages:
-
Synthesis of 6-Methoxychroman-3-carbonitrile: This intermediate is typically prepared via a Michael addition reaction. A plausible route involves the reaction of a suitable precursor like 6-methoxychroman-2-one with a cyanide source, or the reaction of 4-methoxyphenol with acrylonitrile under conditions that facilitate cyclization.
-
Hydrolysis of 6-Methoxychroman-3-carbonitrile: The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This transformation can be effectively achieved under either acidic or basic conditions, typically requiring elevated temperatures.[1]
Below is a visual representation of the overall synthetic workflow.
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic steps.
Synthesis of 6-Methoxychroman-3-carbonitrile (Hypothetical Protocol)
This protocol is based on general procedures for Michael additions to form similar chroman structures.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Volume/Mass |
| 6-Methoxychroman-2-one | 178.18 | 1.0 | User defined |
| Potassium Cyanide (KCN) | 65.12 | 1.2 | Calculated |
| Ethanol (Solvent) | 46.07 | - | Sufficient |
| Acetic Acid (Catalyst) | 60.05 | Catalytic amount | Minimal |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methoxychroman-2-one (1.0 eq.) in ethanol.
-
To this solution, add potassium cyanide (1.2 eq.) and a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 6-methoxychroman-3-carbonitrile.
Hydrolysis of 6-Methoxychroman-3-carbonitrile to this compound
Two effective methods for the hydrolysis of the nitrile are presented below.
Materials:
| Reagent/Solvent | Concentration | Molar eq. | Volume/Mass |
| 6-Methoxychroman-3-carbonitrile | - | 1.0 | User defined |
| Sulfuric Acid (H₂SO₄) | 50% (v/v) | - | Sufficient |
| Water | - | - | As needed |
| Diethyl Ether (for extraction) | - | - | Sufficient |
Procedure:
-
In a round-bottom flask, suspend 6-methoxychroman-3-carbonitrile (1.0 eq.) in an aqueous solution of sulfuric acid (50%).
-
Heat the mixture under reflux for 8-12 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous solution with diethyl ether multiple times.
-
Combine the organic extracts and wash with water and then with a saturated solution of sodium bicarbonate.
-
Acidify the bicarbonate washings with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Materials:
| Reagent/Solvent | Concentration | Molar eq. | Volume/Mass |
| 6-Methoxychroman-3-carbonitrile | - | 1.0 | User defined |
| Sodium Hydroxide (NaOH) | 10% (w/v) | - | Sufficient |
| Hydrochloric Acid (HCl) | Concentrated | - | As needed |
| Water | - | - | As needed |
Procedure:
-
In a round-bottom flask, heat a mixture of 6-methoxychroman-3-carbonitrile (1.0 eq.) and an aqueous solution of sodium hydroxide (10%) under reflux for 6-10 hours.
-
Monitor the reaction for the cessation of ammonia evolution and by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.
-
Filter the solid product, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are estimates based on similar reported reactions and may vary depending on experimental conditions.
| Reaction Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Nitrile Synthesis | 6-Methoxychroman-2-one | KCN, Acetic Acid | Ethanol | 4 - 6 | Reflux | 70 - 85 |
| Acidic Hydrolysis | 6-Methoxychroman-3-carbonitrile | H₂SO₄ (50%) | Water | 8 - 12 | Reflux | 60 - 75 |
| Alkaline Hydrolysis | 6-Methoxychroman-3-carbonitrile | NaOH (10%) | Water | 6 - 10 | Reflux | 65 - 80 |
Logical Relationships and Key Considerations
The choice between acidic and basic hydrolysis depends on the stability of the starting material and any other functional groups present in the molecule.
Key Considerations:
-
Acidic Hydrolysis: This method directly yields the carboxylic acid. However, the strong acidic conditions and prolonged heating might not be suitable for substrates with acid-labile functional groups.
-
Alkaline Hydrolysis: This approach initially forms the carboxylate salt. A separate acidification step is required to obtain the final product. This method is often preferred for substrates that are sensitive to strong acids. The evolution of ammonia gas can be a useful indicator of reaction progress.[1]
Conclusion
The racemic synthesis of this compound via the hydrolysis of its nitrile precursor is a robust and adaptable method suitable for laboratory-scale preparation. By carefully selecting the hydrolysis conditions, researchers can efficiently synthesize this important intermediate for further use in drug discovery and development programs. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this synthetic route.
References
Spectroscopic analysis of 6-methoxychroman-3-carboxylic acid
An In-depth Technical Guide on the Spectroscopic Analysis of 6-Methoxychroman-3-carboxylic Acid
Introduction
This compound is a heterocyclic compound featuring a chroman core, a structural motif present in various biologically active molecules, including flavonoids and tocopherols (Vitamin E). The precise structural elucidation and purity assessment of such derivatives are paramount for their application in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also includes standardized experimental protocols for data acquisition and a logical workflow for analysis, designed for researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following sections and tables summarize the expected spectroscopic data for this compound based on its chemical structure and analysis of similar chroman derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.[1][2] For this compound, specific chemical shifts are anticipated for the protons (¹H NMR) and carbon atoms (¹³C NMR).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| COOH | 10.0 - 13.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration; signal disappears upon D₂O exchange.[3][4] |
| H-5, H-7, H-8 (Aromatic) | 6.6 - 7.0 | Multiplets | The specific splitting pattern depends on the coupling between the three adjacent aromatic protons. |
| H-2 | 4.2 - 4.5 | Multiplet | Diastereotopic protons adjacent to the heterocyclic oxygen. |
| H-4 | 2.8 - 3.2 | Multiplet | Diastereotopic benzylic protons. |
| H-3 | 2.9 - 3.4 | Multiplet | Methine proton at the chiral center, coupled to H-2 and H-4 protons. |
| OCH₃ | 3.7 - 3.9 | Singlet | Sharp signal characteristic of a methoxy group on an aromatic ring. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C =O (Carboxylic Acid) | 170 - 185 | Quaternary carbon, may show a weaker signal.[4][5] |
| C-6, C-8a, C-4a (Aromatic) | 145 - 155 | Oxygen-substituted aromatic carbons are typically downfield. |
| C-5, C-7, C-8 (Aromatic) | 110 - 125 | Aromatic carbons bearing hydrogen atoms. |
| C-2 | 65 - 75 | Carbon adjacent to the heterocyclic oxygen. |
| OC H₃ | 55 - 60 | Methoxy carbon. |
| C-3 | 40 - 50 | Methine carbon bearing the carboxylic acid group. |
| C-4 | 25 - 35 | Benzylic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.[6]
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity / Shape | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This broadness is a hallmark of the hydrogen-bonded O-H stretch in carboxylic acid dimers.[3] |
| C-H (Aromatic & Aliphatic) | 2850 - 3100 | Medium, Sharp | Peaks superimposed on the broad O-H band. |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The characteristic carbonyl stretch for a saturated carboxylic acid.[3] |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands corresponding to aromatic ring stretching. |
| C-O (Ether & Carboxylic Acid) | 1200 - 1300 | Strong | Bands associated with the aryl-alkyl ether and carboxylic acid C-O bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.[7]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Notes |
| 208 | [M]⁺ | Molecular ion peak corresponding to the molecular formula C₁₁H₁₂O₄. |
| 163 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). |
| 177 | [M - OCH₃]⁺ | Loss of the methoxy group (31 Da). |
| 137 | [M - COOH - C₂H₂]⁺ | Subsequent fragmentation of the chroman ring. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical for solubility and to avoid overlapping signals. Transfer the solution to a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrumentation and Data Acquisition :
-
Record spectra on a 400 MHz or higher field NMR spectrometer for optimal resolution.[2]
-
For ¹H NMR, acquire data over a spectral width of 0-15 ppm.
-
For ¹³C NMR, use a spectral width of 0-220 ppm. Proton decoupling is typically applied to simplify the spectrum to single lines for each unique carbon.[1]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure with the instrument's anvil to ensure firm contact between the sample and the crystal. This method requires minimal sample preparation.[1][2]
-
Instrumentation and Data Acquisition :
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
First, record a background spectrum of the clean, empty ATR crystal.
-
Next, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[1]
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[1]
-
Instrumentation and Data Acquisition (Electrospray Ionization - ESI) :
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which helps in confirming the elemental composition.[2]
-
Introduce the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ (m/z 209) and deprotonated molecule [M-H]⁻ (m/z 207), respectively.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.
-
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Key Structural Features and Spectroscopic Correlation
This diagram highlights the key structural components of this compound and correlates them with their expected spectroscopic signatures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. longdom.org [longdom.org]
- 7. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Synthesis of 6-Methoxychroman-3-carboxylic Acid
Introduction: The Significance of Chiral Chromans in Medicinal Chemistry
The chroman scaffold, a core structural motif in a plethora of natural products and pharmacologically active compounds, continues to be a focal point in drug discovery and development. Its rigid, bicyclic framework provides a valuable platform for the design of molecules with specific three-dimensional orientations, crucial for selective interactions with biological targets. Among these, optically pure chroman derivatives are of paramount importance, as the stereochemistry often dictates the therapeutic efficacy and safety profile of a drug candidate.
6-Methoxychroman-3-carboxylic acid, in its enantiomerically pure form, represents a key building block for the synthesis of more complex molecules. The carboxylic acid functionality serves as a versatile handle for derivatization, enabling the exploration of structure-activity relationships (SAR). For instance, derivatives of similar chroman carboxylic acids, such as 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, have been identified as potent inhibitors of nuclear factor-kappaB (NF-κB) activation, a key signaling pathway implicated in inflammatory diseases and cancer[1]. The stereospecific synthesis of this compound is therefore a critical endeavor for researchers and scientists aiming to develop novel therapeutics.
This in-depth technical guide provides a comprehensive overview of the core strategies for the stereospecific synthesis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into two primary approaches: asymmetric synthesis via catalytic hydrogenation and chiral resolution of the racemic acid. The causality behind experimental choices, detailed protocols, and data presentation are designed to provide a field-proven and self-validating system for the synthesis of this valuable chiral intermediate.
Strategic Overview: Pathways to Enantiopure this compound
The stereospecific synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations. The choice of strategy will often depend on the available resources, desired scale, and the specific enantiomer required.
Caption: Overview of the two primary synthetic strategies.
Part 1: Asymmetric Synthesis via Catalytic Hydrogenation
The most elegant and atom-economical approach to enantiopure this compound is through the asymmetric hydrogenation of the corresponding achiral precursor, 6-methoxychromone-3-carboxylic acid. This method directly establishes the desired stereocenter at the C3 position.
Synthesis of the Precursor: 6-Methoxychromone-3-carboxylic Acid
The synthesis of the chromone precursor is a critical first step. A reliable method involves the oxidation of the commercially available 6-methoxychromone-3-carboxaldehyde.
Experimental Protocol: Pinnick Oxidation of 6-Methoxychromone-3-carboxaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxychromone-3-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water (2:1 v/v).
-
Addition of Reagents: To this solution, add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 1 M HCl.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-methoxychromone-3-carboxylic acid as a solid.
Enantioselective Reduction of the Chromone
The key stereogenic center is introduced via the asymmetric hydrogenation of the C2-C3 double bond of the chromone ring. While a direct asymmetric hydrogenation of 6-methoxychromone-3-carboxylic acid has not been explicitly reported, extensive research on the asymmetric reduction of similar chromone derivatives provides a strong foundation for this transformation. Ruthenium and Rhodium-based catalysts with chiral ligands have shown excellent enantioselectivity in these reactions.[2][3]
Proposed Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with a chiral catalyst, for example, a Ru-NHC complex as described by Glorius et al.[3] or a Rh-based catalyst.
-
Reaction Setup: 6-Methoxychromone-3-carboxylic acid (1.0 eq) and the catalyst (0.5-2 mol%) are added to the vial. The vial is sealed, and degassed solvent (e.g., methanol or dichloromethane) is added.
-
Hydrogenation: The reaction mixture is placed in an autoclave, which is then purged with hydrogen gas before being pressurized to the desired pressure (e.g., 10-50 bar). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
Monitoring and Workup: After the reaction is complete (monitored by HPLC or TLC), the pressure is carefully released, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Table 1: Comparison of Potential Catalytic Systems
| Catalyst System | Ligand Type | Typical Substrate | Reported Enantioselectivity | Reference |
| Ru-NHC | N-Heterocyclic Carbene | Flavones, Chromones | up to 98% ee | [3] |
| Rh(III)-complex | Chiral Diamine | 3-Formylchromones | >99% ee | [2][4] |
| Cu-catalyst | Chiral Phosphine | Chromones | 94 to >99% ee | [5] |
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of a Ruthenium or Rhodium-based catalyst is grounded in their proven high efficiency and enantioselectivity in the hydrogenation of the C=C bond in the pyranone ring of chromones.[2][3] The specific chiral ligand is crucial for inducing asymmetry.
-
Solvent: The choice of solvent can significantly impact the solubility of the substrate and catalyst, as well as the stereochemical outcome of the reaction. Protic solvents like methanol are often effective for hydrogenations.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while maintaining high enantioselectivity.
Part 2: Chiral Resolution of Racemic this compound
Synthesis of Racemic this compound
The racemic acid can be prepared by the reduction of 6-methoxychromone-3-carboxylic acid using a standard, non-chiral reducing agent.
Experimental Protocol: Racemic Reduction
-
Reaction Setup: Dissolve 6-methoxychromone-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature with vigorous stirring until the uptake of hydrogen ceases.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude racemic this compound. The product can be purified by recrystallization.
Resolution of Enantiomers via Diastereomeric Salt Formation
The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral amine.[6][7] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Proposed Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine (0.5 eq), in the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution upon standing or cooling.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be improved by recrystallization.
-
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2 M HCl) to pH 1-2.
-
Extraction and Isolation: Extract the liberated enantiopure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure this compound.
-
Recovery of the Other Enantiomer: The mother liquor from the initial crystallization can be treated in a similar manner to recover the other enantiomer, although it may be of lower enantiomeric purity.
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Comments |
| (R)-(+)-α-Methylbenzylamine | Chiral Amine | Commercially available and widely used. |
| (S)-(-)-α-Methylbenzylamine | Chiral Amine | Provides access to the other enantiomer. |
| Brucine | Chiral Alkaloid | Naturally occurring, effective but can be toxic. |
| Quinine | Chiral Alkaloid | Naturally occurring, often used for resolution. |
| (1S,2R)-(+)-Ephedrine | Chiral Amino Alcohol | Can be effective for a range of carboxylic acids. |
Causality Behind Experimental Choices:
-
Choice of Resolving Agent: The selection of the chiral amine is crucial and often empirical. A good resolving agent will form a diastereomeric salt with one enantiomer of the acid that has significantly lower solubility than the other, facilitating separation by crystallization.[7]
-
Solvent for Crystallization: The solvent choice is critical for achieving good separation. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher enantiomeric purity of the crystallized salt in the first crop.
Conclusion and Future Outlook
The stereospecific synthesis of this compound is an achievable and essential task for the advancement of medicinal chemistry programs targeting pathways involving chroman-based pharmacophores. Both asymmetric synthesis via catalytic hydrogenation and chiral resolution of the racemic mixture are viable and robust strategies. While asymmetric synthesis offers a more elegant and efficient route in terms of atom economy, chiral resolution provides a practical and often more accessible alternative.
The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in the field. Further optimization of catalyst systems, reaction conditions, and resolution procedures will undoubtedly lead to even more efficient and scalable syntheses of this valuable chiral building block. The continued development of novel asymmetric catalytic methods will be a key driver of innovation in this area, enabling the rapid and cost-effective production of enantiopure chroman derivatives for the discovery of next-generation therapeutics.
References
- 1. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-NHC-catalyzed asymmetric hydrogenation of flavones and chromones: general access to enantiomerically enriched flavanones, flavanols, chromanones, and chromanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroman-4-ol Derivatives through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly enantioselective access to chiral chromanones and thiochromanones via copper-catalyzed asymmetric conjugated reduction of chromones and thiochromones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxychroman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 6-methoxychroman-3-carboxylic acid. This chroman derivative is a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics.[1][2] This document offers detailed experimental protocols, tabulated characterization data, and visualizations of relevant biological pathways to support researchers in their drug discovery and development endeavors.
Introduction
This compound is a heterocyclic organic compound featuring a chroman core structure. The chroman scaffold is a privileged motif in drug discovery, found in a variety of biologically active natural products and synthetic molecules.[1][2] The presence of the methoxy and carboxylic acid functional groups on the chroman ring system provides opportunities for diverse chemical modifications, making it a versatile intermediate for the synthesis of compound libraries for screening and lead optimization. Notably, derivatives of this compound have been investigated as potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key enzyme implicated in various cardiovascular and inflammatory diseases.
Synthesis of this compound
A plausible and efficient two-step synthetic route for the preparation of this compound is presented below. This strategy involves an initial Knoevenagel condensation to form the corresponding coumarin-3-carboxylic acid, followed by a catalytic hydrogenation to yield the target chroman derivative.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (Intermediate)
This procedure is adapted from general methods for coumarin synthesis via Knoevenagel condensation.[3][4][5][6][7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxysalicylaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid as a solid.
Step 2: Synthesis of this compound (Final Product)
This procedure is based on general protocols for the catalytic hydrogenation of coumarins.[9][10][11][12]
-
Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), suspend 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up and Isolation: Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Characterization of this compound
The structural identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from related compounds.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad s | 1H | -COOH |
| ~6.7-6.9 | m | 3H | Aromatic protons |
| ~4.2-4.4 | m | 2H | -OCH₂- |
| ~3.75 | s | 3H | -OCH₃ |
| ~3.0-3.2 | m | 1H | -CH(COOH)- |
| ~2.8-3.0 | m | 2H | -CH₂-Ar |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~154 | C-O (aromatic) |
| ~148 | C-O (aromatic) |
| ~115-120 | Aromatic CH |
| ~113 | Aromatic CH |
| ~112 | Aromatic C |
| ~65 | -OCH₂- |
| ~55 | -OCH₃ |
| ~40 | -CH(COOH)- |
| ~25 | -CH₂-Ar |
Table 3: FT-IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid)[13][14][15][16][17] |
| ~2950 | C-H stretch (aliphatic) |
| ~1700-1725 | C=O stretch (carboxylic acid)[13][14][15][16] |
| ~1610, 1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~1220 | C-O stretch (carboxylic acid)[13][15] |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Assignment |
| 208 | [M]⁺ |
| 163 | [M - COOH]⁺ |
| 134 | [M - COOH - CHO]⁺ or retro-Diels-Alder fragmentation |
Biological Context: Inhibition of the ROCK2 Signaling Pathway
Derivatives of this compound have shown promise as selective inhibitors of ROCK2. The ROCK signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in the pathophysiology of several diseases, including cardiovascular disorders, inflammation, and fibrosis.[3][4][5][6][7][9][10][11][12][18]
Caption: Simplified ROCK2 signaling pathway and the point of inhibition.
The activation of ROCK2 by RhoA leads to the phosphorylation of downstream substrates, such as Myosin Light Chain (MLC), which in turn regulates the actin cytoskeleton, leading to cellular contraction, migration, and proliferation.[3][6] Selective inhibition of ROCK2 by small molecules, such as derivatives of this compound, can modulate these pathological processes, offering a promising therapeutic strategy for a range of diseases.
Conclusion
This technical guide has outlined a robust synthetic approach to this compound, a key intermediate in the development of novel therapeutics. The provided experimental protocols, along with the expected characterization data, serve as a valuable resource for researchers in the field of medicinal chemistry. Furthermore, the visualization of the ROCK2 signaling pathway highlights the potential biological significance of this class of compounds. The versatility of the chroman scaffold, combined with the potential for targeted inhibition of key signaling pathways, underscores the importance of this compound and its derivatives in modern drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 9. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. instanano.com [instanano.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova [web.uni-plovdiv.bg]
- 16. mdpi.com [mdpi.com]
- 17. Photocatalyst for Visible-Light-Driven Sm(II)-Mediated Reductions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-Methoxychroman-3-carboxylic Acid Amides and Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-methoxychroman-3-carboxylic acid amides and esters, crucial scaffolds in medicinal chemistry and drug discovery. This document details the synthesis of the core intermediate, this compound, and subsequently outlines established protocols for its conversion into a variety of amide and ester derivatives. The information presented is intended to equip researchers with the necessary knowledge to design and execute the synthesis of novel compounds based on this privileged chroman structure.
Core Synthesis: this compound
The synthesis of the central building block, this compound, can be achieved through a multi-step process commencing with the preparation of its unsaturated precursor, 6-methoxychromene-3-carboxylic acid.
Synthesis of 6-Methoxychromene-3-carboxylic Acid
A common route to 6-methoxychromene-3-carboxylic acid involves the Knoevenagel condensation of a substituted salicylaldehyde with a malonic acid derivative. For instance, 2-hydroxy-5-methoxybenzaldehyde can be reacted with malonic acid in the presence of a suitable base and solvent to yield the desired chromene-3-carboxylic acid.
Asymmetric Hydrogenation to (S)-6-Methoxychroman-3-carboxylic Acid
The chiral resolution or asymmetric synthesis of this compound is often desired for pharmacological studies. A highly effective method for obtaining the (S)-enantiomer is through the asymmetric hydrogenation of 6-methoxychromene-3-carboxylic acid.[1] This reaction typically employs a chiral ruthenium-based catalyst, such as one derived from (R)-BINAP, to achieve high enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation [1]
A detailed experimental protocol for the asymmetric hydrogenation of 6-methoxychromene-3-carboxylic acid to (S)-6-methoxychroman-3-carboxylic acid is as follows:
-
Reaction Setup: A pressure hydrogenation flask is charged with 6-methoxychromene-3-carboxylic acid and a catalytic amount of a chiral Ruthenium-BINAP complex. The vessel is purged with an inert gas, such as argon.
-
Hydrogenation: A deoxygenated solution of a hydrogen source (e.g., hydrogen gas) in a suitable solvent (e.g., methanol) is introduced. The reaction mixture is then subjected to hydrogen pressure and heated.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, including acidification and extraction with an organic solvent.
-
Purification: The crude product is purified by crystallization or chromatography to yield the enantiomerically enriched (S)-6-methoxychroman-3-carboxylic acid.
The logical workflow for the synthesis of the core intermediate is depicted in the following diagram:
Caption: Synthesis of the chiral core intermediate.
Synthesis of this compound Amides
The amide functionality is a cornerstone of many biologically active molecules. The synthesis of this compound amides is readily achieved through standard amide coupling protocols, which involve the activation of the carboxylic acid moiety followed by reaction with a primary or secondary amine.
A variety of coupling reagents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The addition of a base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction.
The general workflow for amide synthesis is outlined below:
Caption: Amide synthesis via activated carboxylic acid.
Experimental Protocol: Amide Coupling using HATU
The following is a general procedure for the synthesis of this compound amides using HATU as the coupling agent:
-
Activation: To a solution of this compound in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane), HATU and a tertiary amine base (e.g., DIPEA) are added. The mixture is stirred at room temperature to allow for the formation of the activated ester.
-
Amine Addition: The desired primary or secondary amine is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel to afford the desired amide.
| Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| 4-(Pyridin-4-yl)aniline | HATU | DIPEA | DMF | 85 | [2] |
| Various primary and secondary amines | EDC/HOBt | N/A | DCM/DMF | Good to excellent | General Method |
| Various primary and secondary amines | B(OCH2CF3)3 | N/A | Acetonitrile | Good to excellent | [3] |
Synthesis of this compound Esters
Ester derivatives of this compound can be synthesized through several methods, with the Fischer esterification being a classic and widely used approach. This reaction involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.
Experimental Protocol: Fischer Esterification
A general protocol for the Fischer esterification of this compound is as follows:
-
Reaction Setup: this compound is dissolved in an excess of the desired alcohol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
Reaction: The reaction mixture is heated to reflux to drive the equilibrium towards the formation of the ester. The removal of water, a byproduct of the reaction, for example by using a Dean-Stark apparatus, can further increase the yield.
-
Work-up: After cooling, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous basic solution to remove any unreacted carboxylic acid, followed by a brine wash.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude ester can be further purified by column chromatography if necessary.
The Fischer esterification process is illustrated in the diagram below:
Caption: Ester synthesis via Fischer esterification.
| Alcohol | Acid Catalyst | Conditions | Yield (%) | Reference |
| Methanol | H2SO4 | Reflux | High | General Method[4] |
| Ethanol | p-TsOH | Reflux, Dean-Stark | High | General Method[4] |
Characterization Data
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Representative Data for this compound:
While specific data can vary slightly based on the experimental conditions and instrumentation, typical characterization data for the parent carboxylic acid and its derivatives would include:
-
¹H NMR: Signals corresponding to the aromatic protons on the chroman ring, the methoxy group protons, and the protons of the dihydropyran ring, including the characteristic signals for the protons at the C3 and C4 positions.
-
¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid (or amide/ester), the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the chroman core.
-
IR: A strong absorption band for the C=O stretching vibration of the carboxylic acid (typically broad), amide, or ester.
-
MS: The molecular ion peak corresponding to the calculated molecular weight of the compound.
Researchers should consult relevant literature and spectral databases for detailed and specific characterization data for their target compounds.[5][6]
Conclusion
This technical guide provides a foundational understanding of the synthesis of this compound amides and esters. The protocols and data presented herein serve as a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents and other functional molecules based on the 6-methoxychroman scaffold. By leveraging these established synthetic methodologies, researchers can efficiently generate diverse libraries of compounds for further biological evaluation.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
6-Methoxychroman-3-carboxylic Acid: A Versatile Chiral Building Block for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxychroman-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, offering a rigid scaffold for the synthesis of a diverse range of biologically active molecules. Its chroman core is a privileged structure found in numerous natural products and pharmaceuticals. The presence of a carboxylic acid functional group allows for straightforward derivatization, making it an ideal starting material for the construction of compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of ROCK2 inhibitors and its potential in developing anti-inflammatory and analgesic agents.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | Off-white to white solid |
| Chirality | Exists as (S) and (R) enantiomers |
Applications in Drug Discovery
The unique structural features of this compound make it a versatile scaffold for targeting various biological pathways.
Selective ROCK2 Inhibitors
The (S)-enantiomer of this compound has been successfully employed as a key building block in the development of highly potent and selective Rho-associated coiled-coil containing protein kinase 2 (ROCK2) inhibitors.[1] ROCK kinases are implicated in a variety of cellular processes, and their dysregulation is associated with numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.
A notable example is the synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, which has demonstrated exceptional potency and selectivity for ROCK2 over the highly homologous ROCK1 isoform.[1]
Quantitative Data: In Vitro Inhibition of ROCK1 and ROCK2
| Compound | Target | IC₅₀ (nM) | Selectivity (ROCK1/ROCK2) |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | 68.1 | 22.7-fold |
| ROCK2 | 3.0 |
This high selectivity is crucial for minimizing off-target effects and improving the therapeutic window of potential drug candidates.
Potential as Anti-inflammatory and Analgesic Agents
The chroman scaffold is present in various compounds with demonstrated anti-inflammatory and analgesic properties. While specific examples starting from this compound are not extensively detailed in currently available literature, its structural similarity to other chromane-based anti-inflammatory agents suggests its potential as a building block for novel therapeutics in this area. Derivatization of the carboxylic acid moiety to form amides and esters can lead to the discovery of new chemical entities with potent anti-inflammatory and analgesic activities.
Experimental Protocols
Asymmetric Synthesis of (S)-6-Methoxychroman-3-carboxylic Acid
This protocol describes the asymmetric synthesis of the (S)-enantiomer, a key intermediate for ROCK2 inhibitors.
Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of (S)-6-methoxychroman-3-carboxylic acid.
Materials:
-
6-Methoxy-2H-chromene-3-carboxylic acid
-
(R)-H8-BINAP-RuCl₂ catalyst
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-methoxy-2H-chromene-3-carboxylic acid (1.0 eq) in anhydrous DMF, add (R)-H₈-BINAP-RuCl₂ catalyst (0.01 eq) and cesium carbonate (1.5 eq).
-
Place the reaction mixture in a high-pressure reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 10 atm and stir the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, carefully release the pressure and purge the reactor with nitrogen.
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford (S)-6-methoxychroman-3-carboxylic acid.
Expected Yield: >90% Enantiomeric Excess (ee): >95%
Synthesis of a ROCK2 Inhibitor using (S)-6-Methoxychroman-3-carboxylic Acid
This protocol details the amide coupling of the chiral building block with an amine to produce a potent ROCK2 inhibitor.
Workflow for Amide Coupling
Caption: Synthesis of a potent ROCK2 inhibitor.
Materials:
-
(S)-6-Methoxychroman-3-carboxylic acid
-
4-(Pyridin-4-yl)aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-6-methoxychroman-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-(pyridin-4-yl)aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Expected Yield: 70-80%
Signaling Pathway
ROCK2 Signaling Pathway
The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating various cellular functions, including cell adhesion, migration, proliferation, and apoptosis. In the context of the synthesized inhibitors, understanding the ROCK2 signaling pathway is essential.
Caption: Simplified ROCK2 signaling pathway and the point of inhibition.
Conclusion
This compound stands out as a chiral building block with significant potential in drug discovery. Its successful application in the synthesis of potent and selective ROCK2 inhibitors highlights its value in generating novel therapeutic agents. Further exploration of this scaffold in the development of anti-inflammatory and analgesic drugs is a promising avenue for future research. The detailed protocols provided herein serve as a valuable resource for researchers aiming to leverage the synthetic utility of this versatile compound.
References
Application Notes and Protocols for the Derivatization of 6-Methoxychroman-3-carboxylic Acid in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 6-methoxychroman-3-carboxylic acid for the exploration of structure-activity relationships (SAR). This scaffold has emerged as a valuable starting point for the development of potent and selective inhibitors of various biological targets, including Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and Nuclear Factor-kappa B (NF-κB), as well as for the discovery of novel antioxidant agents.
Overview of this compound Derivatization
This compound is a versatile chemical scaffold.[1][2] Its core structure, featuring a chroman ring system, a methoxy group, and a carboxylic acid moiety, allows for straightforward chemical modifications.[1][2] The carboxylic acid group is particularly amenable to derivatization, most commonly through the formation of amide bonds with a diverse range of amines. This approach has been successfully employed to generate libraries of compounds for SAR studies, leading to the identification of highly potent and selective modulators of key signaling pathways implicated in various diseases.
SAR Studies on this compound Derivatives
A series of amide derivatives of (S)-6-methoxychroman-3-carboxylic acid have been synthesized and evaluated as inhibitors of ROCK2, an enzyme implicated in cardiovascular diseases and other disorders. The derivatization at the carboxylic acid position with various aromatic and heteroaromatic amines has yielded potent and isoform-selective inhibitors.[3]
Table 1: SAR Data of (S)-6-Methoxychroman-3-carboxylic Acid Amide Derivatives as ROCK2 Inhibitors
| Compound ID | Amine Moiety (R) | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| (S)-7a | 4-phenylphenyl | 150 | 25 | 6.0 |
| (S)-7b | 4-(pyridin-3-yl)phenyl | 85 | 10 | 8.5 |
| (S)-7c | 4-(pyridin-4-yl)phenyl | 68 | 3 | 22.7 |
| (S)-7d | 4-(pyrimidin-5-yl)phenyl | 120 | 15 | 8.0 |
Data synthesized from narrative descriptions in scientific literature.[3]
The data indicate that the introduction of a 4-(pyridin-4-yl)phenyl amide moiety leads to a significant increase in potency and selectivity for ROCK2.[3]
Derivatives of the related 6-hydroxy-7-methoxychroman-2-carboxylic acid have been investigated as inhibitors of NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophages. The synthesis of N-substituted phenylamides has revealed that substituents on the phenyl ring play a crucial role in inhibitory activity.
Table 2: SAR Data of 6-Hydroxy-7-methoxychroman-2-carboxylic Acid N-Substituted Phenylamide Derivatives as NF-κB Inhibitors
| Compound ID | Phenyl Substituent (R) | NF-κB Inhibition IC50 (µM) |
| 2a | H | >100 |
| 2e | 4-OH | Inactive |
| 2f | 4-OCH3 | Inactive |
| 2j | 4-CH3 | 60.2 |
| 2m | 4-CF3 | 25.5 |
| 2n | 4-Cl | 6.0 |
Data synthesized from narrative descriptions in scientific literature.
The results suggest that electron-withdrawing groups, such as a chloro or trifluoromethyl group at the 4-position of the phenyl ring, enhance the inhibitory activity against NF-κB activation. In contrast, hydroxyl and methoxy substituents render the compounds inactive.
The chroman scaffold is known for its antioxidant properties. Derivatization of the carboxylic acid group can modulate this activity. The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Representative Antioxidant Activity of Chroman Derivatives
| Compound Type | Assay | IC50 (µM) |
| N-aryl-6-hydroxy-7-methoxychroman-2-carboxamides | Lipid Peroxidation Inhibition | Potent (25-40 times more than Trolox) |
| 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides | Lipid Peroxidation Inhibition | Less Active |
| Trolox (Standard) | DPPH Radical Scavenging | Reference |
Data is qualitative and comparative based on available literature, highlighting trends rather than specific, directly comparable IC50 values for this compound derivatives.
Generally, the presence of a free hydroxyl group on the chroman ring is crucial for antioxidant activity.
Experimental Protocols
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a coupling agent.
Materials:
-
This compound
-
Desired amine
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1 equivalents) and the tertiary base (2-3 equivalents) to the solution.
-
In a separate container, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide derivative.
-
Characterize the final product by NMR and Mass Spectrometry.
This protocol outlines a typical in vitro kinase assay to determine the IC50 values of the synthesized derivatives against ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., S6K substrate)
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer containing DMSO (final DMSO concentration should be consistent across all wells, typically ≤1%).
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (for positive and negative controls).
-
Add 2 µL of ROCK2 enzyme solution to each well, except for the negative control wells.
-
Add 2 µL of a substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol describes a method to assess the inhibitory effect of the derivatives on NF-κB activation in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Nuclear extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies (anti-NF-κB p65, anti-lamin B1 or other nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and harvest them.
-
Isolate the nuclear fractions using a nuclear extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of the nuclear extracts using a BCA assay.
-
Separate equal amounts of nuclear protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the NF-κB p65 signal to the nuclear loading control (e.g., lamin B1).
-
Quantify the band intensities and calculate the percent inhibition of NF-κB nuclear translocation for each compound.
Visualizations
Caption: General workflow for SAR studies.
Caption: Inhibition of the RhoA/ROCK pathway.
Caption: Inhibition of the NF-κB pathway.
References
Application Notes and Protocols for the Analytical HPLC Determination of 6-Methoxychroman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 6-methoxychroman-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The methods described herein are based on established principles for the analysis of carboxylic acids and chiral compounds, providing a robust starting point for method development and validation.
Introduction
This compound is a chiral organic compound whose accurate quantification is essential in various stages of drug development and research. Due to its structural properties, HPLC is a well-suited technique for its analysis. This document outlines both achiral and chiral separation methods, along with an optional derivatization protocol for enhanced sensitivity, particularly in complex biological matrices. The quantification of low-molecular-weight carboxylic acids is crucial in life sciences as they are involved in numerous metabolic pathways.[1]
Part 1: Achiral Reversed-Phase HPLC Method
This method is suitable for the quantification of this compound in bulk materials or simple formulations where chiral separation is not required. Reversed-phase HPLC is a common and reliable technique for the analysis of moderately polar compounds.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Standard of this compound
-
HPLC-grade solvents
2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 225 nm (This wavelength may need to be optimized based on the UV spectrum of the compound)
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of methanol or acetonitrile to obtain a 1 mg/mL solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.
Data Presentation: Representative Method Validation Parameters
The following table summarizes typical validation parameters for a reversed-phase HPLC method for a carboxylic acid. These values are illustrative and must be established during formal method validation for this compound.
| Validation Parameter | Representative Performance Metric |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Workflow for Achiral HPLC Analysis
References
Application Notes and Protocols: 6-Methoxychroman-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxychroman-3-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid chroman scaffold, substituted with a methoxy group, provides a valuable platform for the design and synthesis of novel therapeutic agents. The carboxylic acid functionality at the 3-position allows for straightforward derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of compounds with diverse pharmacological activities. This document provides a comprehensive overview of the applications of this compound, including its use in the development of kinase inhibitors and anti-inflammatory agents, complete with detailed experimental protocols and data.
Applications in Drug Discovery
The this compound moiety has been successfully incorporated into molecules targeting a range of biological processes, demonstrating its potential in various therapeutic areas.
Kinase Inhibition: Potent and Selective ROCK2 Inhibitors
Derivatives of this compound have been identified as highly potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). ROCK2 is a key regulator of various cellular processes, including smooth muscle contraction, cell migration, and inflammation.[1][2] Dysregulation of the ROCK signaling pathway is implicated in numerous diseases, making it an attractive therapeutic target.
A notable example is the discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, which exhibits a remarkable inhibitory activity against ROCK2 with an IC50 of 3 nM and a 22.7-fold selectivity over the highly homologous ROCK1 isoform.[3][4] This selectivity is crucial as ROCK1 and ROCK2 are known to have distinct physiological functions.[3][4]
Anti-inflammatory Activity: Inhibition of NF-κB Signaling
The chroman scaffold is also a recognized pharmacophore in the design of anti-inflammatory agents. Derivatives of this compound have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes.
Specifically, a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides have demonstrated potent inhibitory activity against NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells, with IC50 values ranging from 6.0 to 60.2 µM.[5] This highlights the potential of the chroman-3-carboxylic acid core in the development of novel anti-inflammatory drugs.
Antioxidant Potential
Data Presentation
The following table summarizes the quantitative data for the biological activity of representative this compound derivatives.
| Compound/Derivative | Target | Biological Activity | Reference |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | IC50 = 3 nM | [3][4] |
| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | >22.7-fold less active than against ROCK2 | [3][4] |
| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(4-chlorophenyl)amide | NF-κB Activation | IC50 = 6.0 µM | [5] |
| Other 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides | NF-κB Activation | IC50 range: 6.0 - 60.2 µM | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis of this compound starting from 4-methoxyphenol.
Step 1: Synthesis of 6-Methoxycoumarin-3-carboxylic Acid
This step involves the Knoevenagel condensation of 2-hydroxy-5-methoxybenzaldehyde (synthesized from 4-methoxyphenol) with malonic acid.
-
Materials:
-
2-hydroxy-5-methoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Aniline (catalyst)
-
Ethanol
-
Hydrochloric acid (10% aqueous solution)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in ethanol.
-
Add a catalytic amount of aniline and a few drops of pyridine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 10% HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 6-methoxycoumarin-3-carboxylic acid.
-
Step 2: Reduction of 6-Methoxycoumarin-3-carboxylic Acid to this compound
This step involves the reduction of the coumarin double bond and the lactone.
-
Materials:
-
6-Methoxycoumarin-3-carboxylic acid
-
Sodium borohydride (NaBH4)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 6-methoxycoumarin-3-carboxylic acid (1 equivalent) in a mixture of THF and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (excess, e.g., 4-5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by carefully adding 1 M HCl at 0 °C until the effervescence ceases.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Protocol 2: Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide (ROCK2 Inhibitor)
This protocol describes the amide coupling of this compound with 4-(pyridin-4-yl)aniline using HATU as a coupling agent.
-
Materials:
-
(S)-6-Methoxychroman-3-carboxylic acid
-
4-(Pyridin-4-yl)aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-6-methoxychroman-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 4-(pyridin-4-yl)aniline (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Protocol 3: NF-κB Inhibition Assay in RAW 264.7 Macrophages
This protocol details the procedure to evaluate the inhibitory effect of a test compound on NF-κB activation in LPS-stimulated RAW 264.7 cells.
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (dissolved in DMSO)
-
Griess Reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NF-κB activation.
-
Nitrite Measurement: Measure the production of nitric oxide (NO), an indicator of NF-κB activity, by quantifying the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.
-
Protocol 4: DPPH Radical Scavenging Assay
This protocol describes a common method to assess the antioxidant activity of a compound.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of the test compound and ascorbic acid in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A blank containing only methanol should be used for baseline correction.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Mandatory Visualization
Caption: ROCK2 Signaling Pathway and Inhibition by this compound Derivatives.
Caption: General workflow for the synthesis and evaluation of 6-methoxychroman-3-carboxamide derivatives.
References
Application Note: Chiral HPLC Separation of 6-methoxychroman-3-carboxylic acid Enantiomers
Introduction
The stereoisomeric composition of pharmaceutically active compounds is a critical quality attribute, as enantiomers of a chiral drug often exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. 6-methoxychroman-3-carboxylic acid is a versatile chiral building block and a key intermediate in the synthesis of various bioactive molecules and novel therapeutic agents. Consequently, the ability to accurately separate and quantify its enantiomers is paramount for research, development, and quality control.
This application note presents a detailed, robust, and efficient High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of this compound. The guide is designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive walkthrough from the principles of chiral recognition to a fully developed and validated protocol.
Analyte Properties
Understanding the physicochemical properties of the analyte is the first step in rational method development. This compound possesses a stereogenic center at the C3 position and key functional groups that dictate its interaction with a chiral stationary phase (CSP).
| Property | Details |
| Structure | (Illustrative Structure) |
| IUPAC Name | 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Key Functional Groups | Carboxylic Acid (-COOH), Methoxy (-OCH₃), Aromatic Ring, Ether |
| Chirality | One stereogenic center at the C3 position |
The presence of the carboxylic acid group makes the molecule ionizable, a feature that can be powerfully exploited for chiral recognition, particularly through ionic interactions.[1]
Principle of Chiral Recognition
Direct separation of enantiomers on a chiral stationary phase (CSP) is the most widely used approach in HPLC.[2] The underlying mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For effective discrimination, the "three-point interaction model" is a guiding principle, which posits that at least three simultaneous interactions (one of which must be stereochemically dependent) are necessary for chiral recognition.[3][4]
For this compound, the potential interaction points include:
-
Ionic Interaction: The deprotonated carboxylate group (-COO⁻) can form a strong ionic bond with a positively charged site on the CSP.
-
Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor and acceptor.
-
π-π Interactions: The aromatic ring can interact with complementary π-electron-rich or π-electron-deficient sites on the CSP.
-
Steric Repulsion/Inclusion: The overall 3D shape of the molecule influences how it fits into the chiral cavities or grooves of the stationary phase.
Given that the target analyte is an acid, CSPs that facilitate ionic interactions, such as macrocyclic glycopeptide or anion-exchange phases, are excellent candidates.[1][5]
Caption: Conceptual diagram of the three-point interaction model for chiral recognition.
Method Development Strategy
A systematic screening approach is the most efficient path to a successful chiral separation. This involves testing a small, diverse set of CSPs under different mobile phase conditions to identify the most promising combination for optimization.
Caption: Systematic workflow for chiral HPLC method development.
Phase 1: Column and Mobile Phase Screening
For this compound, the following screening protocol is recommended:
| Chiral Stationary Phase (CSP) Type | Recommended Column | Mobile Phase A (Normal Phase) | Mobile Phase B (Polar Ionic) | Mobile Phase C (Reversed-Phase) |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V2[6] | Hexane/Ethanol (90/10, v/v) + 0.1% TFA | Methanol + 0.1% Acetic Acid + 0.1% Triethylamine | Acetonitrile/10mM Ammonium Acetate pH 4.1 (30/70, v/v) |
| Anion-Exchanger | CHIRALPAK® QN-AX[7][8] | Not primary mode | Methanol/Acetic Acid/Ammonium Acetate (98/2/0.5, v/v/w)[9] | Acetonitrile/20mM Ammonium Acetate pH 6.0 (50/50, v/v) |
| Polysaccharide (Cellulose) | CHIRALCEL® OD-H | Hexane/Isopropanol (90/10, v/v) + 0.1% TFA[4] | Acetonitrile + 0.1% TFA | Acetonitrile/Water (50/50, v/v) + 0.1% Formic Acid |
Phase 2: Method Optimization
Once a promising condition is identified (e.g., partial separation on CHIROBIOTIC® V2 in Polar Ionic Mode), fine-tune the method by systematically adjusting:
-
Mobile Phase Composition: Vary the ratio of acid to base in Polar Ionic Mode, as this directly controls selectivity for ionizable compounds.[9]
-
Organic Modifier: For normal or reversed-phase, adjust the percentage of the alcohol or acetonitrile.
-
Temperature: Lowering the temperature often increases resolution, while higher temperatures can improve peak efficiency.[10]
-
Flow Rate: Decrease the flow rate to improve resolution if needed, balancing analysis time.
Recommended Protocol and Methodology
Based on extensive experience with acidic chiral compounds, the macrocyclic glycopeptide and anion-exchange CSPs offer the highest probability of success. The following protocol details an optimized method using an Astec® CHIROBIOTIC® V2 column, which is known for its excellent performance with acidic and amine-containing molecules in the polar ionic mode.[5][6]
5.1. Instrumentation and Materials
-
HPLC System with UV or PDA detector
-
Column: Astec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mm[11]
-
Mobile Phase: HPLC-grade Methanol, Acetic Acid (glacial), Triethylamine
-
Sample Diluent: Methanol
-
Analyte: Racemic this compound standard
5.2. Preparation of Solutions
-
Mobile Phase (Polar Ionic Mode): To 1000 mL of HPLC-grade Methanol, add 0.5 mL of Acetic Acid and 0.2 mL of Triethylamine. Mix thoroughly and degas. The ratio of acid to base is a critical parameter and may require optimization.
-
Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of racemic this compound and dissolve in 10 mL of Methanol.
5.3. Chromatographic Conditions
| Parameter | Optimized Value |
| Column | Astec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.05 / 0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 280 nm (based on chroman structure) |
| Run Time | 20 minutes |
5.4. System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the racemic standard solution. The system is deemed suitable for use if it meets the acceptance criteria.[12][13][14]
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.7 between enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for both enantiomer peaks |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% for each enantiomer |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 1.5) | - Sub-optimal mobile phase composition- High column temperature- High flow rate | - Adjust acid/base ratio in the mobile phase- Decrease column temperature to 15-20°C- Reduce flow rate to 0.8 mL/min |
| Peak Tailing (T > 2.0) | - Secondary interactions with silica- Incorrect acid/base ratio | - Ensure proper mobile phase additives are used- Fine-tune the concentration of triethylamine |
| No Separation | - Inappropriate CSP or mobile phase mode | - Re-evaluate screening data; switch to a different CSP (e.g., CHIRALPAK® QN-AX) or a different mode (e.g., Normal Phase) |
| Drifting Retention Times | - Column not fully equilibrated- Mobile phase composition changing | - Equilibrate column for at least 30-60 minutes- Prepare fresh mobile phase daily; ensure proper mixing |
Conclusion
This application note describes a systematic approach to developing a robust and selective chiral HPLC method for the separation of this compound enantiomers. The recommended protocol, utilizing a macrocyclic glycopeptide stationary phase (Astec® CHIROBIOTIC® V2) in a polar ionic mobile phase, provides excellent resolution and peak shape. This method is suitable for reliable enantiomeric purity assessment in pharmaceutical research and quality control environments. The principles and strategies outlined herein can be adapted for the chiral separation of other acidic compounds.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selectscience.net [selectscience.net]
- 7. chiraltech.com [chiraltech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. capitolscientific.com [capitolscientific.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Note: Chiral Resolution of 6-Methoxychroman-3-carboxylic Acid Using (-)-Menthol
Abstract
This application note provides a detailed protocol for the chiral resolution of racemic 6-methoxychroman-3-carboxylic acid. The methodology leverages the formation of diastereomeric esters with the naturally occurring chiral auxiliary, (-)-menthol. The resulting diastereomers are separated using standard chromatographic techniques, followed by hydrolysis to yield the desired enantiomerically enriched this compound. This method is crucial for the synthesis of biologically active molecules where stereochemistry dictates efficacy and safety.[1][2][3][4] The protocol includes a comprehensive explanation of the chemical principles, step-by-step procedures, and analytical methods for assessing enantiomeric purity.
Introduction
Chiral compounds are of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule often resides in a single enantiomer. This compound is a valuable building block in the synthesis of various bioactive compounds.[5][6] Its chroman core is a privileged structure found in numerous natural products and therapeutic agents.[7][8] Consequently, the ability to obtain enantiomerically pure forms of this acid is a critical step in the development of new chemical entities.
The strategy of chiral resolution via diastereomer formation is a classic and effective method for separating enantiomers.[1][2][3][4] This process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[1] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, such as solubility and chromatographic retention, allowing for their separation by conventional methods like crystallization or chromatography.[3][4][9]
In this application note, we detail the use of (-)-menthol, a readily available and inexpensive chiral alcohol, as the resolving agent for racemic this compound.[10][11] The carboxylic acid is converted into a mixture of diastereomeric menthyl esters. These esters are then separated by column chromatography, and subsequent hydrolysis of the separated diastereomers affords the individual enantiomers of this compound.
Principle of the Method
The core of this resolution protocol is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated. The overall workflow is depicted below.
Figure 1: General workflow for the chiral resolution of this compound.
The key steps are:
-
Esterification: The racemic this compound is reacted with (-)-menthol in the presence of a coupling agent to form a mixture of two diastereomeric esters.
-
Separation: The resulting diastereomeric esters are separated based on their different polarities using silica gel column chromatography.
-
Hydrolysis: The separated diastereomeric esters are individually hydrolyzed under basic conditions to cleave the ester bond, yielding the corresponding enantiomerically enriched this compound and recovering the (-)-menthol.[12]
Materials and Methods
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic this compound | ≥98% | Commercial Source |
| (-)-Menthol | ≥99% | Commercial Source |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Commercial Source |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Commercial Source |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source |
| Ethyl acetate | HPLC Grade | Commercial Source |
| Hexane | HPLC Grade | Commercial Source |
| Lithium hydroxide (LiOH) | Reagent Grade | Commercial Source |
| Tetrahydrofuran (THF) | Reagent Grade | Commercial Source |
| Methanol (MeOH) | Reagent Grade | Commercial Source |
| Hydrochloric acid (HCl), concentrated | Reagent Grade | Commercial Source |
| Sodium sulfate (Na2SO4), anhydrous | Reagent Grade | Commercial Source |
| Silica gel for column chromatography | 230-400 mesh | Commercial Source |
| Chiral HPLC column (e.g., Chiralcel OD-H) | Analytical Grade | Commercial Source |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Polarimeter
Experimental Protocols
Step 1: Synthesis of Diastereomeric Menthyl Esters
This procedure details the esterification of racemic this compound with (-)-menthol.
Figure 2: Workflow for the synthesis of diastereomeric menthyl esters.
Detailed Procedure:
-
In a clean, dry round-bottom flask, dissolve racemic this compound (1.0 eq) and (-)-menthol (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the stirred solution.
-
Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in portions over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
Step 2: Separation of Diastereomeric Esters
The crude mixture of diastereomeric esters is purified and separated by silica gel column chromatography.
Detailed Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Dissolve the crude ester mixture in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed material onto the top of the prepared column.
-
Elute the column with a gradient of hexane/ethyl acetate, starting with a low polarity and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify the separated diastereomers.
-
Combine the fractions containing each pure diastereomer and concentrate under reduced pressure to yield the isolated diastereomeric esters.
Step 3: Hydrolysis of Separated Diastereomers
Each separated diastereomeric ester is individually hydrolyzed to yield the corresponding enantiomer of this compound.
Detailed Procedure:
-
Dissolve one of the purified diastereomeric esters in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) (e.g., 2 M) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Once the hydrolysis is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated (-)-menthol.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
Repeat this procedure for the other diastereomeric ester to obtain the other enantiomer.
Data Analysis and Expected Results
The success of the chiral resolution is determined by the yield of the separated enantiomers and their enantiomeric purity.
| Parameter | Expected Value |
| Yield of Diastereomeric Esters | >80% |
| Yield of Separated Enantiomers | ~40-45% each |
| Enantiomeric Excess (e.e.) | >95% |
Determination of Enantiomeric Purity
The enantiomeric excess (e.e.) of the resolved this compound is determined by chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Method:
-
Column: Chiralcel OD-H or a similar cellulose-based chiral stationary phase.[13][14]
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.[15]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the resolved acid in the mobile phase.
The racemic starting material should show two peaks of equal area, while the resolved enantiomers should ideally show a single peak. The e.e. is calculated using the following formula:
e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of diastereomeric esters | Incomplete reaction or side reactions | Ensure anhydrous conditions. Check the quality of the coupling agent. Increase reaction time if necessary. |
| Poor separation of diastereomers | Inappropriate eluent system for chromatography | Optimize the solvent system for column chromatography by testing different ratios of hexane and ethyl acetate on TLC. |
| Incomplete hydrolysis of esters | Insufficient base or reaction time | Increase the amount of LiOH or extend the reaction time. Gentle heating may also be applied if the starting material is stable. |
| Low enantiomeric excess | Incomplete separation of diastereomers | Improve the chromatographic separation. Consider using a different chiral resolving agent if separation remains difficult. |
Conclusion
The protocol described in this application note provides a robust and reliable method for the chiral resolution of this compound using (-)-menthol as a chiral auxiliary. The formation of diastereomeric esters, followed by chromatographic separation and hydrolysis, allows for the efficient preparation of both enantiomers in high purity. This methodology is a valuable tool for researchers and professionals in drug development and organic synthesis, enabling access to stereochemically defined building blocks for the creation of novel and effective chiral molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | Research Chemical [benchchem.com]
- 7. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Decoding the Molecular Mechanisms of Menthol Isomer Perception Based on Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supplemental Topics [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Derivatization of 6-Methoxychroman-3-carboxylic Acid for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-Methoxychroman-3-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and organic synthesis.[1] Its rigid, fused-ring structure provides a valuable building block for creating conformationally restrained molecules, a desirable trait in drug design.[1] The chroman core is a privileged structure found in compounds with diverse pharmacological activities.[1] The carboxylic acid functional group at the 3-position allows for straightforward derivatization into amides, esters, and other conjugates, making it an ideal starting point for structure-activity relationship (SAR) studies.[1]
This document provides detailed application notes and protocols for two key derivatization strategies for this compound:
-
Synthesis of Bioactive Amide Derivatives for screening in enzyme inhibition and cell-based assays.
-
Derivatization for Enhanced Analytical Detection in biological matrices using liquid chromatography-mass spectrometry (LC-MS).
These protocols are intended to guide researchers in leveraging this scaffold for the discovery and development of novel therapeutic agents and analytical methods.[2]
Application Note 1: Synthesis of Bioactive Amide Derivatives for Enzyme Inhibition Assays
Derivatization of the carboxylic acid moiety into a diverse library of amides is a common and effective strategy for exploring the chemical space around the chroman scaffold. This approach has been successfully used to develop potent and selective enzyme inhibitors, such as for the Rho-associated coiled-coil containing protein kinases (ROCK).[3]
General Workflow for Synthesis and Screening
The overall process involves the chemical synthesis of amide derivatives, followed by purification and subsequent evaluation in biological assays to determine their inhibitory activity.
Caption: General workflow for synthesizing and evaluating amide derivatives.
Experimental Protocol: Amide Coupling
This protocol describes a general method for the synthesis of amide derivatives from this compound using HATU as a coupling agent.
Materials:
-
This compound
-
Desired amine (e.g., (4-pyridin-4-yl-phenyl)-amine)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Biological Activity of Chroman Derivatives
The derivatization strategy has yielded potent inhibitors for various biological targets. The table below summarizes inhibitory activities for representative chroman derivatives.
| Compound ID | Scaffold | Target | Assay Type | IC₅₀ | Reference |
| (S)-7c | (S)-6-methoxy-chroman-3-carboxylic acid amide | ROCK1 | Enzyme Inhibition | 68 nM | [3] |
| (S)-7c | (S)-6-methoxy-chroman-3-carboxylic acid amide | ROCK2 | Enzyme Inhibition | 3 nM | [3] |
| 2n | 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(4-chlorophenyl)amide | NF-κB | Cell-based | 6.0 µM | [4] |
Note: Compound 2n has a slightly different chroman scaffold but illustrates the broader applicability of the amide derivatization strategy.
Visualization: Simplified ROCK Signaling Pathway
Amide derivatives of this compound can act as potent inhibitors of the ROCK signaling pathway, which is implicated in various cellular processes.
Caption: Inhibition of the ROCK signaling pathway by an amide derivative.
Application Note 2: Derivatization for Enhanced Analytical Detection by LC-MS
For pharmacokinetic studies or biomarker quantification, sensitive detection of carboxylic acids in complex biological samples is crucial. Derivatization can improve ionization efficiency and chromatographic retention in LC-MS analyses.[5][6] A common strategy involves coupling the carboxylic acid with a reagent that has a permanently charged or easily ionizable group, enhancing the response in electrospray ionization mass spectrometry (ESI-MS).[7][8]
General Workflow for Analytical Derivatization
This workflow outlines the steps from sample collection to final quantification.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Amide Coupling of 6-Methoxychroman-3-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Amide Bonds and the Versatility of the Chroman Scaffold
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its formation, while conceptually simple, is a kinetically controlled process requiring careful selection of reagents and conditions to ensure high yield and purity.[1][3] This application note provides a detailed experimental protocol for the amide coupling of 6-methoxychroman-3-carboxylic acid, a valuable building block in drug discovery.[4][5] The chroman scaffold is a privileged structure, and its derivatives are explored for a wide range of therapeutic applications, including anti-inflammatory and analgesic agents.[4][6]
This guide will delve into the mechanistic rationale behind common amide coupling strategies, offering a comparative overview of two robust protocols: one employing the carbodiimide-based reagent system EDC/HOBt, and the other utilizing the uronium-based reagent HATU. By understanding the underlying principles, researchers can confidently adapt and troubleshoot these protocols for their specific amine substrates.
Mechanistic Underpinnings of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[3] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is the primary role of coupling reagents.
Carbodiimide-Mediated Coupling (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][8] However, this intermediate is unstable and can rearrange or racemize.[7] The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester.[7][9][10] This active ester is then readily attacked by the amine to furnish the desired amide, with the urea byproduct of EDC being water-soluble for easy removal during aqueous workup.[11]
Uronium-Based Coupling (HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is an aminium salt that facilitates amide bond formation with high efficiency and low racemization.[12][13] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[13][14] The pyridine nitrogen in the HOAt moiety is thought to accelerate the subsequent aminolysis through a neighboring group effect, contributing to the high coupling efficiencies observed with HATU.[12]
Comparative Overview of Coupling Reagents
| Feature | EDC/HOBt | HATU |
| Reagent Type | Carbodiimide/Additive | Uronium Salt |
| Byproducts | Water-soluble urea | Water-soluble urea |
| Relative Cost | Lower | Higher |
| Reaction Speed | Moderate to Fast | Very Fast |
| Racemization Risk | Low with HOBt | Very Low |
| Common Solvents | DCM, DMF | DMF, Acetonitrile |
| Base Required | Often a tertiary amine (e.g., DIPEA, TEA) | Non-nucleophilic tertiary amine (e.g., DIPEA) |
Experimental Workflow
The general workflow for the amide coupling of this compound is depicted below. This process involves the activation of the carboxylic acid followed by the introduction of the amine, reaction monitoring, and subsequent workup and purification.
Caption: General workflow for amide coupling.
Detailed Experimental Protocols
Materials and Reagents:
-
Amine of interest
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
1N HCl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Reagent Addition: Add HOBt (1.2 equiv) and the desired amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1 M concentration relative to the carboxylic acid).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.
-
EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[17][18][19]
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly efficient and recommended for sterically hindered substrates or when minimizing racemization is critical.[13]
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M).
-
Reagent Addition: Add the desired amine (1.1 equiv), followed by HATU (1.2 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[17][18][19]
Characterization of the Final Product
The identity and purity of the synthesized amide should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight of the desired amide.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[20] This can be particularly effective for less reactive amines.
-
Starting Material Remains: If the carboxylic acid is not fully consumed, an additional portion of the coupling reagent and base can be added. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates.
-
Purification Difficulties: The urea byproducts from both EDC and HATU are generally water-soluble.[11] Thorough aqueous washes are crucial. If the product is very polar, reversed-phase chromatography may be a suitable purification method.[17]
Conclusion
The amide coupling of this compound can be achieved with high efficiency using standard coupling reagents such as EDC/HOBt and HATU. The choice between these methods will depend on the specific amine substrate, cost considerations, and the desired reaction kinetics. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can reliably synthesize novel amide derivatives for their drug discovery and development programs.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | Research Chemical [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. 6-Methoxy-chroman-3-carboxylic acid | 182570-26-9 [sigmaaldrich.com]
- 16. scbt.com [scbt.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
In Vitro Assays for Chroman-Based Compounds: From Antioxidant Potential to Cellular Mechanisms
An Application Guide for Researchers
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and technically sound framework for the in vitro evaluation of chroman-based compounds. The chroman scaffold, a core component of molecules like vitamin E (tocopherols and tocotrienols), is a privileged structure in medicinal chemistry, renowned for a wide spectrum of biological activities including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3]
This document moves beyond simple protocol listing. It delves into the causality behind experimental choices, emphasizing the principles that ensure data integrity and reproducibility. Each section is crafted to serve as a self-validating system, guiding you from initial screening to more complex, cell-based mechanistic studies.
Section 1: Assessing Antioxidant Capacity
The most prominent feature of many chroman derivatives is their ability to counteract oxidative stress. This activity stems from the phenolic hydroxyl group on the chroman ring, which can readily donate a hydrogen atom to neutralize free radicals.[4] Evaluating this potential is often the first step in characterizing a new chroman-based compound.
The primary antioxidant mechanisms are broadly categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). It is crucial to employ assays that cover both mechanisms to build a comprehensive antioxidant profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a rapid and widely used SET-based assay to screen for radical scavenging activity.[5][6] The principle lies in the donation of an electron or hydrogen atom from the antioxidant to the stable DPPH radical, which results in the reduction of DPPH. This is visually observed as a color change from deep violet to pale yellow, measured spectrophotometrically.[4][7]
Table 1: Key Parameters for Antioxidant Assays
| Assay | Principle | Standard | Wavelength | Key Insights |
| DPPH | Single Electron Transfer (SET) | Trolox, Ascorbic Acid | ~517 nm | Rapid, simple screening for radical scavenging. |
| ABTS | Single Electron Transfer (SET) | Trolox | ~734 nm | Applicable to both hydrophilic and lipophilic compounds. |
| ORAC | Hydrogen Atom Transfer (HAT) | Trolox | ~520 nm (Emission) | More biologically relevant; measures peroxyl radical scavenging. |
-
Reagent Preparation:
-
Prepare a stock solution of the chroman test compound and a standard (e.g., Trolox) in a suitable solvent (e.g., methanol, ethanol).
-
Prepare a ~0.1 mM solution of DPPH in the same solvent. This solution should be freshly made and protected from light.[4]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of solvent and 100 µL of the DPPH solution.
-
Include a blank well for each sample concentration, containing 100 µL of the sample and 100 µL of the solvent (to correct for sample color).
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay, another SET-based method, measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[4] A key advantage is its solubility in both aqueous and organic solvents, allowing for the assessment of hydrophilic and lipophilic compounds.[5]
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[4][9]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of the test compound or standard (Trolox) to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.[9]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals.[12][13][14] Because peroxyl radicals are one of the most common reactive oxygen species (ROS) in human biology, this assay is considered highly relevant to physiological conditions.[15]
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in 75 mM phosphate buffer (pH 7.4).[13]
-
Prepare a peroxyl radical initiator solution, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in the same buffer. This solution should be made fresh daily.[16]
-
Prepare serial dilutions of the test compound and the standard (Trolox).
-
-
Assay Procedure (96-well black plate):
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Calculate the ORAC value of the test compound in Trolox Equivalents (TE) from the standard curve.
-
Section 2: Elucidating Anti-inflammatory Mechanisms
Chronic inflammation is implicated in numerous diseases. Chroman derivatives have shown potential in modulating inflammatory responses, often by inhibiting key enzymes or signaling pathways.[17][18] In vitro anti-inflammatory assays typically use immune cells, such as macrophages (e.g., RAW 264.7 cell line), stimulated with an inflammatory agent like lipopolysaccharide (LPS).[17]
Inhibition of Pro-inflammatory Enzymes
Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively—potent mediators of inflammation.
Table 2: Common In Vitro Anti-inflammatory Assay Targets
| Assay Target | Principle | Measurement | Key Insights |
| COX-1 / COX-2 | Enzyme Inhibition | Prostaglandin E2 (PGE2) levels | Differentiates between constitutive (COX-1) and inducible (COX-2) inhibition. |
| 5-LOX | Enzyme Inhibition | Leukotriene B4 (LTB4) levels | Assesses impact on the leukotriene pathway. |
| Nitric Oxide (NO) | Inhibition of iNOS | Nitrite concentration (Griess Assay) | Measures suppression of a key inflammatory mediator in macrophages. |
| Cytokines (TNF-α, IL-6) | Inhibition of Production | Protein concentration (ELISA) | Quantifies impact on key signaling molecules of inflammation. |
Commercial enzyme immunoassay (EIA) kits are the standard for these assessments.[19][20] The general procedure involves:
-
Incubating the recombinant human or ovine enzyme (COX-1, COX-2, or 5-LOX) with a chromogenic substrate and the chroman test compound.
-
The enzyme converts the substrate into a product that can be measured colorimetrically or fluorometrically.
-
The inhibitory activity of the compound is determined by the reduction in signal compared to an untreated control.[21]
-
Data is used to calculate IC50 values, with known inhibitors (e.g., celecoxib for COX-2, zileuton for 5-LOX) used as positive controls.[21]
Cell-Based Assays: Inhibition of Inflammatory Mediators
-
Cell Culture:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the chroman compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at ~540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.
-
-
Data Analysis:
-
Create a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in each sample and determine the IC50 for NO inhibition.
-
Crucially, a parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the reduction in NO is not due to cell death. [22]
-
-
Cell Culture and Treatment: Follow the same steps as for the NO assay (culture, pre-treatment, and LPS stimulation).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6).
-
Follow the manufacturer's protocol, which typically involves binding the cytokine in the supernatant to a capture antibody, detecting it with a second, enzyme-linked antibody, and adding a substrate to produce a measurable color change.
-
-
Data Analysis: Quantify cytokine concentration based on a standard curve and calculate the IC50 for inhibition of its production.
Section 3: Determining Cell Viability and Cytotoxicity
Before a compound can be considered a therapeutic candidate, its safety profile must be established. Cytotoxicity assays are fundamental for determining the concentration range at which a compound exhibits specific biological effects without causing general cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[23] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[24] The amount of formazan produced is proportional to the number of viable cells.[25]
-
Cell Culture:
-
Treatment:
-
Treat the cells with a range of concentrations of the chroman compound for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Remove the treatment media and add 100 µL of fresh media and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[26]
-
-
Measurement:
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Calculate cell viability relative to an untreated control: % Viability = (Abs_sample / Abs_control) * 100
-
Plot the % viability against compound concentration to determine the IC50 (inhibitory concentration 50%) or GI50 (growth inhibition 50%).[27]
-
Causality and Trustworthiness: The MTT assay does not directly count living cells but measures metabolic activity. A compound that affects mitochondrial function without killing the cell can lead to misleading results.[26] Therefore, it is often advisable to confirm results with a secondary, mechanistically different assay, such as a trypan blue exclusion assay (which measures membrane integrity) or a crystal violet assay (which stains total adherent biomass).
Conclusion and Forward Look
The in vitro evaluation of chroman-based compounds requires a multi-faceted approach. This guide provides the foundational protocols to build a comprehensive profile, starting with broad antioxidant screening and progressing to specific anti-inflammatory and cytotoxicity assessments.
The causality is clear: an observed reduction in an inflammatory marker is only meaningful if it occurs at a concentration that is non-toxic to the cells. Therefore, these assays should be run in concert. A promising chroman derivative will exhibit high potency in a specific functional assay (e.g., ORAC or NO inhibition) with a significantly higher IC50 value in a general cytotoxicity assay, indicating a favorable therapeutic window. By understanding the principles behind each assay and performing them with rigorous controls, researchers can generate reliable and translatable data, paving the way for the development of novel chroman-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 11. researchgate.net [researchgate.net]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. agilent.com [agilent.com]
- 14. arigobio.com [arigobio.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phytopharmajournal.com [phytopharmajournal.com]
- 21. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of 6-Methoxychroman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the esterification of 6-methoxychroman-3-carboxylic acid, a key intermediate in medicinal chemistry and drug discovery.[1] We present two robust protocols, the classic Fischer-Speier esterification and the milder Steglich esterification, offering researchers flexibility based on substrate sensitivity, scale, and available resources. The causality behind experimental choices, mechanistic insights, and comprehensive, step-by-step procedures are detailed to ensure reproducibility and high yields. This guide is designed to be a self-validating system, empowering researchers to confidently synthesize a variety of esters from this valuable chroman scaffold.
Introduction: The Significance of 6-Methoxychroman Esters
This compound is a versatile building block in the synthesis of biologically active molecules. Its rigid, fused-ring system provides a valuable scaffold for introducing conformational restraint in drug candidates, a crucial aspect in optimizing ligand-receptor interactions. The carboxylic acid moiety at the 3-position is a prime handle for derivatization, with its corresponding esters often exhibiting modulated pharmacokinetic and pharmacodynamic properties compared to the parent acid. These esters are explored in the development of novel therapeutics, acting as ligands for various receptors and as enzyme inhibitors.
The choice of esterification method is critical and depends on the specific alcohol to be coupled and the overall chemical architecture of the target molecule. This guide will focus on two widely applicable and reliable methods: Fischer-Speier Esterification and Steglich Esterification.
Choosing the Right Path: A Guide to Esterification Method Selection
The selection of an appropriate esterification protocol is paramount for a successful synthesis. The decision hinges on several factors, including the stability of the starting materials to acidic conditions, the steric hindrance of the alcohol, and the desired reaction scale. The following decision tree illustrates a logical approach to selecting the optimal method.
References
Application Notes and Protocols: 6-Methoxychroman-3-carboxylic Acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-methoxychroman-3-carboxylic acid and its derivatives as valuable scaffolds in the study of enzyme inhibition. This document details their application in targeting key enzymes involved in critical signaling pathways, presents quantitative inhibition data, and offers detailed experimental protocols for researchers.
Introduction
This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of biologically active molecules.[1] Its rigid chroman core and modifiable carboxylic acid group make it an attractive scaffold for the design of potent and selective enzyme inhibitors. Derivatives of this compound have shown significant inhibitory activity against enzymes such as Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and have demonstrated the ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, highlighting their potential in therapeutic areas like inflammation, cancer, and cardiovascular disease.
Data Presentation: Enzyme Inhibition by 6-Methoxychroman Derivatives
The following table summarizes the quantitative data on the inhibitory activity of various derivatives of 6-methoxychroman-carboxylic acid against their respective target enzymes.
| Compound ID | Derivative Structure/Name | Target Enzyme | Inhibition Metric (IC₅₀) | Selectivity | Reference |
| 1 | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 nM | 22.7-fold vs. ROCK1 | [2][3] |
| 2 | 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(4-chlorophenyl)amide | NF-κB Activation | 6.0 µM | Not Reported | [4] |
| 3 | 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(phenyl)amide derivatives with -CH₃, -CF₃ substituents | NF-κB Activation | 6.0 - 60.2 µM | Not Reported | [4] |
Signaling Pathways and Experimental Workflows
ROCK2 Signaling Pathway
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal organization, cell motility, and smooth muscle contraction. Dysregulation of this pathway is implicated in various pathologies, including cardiovascular diseases and cancer. The diagram below illustrates a simplified ROCK2 signaling cascade.
Caption: Simplified ROCK2 signaling pathway and the inhibitory action of 6-methoxychroman derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes.
Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Workflow for Enzyme Inhibition Assay
The general workflow for assessing the inhibitory potential of this compound derivatives against a target enzyme is depicted below.
Caption: A generalized experimental workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
Protocol 1: In Vitro ROCK2 Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is suitable for determining the IC₅₀ of inhibitors against ROCK2.
Materials:
-
Recombinant human ROCK2 enzyme
-
ROCK2 substrate peptide (e.g., S6K substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
ROCK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
This compound derivative (test inhibitor)
-
Positive control inhibitor (e.g., Y-27632)
-
DMSO (for compound dilution)
-
384-well white, low-volume assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in ROCK2 Kinase Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the ROCK2 enzyme and substrate peptide in Kinase Buffer to the desired working concentrations. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Prepare the ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for ROCK2.
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add 1 µL of the test inhibitor dilution or DMSO vehicle control.
-
Add 2 µL of the diluted ROCK2 enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: NF-κB Inhibition Luciferase Reporter Assay
This protocol describes a cell-based assay to measure the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (test inhibitor)
-
NF-κB activator (e.g., TNF-α or PMA)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Transfection:
-
One day prior to transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours post-transfection.
-
-
Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Pre-treat the transfected cells with the various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) for 6-8 hours. Include an unstimulated control and a stimulated vehicle control.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the Firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the normalized luciferase activity against the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Avoiding aldehyde self-condensation in chroman synthesis
Welcome to the Technical Support Center for Chroman Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of chroman and its derivatives, with a specific focus on mitigating aldehyde self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is aldehyde self-condensation, and why is it a problem in chroman synthesis?
A1: Aldehyde self-condensation, also known as an aldol condensation, is a common side reaction where two molecules of an aldehyde react with each other in the presence of an acid or base catalyst.[1][2][3] This is particularly problematic in chroman syntheses that utilize aldehyde starting materials, as it leads to the formation of undesired dimeric and polymeric byproducts. This side reaction consumes the aldehyde reactant, reducing the overall yield of the desired chroman product and complicating the purification process.[2]
Q2: Which chroman synthesis routes are most susceptible to aldehyde self-condensation?
A2: Base-promoted condensation reactions are particularly prone to aldehyde self-condensation. A common example is the synthesis of chroman-4-ones from a 2'-hydroxyacetophenone and an aldehyde. In this reaction, the aldehyde can self-condense, competing with the desired reaction with the acetophenone. This issue is often more pronounced when the 2'-hydroxyacetophenone is substituted with electron-donating groups, which decreases its reactivity towards the aldehyde.[4]
Q3: What are the primary strategies to minimize or prevent aldehyde self-condensation during chroman synthesis?
A3: Several strategies can be employed to suppress aldehyde self-condensation:
-
Optimization of Reaction Conditions: Careful control of temperature, reaction time, and the rate of reagent addition can significantly reduce self-condensation. For instance, slowly adding the aldehyde to the reaction mixture can keep its instantaneous concentration low, thereby favoring the desired reaction pathway.[1]
-
Choice of Catalyst: The type of catalyst used can have a substantial impact. For instance, in base-catalyzed reactions, switching from a strong, nucleophilic base to a non-nucleophilic or sterically hindered base can disfavor the aldehyde self-condensation pathway.
-
Use of a Non-Enolizable Aldehyde: If the synthesis allows, using an aldehyde that lacks α-hydrogens (e.g., benzaldehyde or formaldehyde) will prevent it from forming an enolate, thus inhibiting self-condensation.[5]
-
Protecting Groups: Temporarily converting the aldehyde into a less reactive functional group, such as an acetal, is a highly effective strategy. The acetal protects the aldehyde from reacting with itself. After the chroman ring has been formed, the protecting group is removed to regenerate the aldehyde functionality.[6][7]
Q4: When should I consider using a protecting group for my aldehyde?
A4: Using a protecting group is advisable under the following circumstances:
-
When working with aldehydes that are highly prone to self-condensation under the planned reaction conditions.
-
In multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule are being modified under conditions that would otherwise affect the aldehyde.[7]
-
When the desired chroman synthesis consistently gives low yields due to the formation of self-condensation byproducts that are difficult to separate from the main product.
Q5: What are the most common protecting groups for aldehydes, and how are they removed?
A5: The most common protecting groups for aldehydes are cyclic acetals, typically formed by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst. Acetals are stable under basic and nucleophilic conditions. They can be readily removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Low yield of chroman product and presence of significant byproducts. | Aldehyde self-condensation is likely the primary competing reaction. | 1. Optimize Reaction Conditions: Lower the reaction temperature and add the aldehyde slowly to the reaction mixture.2. Change the Base: If using a base catalyst, switch to a bulkier, less nucleophilic base (e.g., diisopropylamine (DIPA) instead of NaOH).3. Use a Protecting Group: Protect the aldehyde as an acetal before proceeding with the chroman synthesis. |
| Reaction is sluggish or does not proceed to completion. | The reaction conditions may not be optimal for the specific substrates being used. | 1. Increase Temperature: For some reactions, such as microwave-assisted synthesis, higher temperatures can improve reaction rates and yields.[1][4]2. Screen Catalysts: Test different acid or base catalysts to find one that promotes the desired transformation more efficiently. |
| Difficulty in purifying the final chroman product. | The polarity of the self-condensation byproducts may be very similar to that of the desired product. | 1. Prevent Formation: The most effective approach is to prevent the formation of these byproducts using the strategies mentioned above.2. Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. |
Quantitative Data Presentation
The yield of the desired chroman product can be significantly affected by the choice of reactants and reaction conditions. Below is a comparison of yields for the synthesis of various 2-alkyl-substituted 4-chromanones via a microwave-assisted reaction between a 2'-hydroxyacetophenone and an aldehyde. Note that yields can be lower when the acetophenone has electron-donating groups, which can favor aldehyde self-condensation.
| Entry | 2'-Hydroxyacetophenone Derivative | Aldehyde | Product | Yield (%) | Reference |
| 1 | 2'-Hydroxyacetophenone | Hexanal | 2-Pentylchroman-4-one | 55 | [1] |
| 2 | 3',5'-Dimethyl-2'-hydroxyacetophenone | Hexanal | 6,8-Dimethyl-2-pentylchroman-4-one | 17 | [1] |
| 3 | 5'-Bromo-2'-hydroxyacetophenone | Hexanal | 6-Bromo-2-pentylchroman-4-one | Not specified | [4] |
| 4 | 5'-Chloro-2'-hydroxyacetophenone | Hexanal | 6-Chloro-2-pentyl-4-chromanone | Not specified | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Substituted 4-Chromanones
This protocol describes a general procedure for the synthesis of 2-alkyl-substituted 4-chromanones from 2'-hydroxyacetophenones and aliphatic aldehydes using microwave irradiation.[1][4]
Materials:
-
Substituted 2'-hydroxyacetophenone
-
Corresponding aliphatic aldehyde (1.1 equivalents)
-
Diisopropylamine (DIPA) (1.1 equivalents)
-
Ethanol (to make a 0.4 M solution of the acetophenone)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add the appropriate 2'-hydroxyacetophenone and dissolve it in ethanol to a concentration of 0.4 M.
-
Add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the solution.
-
Seal the vial and heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkyl-substituted 4-chromanone.
Protocol 2: Chroman Synthesis Using an Acetal Protecting Group Strategy
This protocol outlines a two-step procedure for the synthesis of a chroman derivative where the aldehyde is first protected as a diethyl acetal to prevent self-condensation.
Step 1: Protection of the Aldehyde (e.g., Cinnamaldehyde)
Materials:
-
Cinnamaldehyde
-
Triethyl orthoformate
-
Anhydrous ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
Procedure:
-
In a round-bottom flask, combine cinnamaldehyde (1 equivalent), triethyl orthoformate (1.5 equivalents), and anhydrous ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure. The crude cinnamaldehyde diethyl acetal can often be used in the next step without further purification.
Step 2: Chroman Synthesis and Deprotection
Materials:
-
Salicylaldehyde
-
Cinnamaldehyde diethyl acetal (from Step 1)
-
Base (e.g., piperidine)
-
Solvent (e.g., ethanol)
-
Aqueous acid (e.g., 1 M HCl) for deprotection
Procedure:
-
Dissolve salicylaldehyde (1 equivalent) and cinnamaldehyde diethyl acetal (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
To deprotect the acetal, add aqueous HCl and stir until the acetal is fully hydrolyzed to the corresponding aldehyde, which will then undergo cyclization to the chroman.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-phenylchroman derivative.
Visualizations
Caption: Comparison of workflows for direct chroman synthesis versus a protecting group strategy.
Caption: Troubleshooting flowchart for low yields in chroman synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ethz.ch [ethz.ch]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategic Navigation of Chroman Synthesis
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of chromans and their derivatives. The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] However, its synthesis is often plagued by the formation of undesired side products, leading to reduced yields and complex purification challenges.
This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, mitigate, and eliminate common side products. By understanding the mechanistic origins of these impurities, you can refine your synthetic strategies and enhance the efficiency and purity of your target chroman derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chroman-4-ones, and what are their primary side products?
A1: Two of the most prevalent methods for synthesizing the chroman-4-one core are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid. Each route is susceptible to specific side reactions.[4]
-
Base-Promoted Condensation: The major side product in this reaction is the aldehyde self-condensation product. This occurs when two molecules of the aldehyde reactant condense with each other, a reaction that can be particularly problematic when the 2'-hydroxyacetophenone is deactivated by electron-donating groups.[4][5]
-
Intramolecular Friedel-Crafts Acylation: Common side products in this route include intermolecular acylation products, which lead to polymer formation, especially at high concentrations. Incomplete cyclization of the starting material and potential dealkylation or rearrangement of substituents on the aromatic ring under strong acidic conditions are also observed.[4]
Q2: My chroman-4-one synthesis using a 2'-hydroxyacetophenone with electron-donating groups is giving a very low yield. How can I improve it?
A2: Low yields in this scenario are typically due to the competing aldehyde self-condensation reaction, which is favored when the 2'-hydroxyacetophenone is less reactive.[4][5] To promote the desired chroman-4-one formation, consider the following strategies:
-
Optimize the Base: Switching from a strong, nucleophilic base like NaOH to a non-nucleophilic base such as diisopropylethylamine (DIPA) can disfavor aldehyde self-condensation.[4][6]
-
Control Reagent Stoichiometry: Use a slight excess of the aldehyde (e.g., 1.1 equivalents) to ensure the complete consumption of the more valuable 2'-hydroxyacetophenone.[4][6]
-
Microwave Irradiation: Employing microwave heating can significantly accelerate the desired intramolecular oxa-Michael addition, often leading to higher yields and shorter reaction times.[5][6][7]
Q3: I am observing multiple unidentified byproducts in my reaction mixture. What could be the cause and how can I troubleshoot this?
A3: The formation of multiple byproducts can stem from the decomposition of starting materials or the desired product under the reaction conditions, or from impurities in the reagents.[4] Consider the following steps:
-
Purify Starting Materials: Ensure that the 2'-hydroxyacetophenone, aldehyde, and any other reagents are of high purity.[4]
-
Optimize Reaction Temperature: Both excessively high and low temperatures can lead to side reactions or incomplete conversion. Systematically vary the temperature to find the optimal balance for your specific substrates.[8] Lowering the temperature can sometimes improve selectivity.[8][9]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the point at which byproduct formation becomes significant.[4]
Q4: How can I avoid intermolecular acylation during an intramolecular Friedel-Crafts cyclization?
A4: Intermolecular acylation is a concentration-dependent side reaction. To minimize it, the reaction should be carried out under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of two reactant molecules encountering each other.[4]
Troubleshooting Guides
Guide 1: Low Yield in Base-Promoted Chroman-4-one Synthesis
This guide addresses low yields when synthesizing chroman-4-ones from 2'-hydroxyacetophenones and aldehydes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aldehyde Self-Condensation | 1. Switch to a non-nucleophilic base (e.g., DIPA).[4] 2. Use a slight excess (1.1 equiv.) of the aldehyde.[4][6] 3. Consider microwave-assisted synthesis.[5][6] | Reduced formation of aldehyde-derived byproducts and increased yield of the desired chroman-4-one. |
| Decomposition of Starting Material/Product | 1. Lower the reaction temperature.[8] 2. Reduce the reaction time and monitor closely with TLC/LC-MS.[4] | Minimized degradation and improved purity of the crude product. |
| Poor Substrate Reactivity (Electron-Rich Acetophenone) | 1. Employ microwave irradiation to enhance reaction kinetics.[5][6] 2. Screen different solvents to improve solubility and reaction rates.[8][9] | Increased conversion of the starting material and higher product yield. |
| Presence of Water/Impurities | 1. Use anhydrous solvents and reagents.[8][9] 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] | Elimination of side reactions caused by moisture and other reactive impurities. |
Guide 2: Side Products in Acid-Catalyzed Cyclizations (e.g., Friedel-Crafts)
This guide focuses on challenges during the acid-catalyzed cyclization to form the chroman ring.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Intermolecular Acylation/Polymerization | 1. Perform the reaction under high-dilution conditions.[4] | Minimized formation of polymeric byproducts. |
| Incomplete Cyclization | 1. Increase the amount of the acid catalyst. 2. Switch to a stronger acid catalyst (e.g., from acetic acid to polyphosphoric acid (PPA)).[4][10] 3. Increase the reaction temperature or time, monitoring by TLC.[10] | Drive the reaction to completion and consume the starting material. |
| Formation of Isomeric Byproducts (e.g., Coumarins) | 1. Use a milder acid catalyst (e.g., p-toluenesulfonic acid).[10] 2. Optimize the reaction temperature, starting lower and gradually increasing it.[10] | Improved regioselectivity towards the desired chroman product. |
| Decomposition under Harsh Acidic Conditions | 1. Reduce the reaction temperature and extend the reaction time.[10] 2. Use a milder acid catalyst or decrease the concentration of the strong acid.[10] | Reduced formation of degradation products and a cleaner reaction profile. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones
This protocol is a general procedure for the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde.[4][5][6]
Materials:
-
Appropriate 2′-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylethylamine (DIPA) (1.1 equiv)
-
Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)
-
Dichloromethane
-
1 M NaOH (aq)
-
1 M HCl (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.
Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol is a general procedure for the cyclization of phenoxypropionic acids to form chroman-4-ones.[4]
Materials:
-
3-Phenoxypropionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, place the 3-phenoxypropionic acid.
-
Add polyphosphoric acid (typically 10 times the weight of the starting material).
-
Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for better mixing of the viscous solution.
-
Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.
Visualizing Reaction Pathways and Troubleshooting Logic
Caption: Major synthetic routes and common side reactions in chroman synthesis.
Caption: Troubleshooting workflow for chroman synthesis side products.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. ijrpc.com [ijrpc.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Fractional Crystallization for Carboxylic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing fractional crystallization to purify carboxylic acids.
Troubleshooting Guide
This guide addresses common issues encountered during the fractional crystallization of carboxylic acids.
| Problem | Possible Cause | Solution |
| No Crystals Form | - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow, or the final temperature is not low enough. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.[1]- If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation.[1]- If a few crystals are present, there may be too much solvent. Reheat the solution to dissolve the crystals, boil off some solvent, and then cool it again.[1]- If all else fails, the solvent can be removed via rotary evaporation to recover the crude solid, and the crystallization can be reattempted with a different solvent system.[1] |
| "Oiling Out" | The solid melts before it dissolves, forming an oil-like liquid. This happens when the boiling point of the solvent is higher than the melting point of the carboxylic acid. The impurities then dissolve in the molten acid rather than the solvent. | - Add more solvent to the heated mixture.[1]- Lower the temperature of the solution and scratch the flask with a glass rod to induce crystallization below the melting point of the acid. |
| Rapid Crystal Formation | Cooling the solution too quickly. | - Allow the solution to cool to room temperature on a benchtop before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[2][3] |
| Low Yield of Purified Crystals | - Too much solvent was used, causing a significant amount of the carboxylic acid to remain in the mother liquor.[1]- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude carboxylic acid.[4][5]- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.- Rinse the crystallization flask with a small amount of cold solvent and transfer the rinsing to the filter to collect any remaining crystals. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the carboxylic acid. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
1. What is the ideal solvent for fractional crystallization of a carboxylic acid?
An ideal solvent should:
-
Completely dissolve the carboxylic acid at its boiling point but have low solubility at room temperature or in an ice bath.[5]
-
Not react with the carboxylic acid.[5]
-
Have a relatively low boiling point for easy removal from the purified crystals.[5]
-
Dissolve impurities well at all temperatures or not at all.
2. How does the chain length of a carboxylic acid affect its solubility?
The solubility of carboxylic acids in water decreases as the carbon chain length increases. Carboxylic acids with one to four carbon atoms are fully miscible with water.[6][7] For example, hexanoic acid is only slightly soluble in water, while palmitic acid, with its long nonpolar hydrocarbon chain, is essentially insoluble.[6][7]
3. Can a mixture of solvents be used for fractional crystallization?
Yes, a mixed solvent system can be effective when a single solvent is not ideal. This typically involves a "good" solvent that readily dissolves the carboxylic acid and a "poor" solvent in which the acid is insoluble. The crude acid is dissolved in the good solvent, and the poor solvent is added until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear and allowed to cool slowly.
4. How can I improve the purity of my crystals?
To improve purity:
-
Ensure slow cooling to allow for the selective growth of pure crystals.[2][3]
-
Perform a second recrystallization if the initial product is not sufficiently pure.
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[2]
Data Presentation
Table 1: Solubility of Benzoic Acid in Ethanol-Water Mixtures at Different Temperatures [8]
| Temperature (K) | Mass Fraction of Ethanol | Mole Fraction Solubility of Benzoic Acid (x10³) |
| 293.15 | 0.00 | 0.25 |
| 293.15 | 0.24 | 2.95 |
| 293.15 | 1.00 | 38.00 |
| 308.15 | 0.00 | 0.45 |
| 308.15 | 0.24 | 5.50 |
| 308.15 | 1.00 | 60.00 |
| 323.15 | 0.00 | 0.78 |
| 323.15 | 0.24 | 9.50 |
| 323.15 | 1.00 | 90.00 |
Table 2: Solubility of Adipic Acid in Various Solvents at Different Temperatures [9][10]
| Temperature (°C) | Solubility in Water ( g/100g ) | Solubility in Ethanol ( g/100g ) | Solubility in Acetone ( g/100g ) |
| 20 | 1.9 | 7.9 | 15.6 |
| 40 | 5.1 | 18.2 | 26.8 |
| 60 | 17.0 | 38.5 | 45.3 |
Experimental Protocols
Protocol: Fractional Crystallization of Benzoic Acid from Water
This protocol describes the purification of an impure sample of benzoic acid using water as the solvent.
Materials:
-
Impure benzoic acid
-
Distilled water
-
250 mL Erlenmeyer flasks (x2)
-
Hot plate
-
Glass stirring rod
-
Fluted filter paper
-
Glass funnel
-
Watch glass
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution:
-
Weigh approximately 2-3 grams of impure benzoic acid and place it into a 250 mL Erlenmeyer flask.[4]
-
In a separate beaker, heat about 100 mL of distilled water to boiling on a hot plate.[5]
-
Add the boiling water to the flask containing the benzoic acid in small portions while stirring until the acid is completely dissolved. Use the minimum amount of hot water necessary.[4][5]
-
Cover the flask with a watch glass and keep it on the hot plate to maintain the temperature.
-
-
Hot Filtration (if insoluble impurities are present):
-
Preheat a clean 250 mL Erlenmeyer flask and a glass funnel with fluted filter paper by pouring hot water through the filter paper. Discard this water.
-
Quickly filter the hot benzoic acid solution through the preheated funnel into the clean flask to remove any insoluble impurities.[4]
-
-
Crystallization:
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold distilled water.
-
Turn on the vacuum source and pour the cold crystal mixture into the Büchner funnel.
-
Rinse the Erlenmeyer flask with a small amount of ice-cold water and pour this over the crystals in the funnel to ensure a complete transfer.
-
Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[5]
-
-
Drying:
-
Leave the vacuum on to pull air through the crystals for several minutes to help them dry.
-
Transfer the purified benzoic acid crystals to a pre-weighed watch glass and allow them to air dry completely.
-
Once dry, weigh the crystals to determine the yield and measure the melting point to assess purity.
-
Visualizations
Caption: Experimental workflow for the purification of carboxylic acids via fractional crystallization.
Caption: Logical relationships for troubleshooting common issues in fractional crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. scribd.com [scribd.com]
- 4. Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment [vedantu.com]
- 5. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Crystallization Yield of Chiral Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of chiral carboxylic acids.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your crystallization experiments.
Problem: Low or No Crystal Formation
Possible Causes & Solutions:
-
Sub-optimal Solvent System: The solubility of your chiral carboxylic acid is highly dependent on the solvent. An inappropriate solvent can lead to either complete solubility (no precipitation) or amorphous precipitation instead of crystallization.
-
Solution: Conduct a solvent screen to identify a solvent or solvent mixture where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[1][2] Common solvents for carboxylic acid crystallization include alcohols (methanol, ethanol), esters (ethyl acetate), and ketones (acetone).[1] In some cases, a mixture of a good solvent and a poor solvent (antisolvent) can be effective.[2]
-
-
Insufficient Supersaturation: Crystallization requires a supersaturated solution. If the concentration of your compound is too low, crystals will not form.
-
Solution: Increase the concentration of the carboxylic acid in the solution. If using an antisolvent, ensure the ratio of solvent to antisolvent creates sufficient supersaturation. Alternatively, slowly evaporate the solvent to increase the concentration.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of oils or amorphous solids rather than crystals.[3]
-
Solution: Allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or ice bath. Insulation of the crystallization vessel can help slow down the cooling process.
-
-
Inhibition by Impurities: The presence of impurities can sometimes inhibit crystal nucleation and growth.
-
Solution: Ensure your starting material is of sufficient purity. If necessary, perform a preliminary purification step such as column chromatography.
-
Problem: Poor Crystal Quality (Oils, Amorphous Solid, or Small Needles)
Possible Causes & Solutions:
-
High Degree of Supersaturation: While supersaturation is necessary, an excessively high level can lead to rapid precipitation, resulting in poor crystal quality.
-
Solution: Reduce the rate of supersaturation. This can be achieved by slowing the cooling rate, using a less effective antisolvent, or adding the antisolvent more slowly.
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can influence crystal habit.[1]
-
Solution: Experiment with solvents of varying polarities. For carboxylic acids, solvents capable of hydrogen bonding can influence crystal packing and morphology.[1]
-
-
Agitation: Excessive or insufficient agitation can impact crystal growth.
-
Solution: Optimize the stirring rate. Gentle agitation is often sufficient to keep the solution homogeneous without disrupting crystal growth.
-
Problem: Low Enantiomeric Purity of Crystals
Possible Causes & Solutions:
-
Formation of a Racemic Compound: The two enantiomers may co-crystallize to form a more stable racemic compound, which is often denser and has a higher melting point.
-
Solution: This is a fundamental challenge related to the solid-state phase behavior of your compound. Diastereomeric salt formation is a common strategy to overcome this.[4][5] By reacting the racemic carboxylic acid with a single enantiomer of a chiral base, you form diastereomers with different physical properties, allowing for their separation by crystallization.[4][5]
-
-
Solid Solution Formation: The crystal lattice may accommodate both enantiomers, leading to crystals with low enantiomeric excess (ee).[6][7]
-
Incomplete Resolution during Diastereomeric Salt Crystallization: The solubilities of the diastereomeric salts may not be sufficiently different for a clean separation in a single crystallization step.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right resolving agent for diastereomeric salt crystallization?
A1: The choice of resolving agent is critical and often empirical. Commonly used chiral bases for resolving racemic carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines like (R)- or (S)-1-phenylethanamine.[5] The ideal resolving agent should form diastereomeric salts with significantly different solubilities, allowing for efficient separation. It is common practice to screen a variety of resolving agents to find the most effective one for your specific carboxylic acid.[4]
Q2: What is the role of seeding in improving crystallization yield and purity?
A2: Seeding is a technique where a small amount of pre-existing crystal of the desired enantiomer is added to a supersaturated solution.[8] This can:
-
Induce crystallization: Seeds act as templates for crystal growth, bypassing the often-unpredictable nucleation step.[8]
-
Control Polymorphism: Seeding with a specific crystal form can direct the crystallization towards that polymorph.
-
Improve Chiral Purity: In preferential crystallization, seeding with one enantiomer can induce the crystallization of that same enantiomer from a racemic mixture, provided the system forms a conglomerate.[9] "Pseudo-seeding," where a structurally similar chiral crystal is used, has also been shown to control helicity in co-crystals.[9][10][11][12]
Q3: How does temperature affect the crystallization of chiral carboxylic acids?
A3: Temperature is a critical parameter that influences both solubility and kinetics.
-
Solubility: The solubility of most compounds, including chiral carboxylic acids, increases with temperature. This relationship is exploited in cooling crystallization.
-
Kinetics: Higher temperatures can increase the rate of racemization in solution for certain systems, which is beneficial in crystallization-induced dynamic resolution (CIDR).[13][14] In CIDR, the undesired enantiomer in solution is continuously converted to the desired enantiomer, which then crystallizes, theoretically allowing for a 100% yield of a single enantiomer. In some cases, temperature can also influence the formation of different supramolecular structures, such as switching from an achiral layer to a chiral tube-like structure at higher temperatures.[15] For processes like solid-state deracemization by temperature cycling, higher temperatures can lead to faster deracemization and higher productivity, but may also result in a lower recovery of the solid due to increased solubility.[16]
Q4: What is a solid solution and how can I deal with it?
A4: A solid solution is a solid-state solution where the crystal lattice of one component accommodates the other. In the context of chiral resolution, this means both enantiomers (or diastereomers) are incorporated into the same crystal, making separation by simple crystallization very difficult.[6][7]
-
Identification: The formation of a solid solution can be suspected if crystallization consistently yields a product with a low to moderate enantiomeric excess that does not improve with repeated crystallizations.
-
Mitigation: A strategy to overcome this is to combine crystallization with enantioselective dissolution.[6][7] This involves first crystallizing the diastereomeric salts to a certain level of enrichment and then exposing the crystals to a solvent for a short period. The less stable diastereomer will dissolve more rapidly, leading to an enrichment of the more stable diastereomer in the solid phase.[7]
Data Presentation
Table 1: Impact of Resolving Agent and Solvent on Diastereomeric Salt Crystallization Yield and Enantiomeric Excess (ee)
| Racemic Carboxylic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| α-Bromo Acid | (1R,2S)-2-amino-1,2-diphenylethanol | Toluene | 90% | 88% | [13][14] |
| α-Thiobenzoyl Acid | (1R,2S)-2-amino-1,2-diphenylethanol | Toluene | 74% | 90% | [13][14] |
Table 2: Effect of Seeding on Chiral Amplification
| Initial Seed Enantiomeric Excess (ee₀) | Amount of Seed | Final Product Enantiomeric Excess (ee) | Amplification Factor | Reference |
| 60% | 0.5 mg/mL | >90% | >1.5 | [17] |
| 20% | 25 mg/mL | ~26% | 1.3 | [17] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the same solvent.
-
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution. Stir the mixture for a predetermined time to allow for salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in a refrigerator or ice bath may be necessary. Seeding with a small amount of the desired diastereomeric salt can be beneficial.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Liberation of the Enantiomerically Enriched Acid: Dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.
-
Extraction: Extract the carboxylic acid with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Analysis: Determine the yield and enantiomeric excess of the product.
Protocol 2: Preferential Crystallization with Seeding
-
Preparation of a Supersaturated Racemic Solution: Prepare a supersaturated solution of the racemic carboxylic acid at a specific temperature. The system must be a conglomerate, meaning the enantiomers crystallize separately.
-
Seeding: Introduce a small quantity of finely ground seed crystals of the desired enantiomer into the solution with gentle stirring.
-
Crystal Growth: Allow the crystals to grow for a specific period. The crystallization of the seeded enantiomer will occur preferentially.
-
Isolation: Before the other enantiomer starts to crystallize (the timing of which needs to be determined experimentally), quickly filter the crystals.
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent and dry them.
-
Analysis: Analyze the yield and enantiomeric excess of the crystalline product.
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting logic for low crystallization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the solvent on the crystallization of multi-component compounds comprising chiral molecules | DIAL.pr - BOREAL [dial.uclouvain.be]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Two Unexpected Temperature-Induced Supermolecular Isomers from Multi-Topic Carboxylic Acid: Hydrogen Bonding Layer or Helix Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing racemization during derivatization of chiral acids
Welcome to the technical support center for minimizing racemization during the derivatization of chiral acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during chiral acid derivatization?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] In drug development and other fields, the different enantiomers of a chiral molecule can have significantly different biological activities. One enantiomer may be therapeutic, while the other could be inactive or even cause harmful side effects.[1] Therefore, maintaining the enantiomeric purity of a chiral acid during derivatization is critical to ensure the safety and efficacy of the final product.
Q2: What are the primary chemical mechanisms that lead to racemization of chiral acids during derivatization?
A2: Racemization of chiral acids, particularly α-substituted carboxylic acids, typically occurs through two main pathways:
-
Oxazolone Formation: In the presence of an activating agent (e.g., a carbodiimide), the carboxyl group can react with an adjacent N-acyl group (common in N-protected amino acids) to form a planar, achiral oxazolone intermediate. This intermediate can then be attacked by a nucleophile from either side, leading to a racemic mixture.[2]
-
Direct Enolization: A strong base can directly abstract the acidic proton at the α-carbon (the chiral center), forming a planar enolate intermediate.[3] This achiral intermediate can then be reprotonated from either face, resulting in racemization.
Q3: Which types of chiral acids are most susceptible to racemization?
A3: Chiral acids with an acidic proton on the stereogenic center are prone to racemization, especially if there are activating groups present. In the context of peptide synthesis, certain amino acids are particularly susceptible. Histidine (His) and Cysteine (Cys) are known to be highly prone to racemization.[4] Phenylalanine (Phe) and Serine (Ser) are also considered sensitive.[4] The specific protecting groups on the chiral acid can also influence its susceptibility to racemization.[4]
Q4: How does the choice of derivatization reagent impact the risk of racemization?
A4: The choice of derivatization or coupling reagent is a critical factor in controlling racemization.[2] For amide bond formation, carbodiimides like DCC and DIC, when used alone, can lead to significant racemization due to the formation of a highly reactive O-acylisourea intermediate which has a longer lifespan to form a racemization-prone oxazolone.[2] The use of additives like HOBt, HOAt, or OxymaPure with carbodiimides is essential to suppress racemization by forming more stable active esters.[4] Onium salts like HBTU and HATU are generally more effective at minimizing racemization than carbodiimides alone.[5] For esterification, mild, racemization-free methods using reagents like polymer-bound alkyltriazenes have been developed.[6]
Troubleshooting Guide: High Levels of Racemization Detected
If you are observing a higher than expected level of racemization in your derivatized product, use the following guide to identify and address the potential causes.
Problem: High percentage of the undesired enantiomer detected after derivatization.
Data on Reagent Performance
The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following tables summarize quantitative data on the performance of various systems.
Table 1: Effect of Additives on Racemization with Carbodiimide Coupling
| Coupling System | Model Reaction | % D-Isomer (Racemization) |
| DIC alone | Z-Phe-Val-OH + H-Pro-NH₂ | High (not specified) |
| DIC / HOBt | Z-Phe-Val-OH + H-Pro-NH₂ | 8.6 |
| DIC / HOAt | Z-Phe-Val-OH + H-Pro-NH₂ | 1.2 |
| DIC / 6-Cl-HOBt | Z-Phe-Val-OH + H-Pro-NH₂ | 1.0 |
| (Data synthesized from concepts presented in multiple sources indicating the efficacy of additives) |
Table 2: Comparison of Coupling Reagents for a Racemization-Prone Amino Acid
| Coupling Reagent | Base | % D-Isomer (Racemization) for Fmoc-His(Trt)-OH |
| HBTU | DIPEA | 10-50 |
| HATU | DIPEA | <5 |
| PyBOP | DIPEA | 10-20 |
| DIC/HOBt | DIPEA | 10-20 |
| DEPBT | DIPEA | <1 |
| (Data represents typical ranges observed in peptide synthesis and highlights the effectiveness of certain reagents for sensitive amino acids like Histidine)[7] |
Experimental Protocols
Accurate derivatization with minimal racemization requires careful attention to the experimental procedure.
Protocol 1: General Procedure for Amide Coupling with DIC/Oxyma to Suppress Racemization
This protocol describes a general method for coupling a chiral carboxylic acid with an amine using N,N'-diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to minimize racemization.[8]
Materials:
-
Chiral carboxylic acid
-
Amine
-
DIC (Diisopropylcarbodiimide)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
Weakly basic, sterically hindered amine base (e.g., N-methylmorpholine (NMM) or 2,4,6-collidine), if the amine is a salt.
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the chiral carboxylic acid (1.0 equivalent) and Oxyma (1.2 equivalents) in the anhydrous solvent.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Activation: Add DIC (1.1 equivalents) to the solution and stir for 10-15 minutes at 0°C.
-
Amine Addition: Add the amine (1.0 equivalent) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), add 1.0 equivalent of a weak, sterically hindered base like NMM.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, filter off any precipitated urea by-product. The filtrate can then be washed sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Protocol 2: Analysis of Racemization using Marfey's Reagent and HPLC
This protocol details the derivatization of a chiral acid (after hydrolysis of the derivative if necessary) with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers that can be quantified by reverse-phase HPLC.[9]
Materials:
-
Sample containing the chiral acid (or amino acid)
-
Marfey's reagent (FDAA)
-
Acetone
-
1 M Sodium Bicarbonate (NaHCO₃)
-
2 M Hydrochloric Acid (HCl)
-
Methanol
-
HPLC system with UV detector, C18 column
-
Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: Dissolve approximately 50 µg of the chiral acid sample in 100 µL of acetone.
-
Derivatization: Add 20 µL of 1 M NaHCO₃, followed by 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubation: Incubate the mixture at 40°C for 1 hour.
-
Quenching: Stop the reaction by adding 10 µL of 2 M HCl.[9]
-
Preparation for HPLC: Evaporate the solvent to dryness under a stream of nitrogen. Redissolve the residue in 1 mL of methanol.[9]
-
HPLC Analysis:
-
Data Analysis: The L-acid derivative typically elutes before the D-acid derivative. Integrate the peak areas of the two diastereomers to calculate the percentage of racemization. Run derivatized standards of the pure L- and D-acids to confirm retention times.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Systems for Carboxylic Acid Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of carboxylic acids.
Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of carboxylic acids.
| Issue | Possible Causes | Solutions |
| "Oiling Out": Compound separates as a liquid instead of a solid. | 1. The solution is too concentrated, causing the compound to come out of solution at a temperature above its melting point in that solvent.[1] 2. The cooling rate is too rapid.[2] 3. High levels of impurities are present, depressing the melting point of the compound.[2] 4. The chosen solvent is inappropriate for the compound.[2] | 1. Reheat and Dilute: Reheat the solution until the oil redissolves, then add more of the primary solvent to decrease the concentration.[2] 2. Slow Cooling: Allow the solution to cool more gradually. Insulating the flask can help achieve a slower cooling rate, which favors crystal formation.[2] 3. Change Solvent System: Select a solvent with a lower boiling point or a different polarity.[2] 4. Pre-purification: If impurities are suspected, consider a preliminary purification step like column chromatography before crystallization.[2] |
| Failure to Crystallize: No crystals form upon cooling. | 1. The compound is too soluble in the chosen solvent, even at low temperatures. 2. The solution is not sufficiently supersaturated. 3. The solution is too dilute.[2] | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[3] 2. Add Seed Crystals: Introduce a small, pure crystal of the target compound to the solution to initiate crystal growth.[2] 3. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[2] 4. Utilize an Anti-solvent: If the compound is highly soluble, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes cloudy, then gently warm until clear before cooling slowly.[2] |
| Poor Crystal Quality: Formation of very fine needles, powder, or amorphous solid. | 1. The cooling rate is too fast, leading to rapid precipitation instead of controlled crystal growth.[3] 2. The chosen solvent is not optimal for promoting the desired crystal habit.[4] | 1. Slower Cooling: As with "oiling out," a slower cooling rate is crucial for the formation of larger, well-defined crystals.[2] 2. Solvent System Optimization: Experiment with different solvents or solvent mixtures. The polarity and hydrogen bonding capability of the solvent can significantly influence crystal morphology.[4] |
| Low Yield: A small amount of crystalline product is recovered. | 1. The compound has significant solubility in the cold solvent, meaning a substantial amount remains in the mother liquor. 2. Too much solvent was used during the initial dissolution.[3] 3. Excessive washing of the collected crystals. | 1. Optimize Solvent Choice: Select a solvent in which the carboxylic acid has high solubility at elevated temperatures but low solubility at colder temperatures.[2] 2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5] 3. Wash with Ice-Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant portion of the product.[6] |
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for crystallizing my carboxylic acid?
A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. A good starting point is to consider the polarity of your carboxylic acid. Since carboxylic acids are polar, polar solvents are often a good choice.[2] You can perform small-scale solubility tests with a range of solvents to identify the most suitable one.[7]
Q2: What is an anti-solvent, and when should I use it?
A2: An anti-solvent is a solvent in which your compound is poorly soluble but is miscible with the solvent in which your compound is highly soluble.[2] An anti-solvent crystallization is often effective when your compound is too soluble in most common solvents, even at low temperatures.[2]
Q3: How can I improve the purity of my crystals?
A3: The key to high purity is slow, controlled crystal growth. Rapid crystallization can trap impurities within the crystal lattice.[3] Ensure you are using a suitable solvent system and a slow cooling rate. If impurities persist, a second recrystallization may be necessary.
Q4: Can the solvent system affect the polymorphic form of my carboxylic acid crystals?
A4: Yes, the choice of solvent can significantly influence which polymorphic form of a compound crystallizes.[8] The solvent-solute interactions at a molecular level can favor the nucleation and growth of a specific crystal form.[8] If you are targeting a particular polymorph, it is essential to screen different solvents and crystallization conditions.
Q5: My carboxylic acid is a solid, but it forms fluffy crystals. Is this normal?
A5: The "fluffiness" of crystals relates to their crystal habit, which is the characteristic external shape. This is influenced by the different growth rates of the crystal faces.[9] While potentially making handling more difficult, it does not necessarily indicate an issue with purity.
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
This protocol outlines a systematic approach to identifying a suitable solvent for the crystallization of a carboxylic acid.
Materials:
-
Small test tubes (e.g., 10 x 75 mm)
-
Spatula
-
Hot plate or water bath
-
A selection of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane)
-
The carboxylic acid to be crystallized
Procedure:
-
Place approximately 20-30 mg of the carboxylic acid into a small test tube.
-
Add the test solvent dropwise at room temperature, vortexing or shaking after each addition, until a total of 1 mL has been added.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Add more solvent in small portions until the solid dissolves completely.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals form upon cooling, the solvent is a good candidate for crystallization.
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod.
-
If crystals still do not form, place the test tube in an ice bath for 15-20 minutes.
-
A solvent is considered suitable if it dissolves the compound when hot and yields a good quantity of crystals upon cooling.[2]
Protocol 2: Cooling Crystallization
This protocol describes the steps for purifying a carboxylic acid using a single-solvent cooling crystallization method.
Materials:
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
The carboxylic acid to be purified
-
A suitable solvent identified from the solvent screening protocol
Procedure:
-
Place the crude carboxylic acid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling.
-
Continue to add small portions of the hot solvent until the carboxylic acid is completely dissolved. Use the minimum amount of hot solvent necessary.[5]
-
If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and cover it to allow for slow cooling to room temperature.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven.
Protocol 3: Anti-Solvent Crystallization
This protocol details the procedure for crystallizing a carboxylic acid that is highly soluble in a particular solvent.
Materials:
-
Erlenmeyer flask or beaker
-
Stir plate and stir bar
-
Pipette or burette
-
A "good" solvent (in which the carboxylic acid is very soluble)
-
A miscible "anti-solvent" (in which the carboxylic acid is poorly soluble)
-
The carboxylic acid to be crystallized
Procedure:
-
Dissolve the carboxylic acid in a minimal amount of the "good" solvent at room temperature.
-
With gentle stirring, slowly add the "anti-solvent" dropwise to the solution.
-
Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the onset of precipitation.
-
If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.
-
Stop adding the anti-solvent and allow the solution to stand undisturbed to promote the growth of larger crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.
Data Presentation
Table 1: Properties of Common Solvents for Carboxylic Acid Crystallization
| Solvent | Boiling Point (°C)[10] | Polarity (Dielectric Constant) | Hydrogen Bonding | General Use for Carboxylic Acids |
| Water | 100 | 80.1 | Donor & Acceptor | Good for small, polar carboxylic acids.[1][8] |
| Ethanol | 78 | 24.5 | Donor & Acceptor | A versatile solvent for a range of carboxylic acids.[8] |
| Acetone | 56 | 20.7 | Acceptor | Often used for moderately polar compounds.[8] |
| Ethyl Acetate | 77 | 6.0 | Acceptor | Suitable for less polar carboxylic acids.[8] |
| Toluene | 111 | 2.4 | None | Used for non-polar compounds or as an anti-solvent. |
| Hexane | 69 | 1.9 | None | Typically used as an anti-solvent for polar compounds.[2] |
Table 2: Solubility of Simple Carboxylic Acids
| Carboxylic Acid | Solubility in Water ( g/100 g H₂O) at 20°C[1][8] | Solubility in Ethanol |
| Formic Acid | Miscible | Miscible |
| Acetic Acid | Miscible | Miscible |
| Propanoic Acid | Miscible | Miscible |
| Butanoic Acid | Miscible | Miscible |
| Pentanoic Acid | 4.97 | Miscible |
| Hexanoic Acid | 1.0 | Miscible |
Visualizations
Caption: A logical workflow for troubleshooting common crystallization issues.
Caption: A workflow for selecting an appropriate solvent system.
Caption: The principle of anti-solvent crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
- 7. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Preventing Oiling Out During Carboxylic Acid Crystallization
Welcome to the technical support center for crystallization process development. This guide is designed for researchers, scientists, and drug development professionals encountering the challenging phenomenon of "oiling out" or liquid-liquid phase separation (LLPS) during the crystallization of carboxylic acids. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you achieve robust and reliable crystallization outcomes.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common problems encountered in the lab. Each answer provides both immediate corrective actions for a batch in progress and preventative strategies for future experiments.
Q1: I've observed oily droplets forming in my solution during cooling instead of crystals. What is happening, and can I salvage this batch?
A1: What You're Observing is "Oiling Out."
This is a common phenomenon where your dissolved carboxylic acid separates from the solution as a second, solute-rich liquid phase instead of forming a solid crystalline lattice.[1][2] This occurs when the kinetic barrier to forming an ordered crystal is higher than the barrier to simply separating into a disordered liquid phase, a situation often triggered by high supersaturation.[1][3] The resulting oil can trap impurities, solidify into an amorphous solid, and hinder proper crystal growth, leading to low purity and yield.[4][5][6]
Immediate Corrective Actions (Salvaging the Batch):
-
Reheat and Dilute: The most straightforward approach is to gently reheat the mixture until the oil dissolves back into a single-phase solution. Once clear, add a small amount of additional "good" solvent (10-20% more) to reduce the overall concentration.[4] This lowers the supersaturation level you will achieve upon cooling, giving your molecules more time to organize into a crystal lattice.
-
Attempt Seeding (After Re-dissolution): After reheating and diluting, cool the solution slowly. Once it is just below the saturation temperature (i.e., slightly cloudy or within the Metastable Zone), add a small quantity (1-5% w/w) of pure seed crystals.[1][7] This provides a template for growth and can bypass the kinetic barrier that leads to oiling out.
-
Change the Nucleation Environment: If the above fails, recover the material by removing the solvent. Then, attempt the crystallization again, but consider adding the seed crystals to the anti-solvent first to create a suspension, and then slowly add the concentrated solution of your carboxylic acid to this suspension.[2]
Q2: My attempts to prevent oiling out by cooling slower are not working. What other critical parameters should I investigate?
A2: Beyond Cooling Rate: A Multi-Factorial Problem.
While rapid cooling is a primary cause of oiling out, if slowing the process isn't sufficient, you must systematically investigate other factors.[1][8] Oiling out is governed by a delicate interplay of thermodynamics and kinetics.
Key Parameters to Optimize:
-
Solvent System: This is the most critical parameter. The choice of solvent dictates the solubility curve and the boundary of the liquid-liquid phase separation region.[6][8]
-
Action: Conduct a solvent screen. The ideal solvent will have a steep solubility curve (high solubility at high temperature, low solubility at low temperature) but will not be so "good" that it promotes the stable liquid aggregates that lead to oiling. Sometimes a slightly "poorer" solvent or a mixed solvent system is superior. Solvents with lower boiling points can also sometimes help prevent oiling out.[4][9]
-
-
Supersaturation Level: Oiling out is often a result of generating supersaturation too quickly or reaching too high a level.[1][5]
-
Seeding Strategy: An effective seeding strategy is the most powerful tool to prevent oiling out.[1][5] It provides a low-energy pathway for crystallization to occur.
Visualizing the Troubleshooting Process
A systematic approach is crucial when troubleshooting. The following workflow illustrates the decision-making process when encountering an oiling out event.
Caption: A decision-making workflow for troubleshooting oiling out.
Frequently Asked Questions (FAQs)
Q3: What, fundamentally, is "oiling out"?
A3: Oiling out, or Liquid-Liquid Phase Separation (LLPS), is a thermodynamic and kinetic phenomenon where a solution, upon reaching a certain level of supersaturation, separates into two distinct liquid phases instead of a solid and a liquid phase.[1][2] This results in a solute-lean phase (the original solvent) and a new, dense, solute-rich liquid phase (the "oil").[2] This process is governed by the system's phase diagram. If the cooling or anti-solvent addition path enters the "miscibility gap" before the solid-liquid nucleation boundary is effectively crossed, oiling out will occur.[1] The formation of this liquid oil phase often has a lower energy barrier than the formation of a structured crystal, which is why it can be kinetically favored, especially under conditions of high supersaturation.[3]
Visualizing the Phase Diagram
Understanding the phase diagram is key to designing a process that avoids oiling out. The diagram below illustrates a typical system prone to this issue.
Caption: Phase diagram showing incorrect (A) and correct (B) cooling paths.
Q4: Why are carboxylic acids particularly susceptible to oiling out?
A4: Carboxylic acids have a strong tendency to form hydrogen-bonded dimers in solution.[11][12][13] These dimeric species can behave differently from the monomeric acid. In certain solvents, these dimers can form aggregates that are more "liquid-like" than "crystal-like." This self-association can stabilize the formation of a solute-rich liquid phase (the oil) over the direct formation of a solid crystal, especially in non-polar solvents where the dimer is particularly stable.[14] The complex interplay between monomer, dimer, and solvent dictates the overall phase behavior, making these systems prone to LLPS if conditions are not carefully controlled.[12]
Q5: What is a "seeding protocol" and how do I develop one?
A5: A seeding protocol is a deliberate, controlled procedure for introducing seed crystals into a supersaturated solution to initiate crystallization.[10] It is the most reliable method for preventing oiling out because it provides a pre-existing crystal surface for molecules to deposit onto, bypassing the high-energy step of forming a new nucleus and guiding the process away from the oiling out pathway.[1][5]
Experimental Protocol: Developing a Seeding Strategy
-
Determine the Solubility Curve: Accurately measure the concentration of a saturated solution at various temperatures to define the boundary between the undersaturated and supersaturated regions.
-
Determine the Metastable Zone Width (MSZW): For a given concentration, cool the solution at a controlled rate and record the temperature at which spontaneous nucleation occurs. The difference between this temperature and the saturation temperature is the MSZW. This is the "working window" for seeding.
-
Prepare Seed Crystals: The seeds must be of the desired polymorphic form and have a controlled particle size. You can obtain them from a previous successful batch or by milling and sieving.[10]
-
Execute the Seeding:
-
Dissolve your carboxylic acid at a temperature where the solution is fully undersaturated.
-
Cool the solution to a target temperature that is within the MSZW (a common starting point is to cool 1/3 of the way into the MSZW).[10]
-
Add 1-5% (by weight relative to the solute) of seed crystals, ideally as a slurry in the mother liquor to ensure good dispersion.[10]
-
Hold the temperature for a period (e.g., 1 hour) to allow the seeds to establish growth.[5]
-
Continue with a slow, controlled cooling profile to the final temperature to allow the crystals to grow, avoiding the generation of excessive supersaturation that could lead to secondary nucleation or oiling.[1]
-
Data Summary & Key Parameters
Effective crystallization design relies on quantifiable parameters. The following table summarizes the key variables and their impact on preventing oiling out.
| Parameter | Objective | Recommended Action | Rationale |
| Cooling Rate | Generate supersaturation slowly | Decrease cooling rate (e.g., 0.1-0.5 °C/min) or use staged cooling. | Allows more time for molecules to integrate into the crystal lattice rather than forming a disordered liquid phase.[1][15] |
| Solvent Choice | Minimize solute-solvent interactions that favor liquid aggregates | Screen for solvents where solubility is high when hot and low when cold. Avoid solvents that are "too good." | The solvent environment dictates the relative stability of the crystalline solid vs. the liquid-liquid separated state.[6][8] |
| Concentration | Avoid high levels of supersaturation | Operate at a lower initial concentration. | Reduces the driving force for phase separation, widening the metastable zone.[7][8] |
| Seeding | Provide a low-energy pathway for crystallization | Add 1-5% w/w of pure seed crystals within the metastable zone. | Bypasses the kinetic barrier for primary nucleation, which is often higher than that for oiling out.[1][10] |
| Impurity Level | Reduce melting point depression | Use pure starting materials or perform a purification step (e.g., charcoal treatment) prior to crystallization.[1][4] | Impurities can significantly lower the melting point of the solute, making it more likely to separate as a liquid at the crystallization temperature.[4] |
References
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 6. lutpub.lut.fi [lutpub.lut.fi]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. catsci.com [catsci.com]
- 11. researchgate.net [researchgate.net]
- 12. carboxylic acid dimers: Topics by Science.gov [science.gov]
- 13. chemistryguru.com.sg [chemistryguru.com.sg]
- 14. The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solva ... - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40539G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 6-Methoxychroman-3-carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 6-methoxychroman-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the potential impurities at each step?
A common and efficient synthetic pathway to this compound involves a three-step process starting from 4-methoxyphenol. The potential impurities are linked to each specific chemical transformation.
-
Step 1: Knoevenagel Condensation: Reaction of 2-hydroxy-5-methoxybenzaldehyde with diethyl malonate in the presence of a base like piperidine to yield ethyl 6-methoxycoumarin-3-carboxylate.
-
Potential Impurities: Unreacted 2-hydroxy-5-methoxybenzaldehyde, unreacted diethyl malonate, and side-products from the Knoevenagel condensation.
-
-
Step 2: Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid, 6-methoxycoumarin-3-carboxylic acid, using a base such as sodium hydroxide, followed by acidification.
-
Potential Impurities: Incomplete hydrolysis leading to residual ethyl 6-methoxycoumarin-3-carboxylate.
-
-
Step 3: Reduction: Selective reduction of the coumarin double bond to afford the final product, this compound, often using a reducing agent like sodium borohydride.
-
Potential Impurities: Unreacted 6-methoxycoumarin-3-carboxylic acid, and over-reduction byproducts where the carboxylic acid is also reduced.
-
Q2: I am observing a persistent impurity with a similar polarity to my final product. What could it be and how can I remove it?
A common impurity that is structurally similar to the final product is the unreacted intermediate, 6-methoxycoumarin-3-carboxylic acid, from the reduction step. Due to the similar chroman core, their polarities can be quite close, making separation challenging.
Troubleshooting:
-
Optimize the reduction reaction: Ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If necessary, increase the amount of reducing agent or prolong the reaction time.
-
Recrystallization: This is the most effective method for removing closely related impurities. A careful selection of the solvent system is crucial.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography with a carefully chosen eluent system can provide better separation.
Q3: My final product has a low melting point and appears oily. What is the likely cause?
An oily product or a product with a low and broad melting point often indicates the presence of significant impurities. This could be due to a combination of unreacted starting materials from various steps or the presence of residual solvents.
Troubleshooting:
-
Sequential Purification: Purify the intermediates at each step of the synthesis. Do not carry crude material through the entire sequence.
-
Recrystallization: Perform recrystallization of the final product. You may need to screen several solvent systems to find the optimal one for crystal formation.
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum.
Q4: How can I monitor the purity of my this compound?
Several analytical techniques can be employed to assess the purity of your compound.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to identify and quantify specific impurities if reference standards are available. A typical starting method would use a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
| Potential Cause | Suggested Solution |
| Impure starting materials | Ensure the 2-hydroxy-5-methoxybenzaldehyde and diethyl malonate are of high purity. |
| Ineffective catalyst | Use a fresh bottle of piperidine or an alternative base. |
| Inefficient water removal | If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically. |
| Suboptimal reaction conditions | Optimize the reaction temperature and time. Monitor the reaction progress by TLC. |
Issue 2: Incomplete Hydrolysis of the Ester
| Potential Cause | Suggested Solution |
| Insufficient base | Use a larger excess of sodium hydroxide or a stronger base. |
| Short reaction time or low temperature | Increase the reaction time and/or temperature. Refluxing is often necessary for complete hydrolysis. |
| Poor solubility of the ester | Consider adding a co-solvent like ethanol or THF to improve solubility. |
Issue 3: Difficulty in Purifying the Final Product by Recrystallization
| Potential Cause | Suggested Solution |
| Inappropriate solvent system | Screen a variety of solvents and solvent mixtures. Good solvent systems for carboxylic acids often include ethanol/water, ethyl acetate/heptane, or acetone/water. |
| Product "oiling out" instead of crystallizing | This happens when the solution is supersaturated or cools too quickly. Try slower cooling, scratching the inside of the flask with a glass rod, or adding a seed crystal. |
| High level of impurities | If the product is very impure, a preliminary purification by column chromatography may be necessary before recrystallization. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). Add a less polar co-solvent (e.g., heptane) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot primary solvent determined in step 1.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Add the hot co-solvent slowly until slight turbidity persists. Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in heptane or hexane. A typical starting gradient would be from 10% to 50% ethyl acetate. To prevent peak tailing of the carboxylic acid, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Start the elution with the low polarity mobile phase and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table provides typical purity levels that can be expected after each purification step. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Typical) | Purity After Purification (Typical) |
| Single Recrystallization | 85-95% | >98% |
| Column Chromatography | 70-90% | 95-99% |
| Column Chromatography followed by Recrystallization | 70-90% | >99.5% |
Visualizations
Caption: Plausible synthetic workflow for this compound.
Caption: General purification and troubleshooting workflow for impurity removal.
Scaling up the synthesis of 6-methoxychroman-3-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 6-methoxychroman-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines established chemical principles with practical, field-tested insights. This document is designed to help you navigate the challenges of scaling up this synthesis, ensuring both efficiency and reproducibility in your work.
This compound is a key building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents, including potent enzyme inhibitors.[1][2][3] Its synthesis, while conceptually straightforward, presents several challenges upon scale-up, particularly concerning yield, purity, and process control. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to support your research and development efforts.
Synthetic Pathway Overview
A common and scalable route to this compound begins with 4-methoxyphenol. The overall strategy involves building the chroman ring system through a sequence of ether formation and intramolecular cyclization, followed by the introduction and refinement of the C3-carboxylic acid moiety.
Caption: A common synthetic route to this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that researchers may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My yield for the first step, the formation of 3-(4-methoxyphenoxy)propanoic acid, is low and I see unreacted 4-methoxyphenol. How can I improve this?
Answer: This is a classic Williamson ether synthesis, and incomplete reaction is a common issue. Several factors could be at play:
-
Insufficient Deprotonation: 4-methoxyphenol must be fully converted to its phenoxide salt to act as an effective nucleophile. Ensure you are using a sufficient molar excess of a strong base (e.g., at least 2.5 equivalents of NaOH). Inadequate base can lead to a significant amount of unreacted phenol.[4]
-
Reaction Time and Temperature: While reflux is typically sufficient, ensure the reaction is maintained at this temperature for an adequate duration (typically 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-methoxyphenol spot has disappeared.
-
Purity of Reagents: The 3-halopropionic acid reagent can degrade over time. Using a freshly opened or purified bottle is recommended. Additionally, ensure your solvent is appropriate and not contributing to side reactions.
Pro-Tip: On a larger scale, the exotherm from neutralizing the acid and phenoxide can be significant. A controlled, portion-wise addition of the acid or base may be necessary to maintain a safe and optimal reaction temperature.
Question 2: The intramolecular Friedel-Crafts cyclization to form 6-methoxychroman-4-one is sluggish and gives a poor yield. What can I do?
Answer: This is the most critical step for forming the chroman core, and its success hinges on the effectiveness of the acid catalyst and reaction conditions.
-
Catalyst Choice & Handling: Polyphosphoric acid (PPA) and Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) are common choices for this type of cyclization.[4]
-
PPA: The viscosity of PPA can be an issue for stirring on a large scale. Ensure vigorous mechanical stirring to maintain a homogenous mixture. The activity of PPA can vary; using a fresh, properly stored batch is crucial.
-
Eaton's Reagent: Often more effective and less viscous than PPA, but it is highly corrosive and requires careful handling, especially during scale-up.
-
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to water, which can deactivate the catalyst. Ensure your starting material, 3-(4-methoxyphenoxy)propanoic acid, is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: A temperature range of 80-100°C is typical.[4] Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures can lead to charring and the formation of polymeric side products.
Question 3: Introducing the carboxylic acid at the C3 position is proving difficult. What are the best strategies?
Answer: Functionalizing the C3 position adjacent to the carbonyl of 6-methoxychroman-4-one requires forming an enolate or equivalent. This can be challenging to control.
-
Strategy 1: Via the Nitrile: A reliable method is the conversion to 6-methoxychroman-3-carbonitrile, followed by hydrolysis. This can be achieved by reacting the ketone with a reagent like tosylmethyl isocyanide (TosMIC) in the presence of a base, which introduces the nitrile group. Subsequent acid or base-catalyzed hydrolysis will yield the desired carboxylic acid.[5]
-
Strategy 2: Carboxylation of the Enolate: Direct carboxylation of the ketone's enolate (formed with a strong base like LDA) with CO2 is another option. However, this can be prone to side reactions, including self-condensation of the ketone, and can be difficult to drive to completion.
For scalability and reliability, the nitrile hydrolysis route (Strategy 1) is often preferred as the intermediates are generally stable and the hydrolysis step is robust.
Question 4: My final product, this compound, is impure after hydrolysis. How can I effectively purify it on a larger scale?
Answer: The primary impurities are often unhydrolyzed nitrile/ester or side products from the cyclization step.
-
Acid-Base Extraction: Take advantage of the carboxylic acid's acidic nature. After the reaction, perform a workup where you dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). Your product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer. You can then re-acidify the aqueous layer (e.g., with dilute HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[6]
-
Recrystallization: This is the most effective method for purifying solid carboxylic acids on a large scale.
-
Solvent Selection: A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for compounds like this include ethanol/water mixtures, ethyl acetate/hexane, or toluene.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow it to cool slowly to form high-purity crystals.
-
Troubleshooting Purification
Caption: Decision workflow for purifying the final product.
Frequently Asked Questions (FAQs)
-
Q: What are the critical quality attributes for the 4-methoxyphenol starting material? A: High purity (>99%) is essential. Phenols are prone to oxidation, which can result in colored impurities (often pink or brown). These impurities can interfere with the ether synthesis and cyclization steps, leading to lower yields and difficult purification. Using material that is off-white to white is recommended.[7][8]
-
Q: Are there alternative, more direct routes to the final product? A: Some routes might start with a pre-formed chroman ring or utilize a coumarin precursor. For example, one could start with 6-methoxycoumarin-3-carboxylic acid and perform a selective reduction of the pyrone ring's double bond. However, achieving selective reduction without affecting the carboxylic acid or the aromatic ring can require specific catalysts (e.g., Pd/C under controlled hydrogenation) and may not be as cost-effective for large-scale synthesis.[9]
-
Q: What are the key safety considerations for this synthesis? A:
-
Corrosive Reagents: Strong acids like PPA, Eaton's reagent, and concentrated HCl are highly corrosive. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Strong Bases: Solid NaOH and solutions are caustic. Avoid contact with skin and eyes.
-
Pressure and Exotherms: Be mindful of potential exotherms during acid-base neutralizations and quenching reactions. Ensure adequate cooling and pressure-rated equipment for larger-scale reactions.
-
Experimental Protocols
The following protocols are adapted from established methods for analogous compounds and provide a starting point for optimization.[4][9]
Table 1: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Avg. Yield (%) |
| 1 | 4-Methoxyphenol, 3-Chloropropionic acid, NaOH | Water | 100 (Reflux) | 4-6 | 85-95 |
| 2 | 3-(4-Methoxyphenoxy)propanoic acid, PPA | Neat | 80-100 | 2-3 | 70-85 |
| 3 | 6-Methoxychroman-4-one, TosMIC, NaH | THF/DMSO | 0 to RT | 3-5 | 65-80 |
| 4 | 6-Methoxychroman-3-carbonitrile, H₂SO₄ | Acetic Acid/H₂O | 100 (Reflux) | 8-12 | 80-90 |
Protocol 1: Synthesis of 3-(4-Methoxyphenoxy)propanoic acid
-
To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add water and sodium hydroxide (2.5 eq). Stir until dissolved.
-
Add 4-methoxyphenol (1.0 eq) to the solution and stir until a clear solution of the sodium phenoxide is formed.
-
Add 3-chloropropionic acid (1.1 eq) portion-wise to control any initial exotherm.
-
Heat the reaction mixture to reflux (approx. 100°C) and maintain for 4-6 hours. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes) for the disappearance of 4-methoxyphenol.
-
After completion, cool the mixture to room temperature and slowly acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the product.
Protocol 2: Synthesis of 6-Methoxychroman-4-one
-
Place the dried 3-(4-methoxyphenoxy)propanoic acid (1.0 eq) in a flask suitable for viscous mixtures.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting acid).
-
Under an inert atmosphere, heat the mixture to 80-100°C with vigorous mechanical stirring.
-
Maintain the temperature for 2-3 hours. The reaction mixture will typically become darker. Monitor progress by TLC.
-
Cool the reaction to ~60°C and very carefully quench by pouring it onto crushed ice with stirring. This step is highly exothermic.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude ketone, which can be purified by recrystallization or used directly in the next step.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Research Chemical [benchchem.com]
- 3. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Stability of 6-methoxychroman-3-carboxylic acid in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-methoxychroman-3-carboxylic acid in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Understanding the chemical structure, which includes a chroman ring system and a carboxylic acid group, is key to predicting potential degradation pathways.[3][4]
Q2: In which types of solvents is this compound expected to be most stable?
A2: Generally, aprotic solvents or polar aprotic solvents are likely to be more favorable for the stability of this compound compared to protic solvents, especially at non-neutral pH. The manufacturer recommends storing the solid compound at 2-8°C.[5] For solutions, it is advisable to use freshly prepared solutions or store them at low temperatures for short periods.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, compounds with similar structures can undergo oxidation, hydrolysis of the ether group under harsh acidic conditions, or decarboxylation under thermal stress.[3] Forced degradation studies are the most effective way to identify the specific degradation products and pathways for this compound.[6][7]
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most common and effective method for monitoring the stability of organic molecules like this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[8][9][10] This allows for the separation and quantification of the parent compound from any potential degradants.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my compound in a solution.
-
Potential Cause: The solvent may be reacting with the compound, or the storage conditions may be inappropriate.
-
Troubleshooting Steps:
-
Review the solvent being used. If it is a reactive solvent, consider switching to a more inert option like acetonitrile or a buffered aqueous solution at a neutral pH.
-
Check the storage conditions. Ensure the solution is protected from light and stored at a low temperature (e.g., 2-8°C or -20°C).
-
Perform a preliminary stability test by preparing a small amount of the solution and analyzing it at several time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.
-
Issue 2: I am seeing unexpected peaks in my chromatogram after dissolving the compound.
-
Potential Cause: These could be degradation products, impurities from the solvent, or contaminants.
-
Troubleshooting Steps:
-
Run a blank injection of the solvent to rule out solvent impurities.
-
To confirm if the new peaks are degradants, perform a forced degradation study under controlled stress conditions (e.g., heat, acid, base, oxidation) to see if the same peaks are generated.[1][8]
-
Ensure that the analytical method is capable of separating all potential degradation products from the main compound peak. This is a key aspect of a stability-indicating method.[8]
-
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in different solvents and conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a set period (e.g., 8 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Identify and quantify any major degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound
| Stress Condition | Solvent System | Temperature | Duration | % Degradation | Major Degradants (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl in 50% ACN | 60°C | 24h | 15.2% | D1 (3.5 min) |
| Base Hydrolysis | 0.1 M NaOH in 50% ACN | 25°C | 8h | 45.8% | D2 (4.1 min), D3 (5.2 min) |
| Oxidation | 3% H₂O₂ in 50% ACN | 25°C | 24h | 8.5% | D4 (6.0 min) |
| Thermal | 50% ACN | 80°C | 48h | 5.1% | Minor peaks observed |
| Photolytic | 50% ACN | 25°C | 24h | 2.3% | No significant degradants |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1 | Benchchem [benchchem.com]
- 4. This compound | Research Chemical [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. longdom.org [longdom.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in chroman-4-one synthesis
Welcome to the technical support center for chroman-4-one synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for chroman-4-ones, and what are their typical side products?
A1: The two most prevalent methods for synthesizing the chroman-4-one core are the base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde and the intramolecular Friedel-Crafts acylation of a phenoxypropionic acid.[1]
-
Base-Promoted Condensation: The primary side product in this reaction is the self-condensation of the aldehyde reactant. This is especially problematic when the 2'-hydroxyacetophenone is deactivated by electron-donating groups, making it less reactive.[1][2]
-
Intramolecular Friedel-Crafts Acylation: Common side products include intermolecular acylation products, which can lead to polymer formation, particularly at high reactant concentrations.[1] Other potential issues include incomplete cyclization of the starting material and, under strong acidic conditions, possible dealkylation or rearrangement of substituents on the aromatic ring.[1]
Q2: My reaction yield is very low when using a 2'-hydroxyacetophenone with electron-donating groups. How can this be improved?
A2: Low yields in this scenario are often due to the competing aldehyde self-condensation reaction.[2][3] The electron-donating groups on the 2'-hydroxyacetophenone decrease its reactivity, allowing the aldehyde to react with itself.[1][2] To favor the desired chroman-4-one formation, consider the following strategies:
-
Optimize the Base: Switching from a strong, nucleophilic base to a non-nucleophilic base like Diisopropylethylamine (DIPA) can improve yields.[4]
-
Microwave Irradiation: Using microwave heating can significantly enhance reaction rates and yields, often completing the reaction in about an hour at 160–170 °C.[2][3]
-
Reagent Purity: Ensure all starting materials, especially the aldehyde, are of high purity to prevent unforeseen side reactions.[1]
Q3: I am observing multiple unidentified byproducts in my reaction mixture. What is a likely cause and how can I troubleshoot this?
A3: The formation of multiple byproducts can arise from the decomposition of starting materials or the product itself under the reaction conditions, or from impurities in the reagents.[1] To address this, you should:
-
Purify Starting Materials: Ensure that the 2'-hydroxyacetophenone, aldehyde, and any other reagents are of high purity.[1]
-
Analyze Reaction Conditions: Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to degradation. Consider lowering the temperature or reducing the reaction time.
-
Inert Atmosphere: If your compounds are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side products.
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving low yields in your chroman-4-one synthesis.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yields in chroman-4-one synthesis.
Impact of Substituents on Yield
The electronic nature of substituents on the 2'-hydroxyacetophenone ring significantly impacts reaction yields in the base-promoted condensation method. Electron-withdrawing groups generally lead to higher yields, while electron-donating groups often result in lower yields due to side reactions.[2]
| 2'-Hydroxyacetophenone Substituents | Aldehyde | Yield (%) | Reference |
| 6,8-dibromo | Pentanal | 88% | [3] |
| 6-chloro, 8-bromo | Pentanal | 81% | [3] |
| Unsubstituted | Pentanal | 55% | [3] |
| 6,8-dimethyl | Pentanal | 17% | [2] |
| 6-methoxy | Pentanal | 17% | [2] |
Key Experimental Protocols
Protocol 1: Microwave-Assisted Base-Promoted Condensation
This protocol describes an efficient one-step synthesis using microwave irradiation.[3]
DOT Script for Base-Promoted Condensation Workflow
Caption: Workflow for microwave-assisted chroman-4-one synthesis.
Materials:
-
Appropriate 2′-hydroxyacetophenone (1.0 equiv)
-
Appropriate aldehyde (1.1 equiv)
-
Diisopropylethylamine (DIPA) (1.1 equiv)
-
Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)
-
Dichloromethane
-
1 M NaOH (aq), 1 M HCl (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol, the aldehyde, and DIPA.[1]
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.[3]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.[1]
-
Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.[1]
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chroman-4-one.[1]
Protocol 2: Intramolecular Friedel-Crafts Acylation using Polyphosphoric Acid (PPA)
This protocol is a general procedure for the cyclization of phenoxypropionic acids.[1]
Materials:
-
3-Phenoxypropionic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask, add 3-phenoxypropionic acid and polyphosphoric acid (typically 10 times the weight of the starting material).[1]
-
Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for the viscous solution.[1]
-
Cool the reaction mixture to room temperature and then carefully add crushed ice to decompose the PPA.[1]
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).[1]
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
-
The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.[1]
References
Validation & Comparative
Validation and Comparison Guide for 1H and 13C NMR Data of 6-Methoxychroman-3-carboxylic Acid
This guide provides a comprehensive validation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 6-methoxychroman-3-carboxylic acid, a key synthetic intermediate in medicinal chemistry.[1][2] The structural elucidation of such molecules relies heavily on spectroscopic techniques, with NMR being the gold standard for confirming molecular structure. This document presents the expected NMR data, compares it against established chemical shift ranges, and outlines a standard protocol for data acquisition, serving as a valuable resource for researchers in organic synthesis and drug development.
Comparative Analysis of NMR Chemical Shifts
The validation of the structure of this compound is achieved by comparing its experimental or predicted chemical shifts (δ) in parts per million (ppm) with standard, well-documented ranges for similar chemical environments. The tables below summarize the expected ¹H and ¹³C NMR data and juxtapose them with these reference ranges.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Multiplicity | Expected δ (ppm) | Standard Range (ppm) | Rationale |
| COOH | Singlet, broad | 10.0 - 13.0 | 10.0 - 13.0 | The acidic proton of a carboxylic acid is characteristically deshielded and often appears as a broad singlet.[3][4] |
| H-5 | Doublet | ~7.0 | 6.5 - 8.0 | Aromatic proton ortho to the oxygen, showing characteristic aromatic region shifts. |
| H-7 | Doublet of doublets | ~6.8 | 6.5 - 8.0 | Aromatic proton meta to both the oxygen and the alkyl substituent. |
| H-8 | Doublet | ~6.7 | 6.5 - 8.0 | Aromatic proton ortho to the alkyl substituent. |
| H-2 (axial/equatorial) | Multiplet | 4.2 - 4.5 | 3.5 - 4.5 | Protons on a carbon adjacent to an ether oxygen (O-CH₂). |
| OCH₃ | Singlet | ~3.75 | 3.7 - 3.9 | Methoxy group protons on an aromatic ring. |
| H-3 | Multiplet | 2.9 - 3.2 | 2.5 - 3.5 | Methine proton alpha to a carboxylic acid group. |
| H-4 (axial/equatorial) | Multiplet | 2.8 - 3.0 | 2.0 - 3.0 | Benzylic protons (Ar-CH₂). |
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Expected δ (ppm) | Standard Range (ppm) | Rationale |
| COOH | ~175 | 165 - 185 | The carbonyl carbon of a carboxylic acid appears in this characteristic downfield region.[4][5] |
| C-6 | ~154 | 150 - 160 | Aromatic carbon attached to the electron-donating methoxy group. |
| C-4a | ~148 | 140 - 155 | Quaternary aromatic carbon attached to the ether oxygen. |
| C-8a | ~122 | 120 - 130 | Quaternary aromatic carbon at the ring fusion. |
| C-5, C-7, C-8 | 110 - 118 | 110 - 130 | Aromatic CH carbons, with shifts influenced by the methoxy and alkyl substituents. |
| C-2 | ~66 | 60 - 80 | Carbon adjacent to the ether oxygen (O-CH₂).[5] |
| OCH₃ | ~56 | 50 - 65 | Methoxy group carbon.[6] |
| C-3 | ~41 | 35 - 50 | Carbon alpha to the carboxylic acid. |
| C-4 | ~25 | 20 - 35 | Benzylic carbon (Ar-CH₂). |
Standard Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
2.1. Sample Preparation
-
Dissolution : Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.[7] DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and its acidic proton is less likely to exchange rapidly.[3]
-
Transfer : Transfer the solution to a 5 mm NMR tube.
-
Standard : Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[7]
2.2. Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.[7]
-
Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition :
-
Pulse Program : Use a standard single-pulse experiment.
-
Spectral Width : Set a spectral width of approximately 16 ppm.
-
Acquisition Time : Acquire data for 2-4 seconds.
-
Relaxation Delay : Use a relaxation delay of 1-2 seconds.
-
Number of Scans : Co-add 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Use a proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width : Set a spectral width of approximately 240 ppm.
-
Acquisition Time : Acquire data for 1-2 seconds.
-
Relaxation Delay : Use a relaxation delay of 2 seconds.
-
Number of Scans : Co-add 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
2.3. Data Processing
-
Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Apply a baseline correction to obtain a flat spectral baseline.
-
Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. If using a solvent like DMSO-d₆, the residual solvent peak can be used as a secondary reference (δ 2.50 ppm for ¹H, δ 39.5 ppm for ¹³C).[3][8]
-
Integration and Peak Picking : Integrate the peaks in the ¹H spectrum to determine proton ratios and identify the chemical shifts of all peaks in both spectra.
Visualization of the NMR Validation Workflow
The following diagram illustrates the logical workflow from sample preparation to the final validation of the molecular structure using NMR data.
Caption: Workflow for NMR data acquisition, processing, and structural validation.
References
- 1. This compound | Research Chemical [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. rsc.org [rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Researcher's Guide to Determining the Absolute Configuration of Chiral Chroman Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The absolute configuration of a chiral center dictates a compound's biological activity, making its unambiguous assignment a critical step in chemical and pharmaceutical research. This guide provides an objective comparison of the primary experimental methods used to determine the absolute configuration of chiral chroman derivatives, complete with supporting data and detailed protocols.
Chroman, a core scaffold in many bioactive natural products and synthetic drugs, often contains one or more stereocenters. The enantiomers of a chroman derivative can exhibit vastly different pharmacological and toxicological profiles. Therefore, relying on robust analytical techniques for stereochemical assignment is essential. The principal methods employed for this purpose are Single-Crystal X-ray Crystallography, chiroptical spectroscopy—specifically Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.
Comparative Overview of Key Methodologies
The choice of method for determining absolute configuration depends on several factors, including the physical properties of the sample, the available instrumentation, and the complexity of the molecule. The following table summarizes the key performance indicators and requirements for each technique.
| Feature | Single-Crystal X-ray Crystallography | Electronic Circular Dichroism (ECD) | Vibrational Circular Dichroism (VCD) | NMR with Chiral Derivatizing Agents |
| Principle | Analysis of X-ray diffraction from a single crystal to generate a 3D electron density map.[1][2] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[3] | Measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions.[4][5] | Covalent derivatization of the analyte with a chiral agent to form diastereomers, which exhibit distinct NMR chemical shifts.[6][7] |
| Sample State | High-quality single crystal.[8] | Solution. | Solution.[4] | Solution. |
| Typical Sample Amount | < 1 mg (crystal size >0.1 mm).[8] | 0.1 - 1.0 mg. | 1 - 10 mg.[4] | 1 - 5 mg. |
| Key Advantage | Provides unambiguous, direct 3D structural determination. Considered the "gold standard".[1] | High sensitivity, requires small sample amounts, applicable to molecules with UV-Vis chromophores.[3] | Applicable to nearly all chiral molecules, including those without UV chromophores. Rich in structural information.[4] | Widely accessible instrumentation (NMR). Well-established empirical models (e.g., Mosher's method). |
| Key Limitation | Growing a suitable single crystal can be very challenging or impossible.[8] | Requires a chromophore near the stereocenter. Can be sensitive to conformation and solvent effects.[9][10] | Lower sensitivity than ECD, requiring higher sample concentrations.[4] Computational analysis is essential. | Indirect method requiring chemical modification. Potential for reaction side products and incomplete reactions. |
| Data Analysis | Solves the crystal structure to reveal the precise spatial arrangement of atoms.[1] | Comparison of experimental spectrum with quantum-chemically calculated spectra for possible enantiomers.[10][11] | Comparison of experimental spectrum with ab initio DFT-calculated spectra for possible enantiomers.[4][12] | Analysis of the chemical shift differences (Δδ) between the two diastereomers to infer stereochemistry.[13][14] |
| Instrumentation | Single-crystal X-ray diffractometer.[15] | CD Spectropolarimeter.[3] | FT-IR spectrometer equipped with a VCD module.[5][16] | High-resolution NMR spectrometer. |
Method 1: Single-Crystal X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing direct and unambiguous evidence of its absolute configuration.[1][17] The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.[2]
Experimental Protocol
-
Crystallization : The primary and often most difficult step is to grow a single, high-quality crystal of the enantiomerically pure chroman derivative (typically >0.1 mm in all dimensions).[8] This can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and flash-frozen with liquid nitrogen to reduce radiation damage.[8]
-
Data Collection : The mounted crystal is placed in an intense, monochromatic X-ray beam.[8] The crystal is rotated, and the diffraction pattern—the angles and intensities of the diffracted X-rays—is recorded by a detector.[8]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined by solving the "phase problem." The resulting structural model is refined to best fit the experimental data.
-
Absolute Configuration Assignment : For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration is typically determined using anomalous dispersion.[18] The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure is correct.[18]
Method 2: Chiroptical Spectroscopy - ECD & VCD
Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are powerful for determining absolute configuration in solution and rely on a comparison between experimental data and quantum chemical calculations.[19]
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures circular dichroism in the UV-visible region, arising from electronic transitions.[10] It is particularly useful for chroman derivatives, as the aromatic ring system constitutes a strong chromophore. The absolute configuration of several chromene and chromane derivatives has been successfully determined by comparing experimental ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations.[11]
-
Sample Preparation : Prepare a solution of the enantiomerically pure chroman derivative in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives a maximum absorbance of ~0.8-1.0 in the UV-Vis spectrum.
-
Data Acquisition : Record the ECD spectrum on a CD spectropolarimeter over the relevant wavelength range (typically 200-400 nm).
-
Computational Modeling :
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) using molecular mechanics or semi-empirical methods.
-
Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level.
-
Calculate the excitation energies and rotational strengths for each conformer using TD-DFT.
-
Generate the final predicted ECD spectrum by Boltzmann-averaging the spectra of the individual conformers based on their relative free energies.
-
-
Comparison and Assignment : Compare the experimental ECD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer). A match in the sign and shape of the Cotton effects determines the absolute configuration of the sample.[10]
Vibrational Circular Dichroism (VCD)
VCD measures circular dichroism in the infrared region, corresponding to the vibrational transitions of a molecule.[4] A key advantage of VCD is that all chiral molecules possess vibrational transitions, making it universally applicable, even for compounds lacking a UV chromophore.[4] The determination of absolute configuration by VCD requires comparing the experimental spectrum to a spectrum predicted by ab initio DFT calculations.[12][20]
-
Sample Preparation : Dissolve the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) at a relatively high concentration (e.g., 0.1 M).[4] The sample is placed in an IR cell with a defined path length.
-
Data Acquisition : Measure the VCD and IR spectra using a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[4]
-
Computational Modeling : The computational workflow is analogous to that for ECD, with the key difference being that vibrational frequencies and rotational strengths are calculated at the DFT level instead of electronic transitions via TD-DFT.
-
Comparison and Assignment : The experimental VCD spectrum is visually compared with the calculated spectra for both enantiomers. The assignment is made based on the best overall pattern match of positive and negative VCD bands.[4]
Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
This technique provides an indirect method for determining absolute configuration. It involves the chemical derivatization of the chiral chroman, typically at a hydroxyl or amine functional group, with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[6][7] These diastereomers are no longer mirror images and will exhibit different chemical shifts in their NMR spectra.
The most widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), utilized in what is known as Mosher's method.[13][14]
Experimental Protocol
-
Derivatization : React two separate aliquots of the chiral chroman alcohol with (R)-MTPA chloride and (S)-MTPA chloride, respectively, to form the (R)-MTPA and (S)-MTPA diastereomeric esters.[14] Ensure the reaction goes to completion.
-
Purification : Purify both diastereomeric esters, typically using column chromatography or HPLC.
-
NMR Analysis : Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
Data Analysis and Assignment :
-
Assign the proton resonances for both diastereomers, often aided by 2D NMR experiments (e.g., COSY, HSQC).
-
Calculate the chemical shift difference (Δδ) for protons on either side of the newly formed ester linkage using the formula: Δδ = δS - δR.
-
Apply the Mosher model: For a secondary alcohol, protons that lie on the same side as the phenyl group in the extended conformation of the (S)-MTPA ester will be shielded (have a positive Δδ), while those on the same side as the CF₃ group will be deshielded (have a negative Δδ).
-
The observed pattern of positive and negative Δδ values allows for the assignment of the absolute configuration of the original alcohol.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chemistrywithatwist.com [chemistrywithatwist.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 6. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 10. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 16. gaussian.com [gaussian.com]
- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 18. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 6-Methoxy and 8-Methoxy-Chroman-3-Carboxylic Acid Isomers
For Immediate Release
This guide provides a detailed comparison of the reported biological activities of two positional isomers: 6-methoxy-chroman-3-carboxylic acid and 8-methoxy-chroman-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a side-by-side look at their potential therapeutic applications based on available data.
While direct comparative studies with quantitative data for these two specific isomers are limited in publicly accessible literature, this guide synthesizes the existing research on their individual bioactivities, highlighting their potential as anticancer, anti-inflammatory, and antioxidant agents.
Summary of Biological Activities
The positioning of the methoxy group on the chroman ring significantly influences the biological properties of these molecules. The available data suggests distinct primary activities for each isomer, with 8-methoxy-chroman-3-carboxylic acid being more prominently cited for its anticancer effects and 6-methoxy-chroman-3-carboxylic acid and its derivatives noted for anti-inflammatory potential.
| Biological Activity | 6-Methoxy-Chroman-3-Carboxylic Acid | 8-Methoxy-Chroman-3-Carboxylic Acid |
| Primary Reported Bioactivity | Anti-inflammatory, Analgesic (as a synthetic intermediate) | Anticancer |
| Anticancer Mechanism | Data not available for the specific compound. | Induces apoptosis via caspase activation and inhibits β-tubulin polymerization.[1] |
| Anti-inflammatory Mechanism | Derivatives have been shown to inhibit NF-κB activation. | Potential anti-inflammatory properties have been suggested but are less characterized than its anticancer effects.[1] |
| Antioxidant Potential | Mentioned as a research area for this class of compounds. | Explored for antioxidant properties.[1] |
| Quantitative Data (IC50) | Not available in comparative studies. A derivative of a related structure (6-hydroxy-7-methoxychroman-2-carboxylic acid) showed NF-κB inhibition with IC50 values between 6.0-60.2 µM. | Reported to have IC50 values in the low micromolar range against various targets.[1] Efficacious against liver cancer cell lines in vitro.[1] |
Experimental Protocols
Detailed methodologies for key biological assays relevant to the reported activities of these compounds are provided below.
Anticancer Activity: Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., liver cancer cell lines for 8-methoxy-chroman-3-carboxylic acid) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., 0.01 to 100 µM) for 48 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and GI50 values are determined from dose-response curves.
Anticancer Mechanism: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Procedure:
-
Reagent Preparation: Lyophilized tubulin is reconstituted on ice with an ice-cold assay buffer to a final concentration of 4 mg/mL.
-
Assay Setup: In a 96-well plate pre-warmed to 37°C, 5 µL of 10x working solutions of the test compound (at a range of concentrations) and controls (e.g., paclitaxel as a promoter, vinblastine as an inhibitor) are added to respective wells.
-
Initiation of Polymerization: A master mix of tubulin and GTP (final concentration 1 mM) is prepared on ice. 45 µL of this master mix is added to each well.
-
Data Acquisition: The plate is immediately placed in a plate reader pre-warmed to 37°C. The optical density (or fluorescence, if using a fluorescent reporter) is measured at 340 nm every 60 seconds for 60-90 minutes.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The effect of the inhibitor is quantified by comparing the polymerization rates in the presence of the test compound to the vehicle control.
Anti-inflammatory Mechanism: NF-κB Nuclear Translocation Assay
This assay visualizes and quantifies the inhibition of the nuclear translocation of the NF-κB p65 subunit.
Procedure:
-
Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 murine macrophages) is seeded on glass coverslips in a 24-well plate. The cells are pre-treated with the test compound for 1-2 hours, followed by stimulation with an NF-κB agonist (e.g., lipopolysaccharide, LPS) for 30-60 minutes.
-
Cell Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% BSA.
-
Immunostaining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorophore-conjugated secondary antibody. The nuclei are counterstained with DAPI.
-
Imaging and Quantification: The coverslips are mounted on microscope slides and visualized using a fluorescence microscope. The nuclear fluorescence intensity of p65 is quantified in multiple cells per condition to determine the extent of nuclear translocation.
Signaling Pathways and Workflows
Apoptosis Induction Pathway for 8-Methoxy-Chroman-3-Carboxylic Acid
Caption: Proposed anticancer mechanism of 8-methoxy-chroman-3-carboxylic acid.
NF-κB Inhibition Pathway
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
General Experimental Workflow for Bioactivity Screening
References
Unveiling the Potential of Chroman Derivatives: A Comparative In Vitro Analysis
A deep dive into the diverse biological activities of chroman derivatives, this guide offers a comparative analysis of their in-vitro performance across various therapeutic areas. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide an objective overview of the anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties of this versatile scaffold.
Chroman, a heterocyclic compound, forms the core of a multitude of synthetic and naturally occurring molecules exhibiting a wide spectrum of biological activities.[1] Modifications to the chroman ring system have yielded a rich library of derivatives with potent and selective effects on various cellular targets, making them a focal point in medicinal chemistry and drug discovery.[2] This guide presents a comparative analysis of recently studied chroman derivatives, summarizing their in vitro efficacy through quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Anticancer Activity: A Cytotoxic Showdown
Chroman derivatives have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis and cell cycle arrest in various cancer cell lines.[3] The cytotoxic effects are commonly evaluated using the MTT assay, which measures cell viability.[4] The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values of selected chroman derivatives against different cancer cell lines, with lower values indicating higher potency.
Table 1: Comparative Anticancer Potency of Chroman Derivatives [3][4]
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) |
| Compound 6i (a chroman derivative) | MCF-7 (Breast) | GI50: 34.7 |
| Chromone-2-carboxamide 15 | MDA-MB-231 (Triple-negative breast) | GI50: 14.8 |
| Chromone-2-carboxamide 17 | MDA-MB-231 (Triple-negative breast) | GI50: 17.1 |
| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI50: 40.9 |
| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI50: 41.1 |
| HHC (a chroman derivative) | A2058 (Melanoma) | IC50: 0.34 |
| HHC (a chroman derivative) | MM200 (Melanoma) | IC50: 0.66 |
| 3-benzylideneflavanone/chromanone 1 | SW620 (Colorectal) | IC50: ~10-20 |
| 3-benzylideneflavanone/chromanone 3 | Colon Cancer Lines | IC50: 15-30 |
| 3-benzylideneflavanone/chromanone 5 | Colon Cancer Lines | IC50: 15-30 |
| 6-amino-2-styrylchromone 9f (4-NO₂) | HT-29 (Colon) | IC50: 45.2 |
| 6-amino-2-styrylchromone 9h (3,4,5-tri-OCH₃) | HT-29 (Colon) | IC50: 28.9 |
Table 2: Anticancer Activity of C4-Substituted 4H-Chromene Derivatives [5]
| Compound ID | C4-Substitution | Cancer Cell Line | IC50 (µM) |
| 6b | Ethyl 2-cyano-3-(2-nitrophenyl)acrylate | Hep2 (Laryngeal) | 18.2 |
| A549 (Lung) | 21.5 | ||
| HT-29 (Colon) | 25.3 | ||
| HeLa (Cervical) | 20.1 | ||
| 6e | 2-(2-Chlorobenzylidene)malononitrile | Hep2 (Laryngeal) | 15.4 |
| A549 (Lung) | 19.8 | ||
| HT-29 (Colon) | 22.6 | ||
| HeLa (Cervical) | 17.9 | ||
| 6f | 2-(4-Chlorobenzylidene)malononitrile | Hep2 (Laryngeal) | 16.1 |
| A549 (Lung) | 20.3 | ||
| HT-29 (Colon) | 23.8 | ||
| HeLa (Cervical) | 18.5 |
The anticancer activity of many chroman derivatives is linked to the induction of apoptosis. The following diagram illustrates a proposed mechanism of γ-Tocopherol (a vitamin E analog with a chroman core) induced apoptosis.
References
Unraveling the ROCK Pathway: A Comparative Look at ROCK1 vs. ROCK2
The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are key regulators of cellular function, playing pivotal roles in cytoskeletal organization, cell adhesion, motility, and proliferation.[1] Their involvement in a multitude of cellular processes has made them attractive therapeutic targets for a range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] This guide provides a comparative overview of ROCK1 and ROCK2 and explores the inhibition of these kinases, with a focus on providing a framework for evaluating potential inhibitors.
While this guide aims to provide a comparative analysis of ROCK1 and ROCK2 inhibition, a comprehensive search for the specific compound "(S)-7c" did not yield any publicly available data regarding its inhibitory activity on either kinase. Therefore, a direct comparative study of "(S)-7c" cannot be presented at this time. However, the following sections will provide a detailed comparison of ROCK1 and ROCK2, their signaling pathways, and established experimental protocols for assessing kinase inhibition, which can be applied to "(S)-7c" once such data becomes available.
ROCK1 vs. ROCK2: A Tale of Two Isoforms
ROCK1 and ROCK2 are highly homologous serine/threonine kinases, sharing 65% overall identity in their amino acid sequences and a remarkable 92% identity within their kinase domains.[3][4] Despite this structural similarity, they exhibit distinct tissue expression patterns and non-redundant functions. ROCK1 mRNA is ubiquitously expressed, with notable exceptions in the brain and muscle, whereas ROCK2 mRNA is abundantly found in the brain, muscle, heart, lung, and placenta.[3]
Functionally, while both isoforms are downstream effectors of the small GTPase RhoA, they can have different impacts on cellular processes.[1] For instance, in the cardiovascular system, studies in isoform-specific knockout mice have suggested a role for ROCK1 in cardiac fibrosis and ROCK2 in cardiac hypertrophy.[1]
The ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a crucial regulator of the actin cytoskeleton.[5] Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates several downstream substrates. Key targets include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).[4][5] Phosphorylation of MLC increases actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, further promoting MLC phosphorylation.[6][7] Another important substrate is the LIM kinase (LIMK), which, upon phosphorylation by ROCK, inactivates cofilin, leading to the stabilization of actin filaments.[8]
Figure 1: Simplified ROCK Signaling Pathway.
Assessing ROCK Inhibition: Experimental Protocols
To evaluate the inhibitory potential of a compound like "(S)-7c" against ROCK1 and ROCK2, a series of in vitro and cell-based assays are typically employed.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified ROCK1 and ROCK2 in the presence of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK1 and ROCK2.
Materials:
-
Recombinant active ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2)[9]
-
Substrate (e.g., Long S6 kinase substrate peptide)
-
ATP (e.g., [γ-33P]ATP for radiometric assay or cold ATP for luminescence-based assay)
-
Test compound (e.g., (S)-7c) and a known ROCK inhibitor as a positive control (e.g., Y-27632)[9]
-
96-well or 384-well plates
-
Detection reagent (e.g., Kinase-Glo®)[6]
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the ROCK enzyme, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]
-
Stop the reaction and measure the remaining kinase activity. For luminescence-based assays, add the detection reagent and measure the luminescent signal.[6]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 3. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
A Comparative Guide to Determining the Enantiomeric Purity of 6-Methoxychroman-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical composition of pharmacologically active molecules is a critical determinant of their efficacy and safety. For chiral compounds such as 6-methoxychroman-3-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules, the accurate determination of enantiomeric purity is paramount. This guide provides a comparative overview of two robust analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] This method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.[2]
Experimental Protocol
Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound using chiral HPLC.
Materials:
-
Racemic this compound standard
-
Enantiomerically enriched sample of this compound
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Chiral stationary phase column: CHIRALPAK® IC or a similar cellulose-based column[1]
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and TFA in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic this compound (1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the enantiomerically enriched this compound (1 mg/mL) in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane/IPA/TFA (90:10:0.1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to establish resolution.
-
Inject the enantiomerically enriched sample to determine the peak areas for each enantiomer.
-
-
Data Processing: Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method 2: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA), offers an alternative method for determining enantiomeric purity. The CDA reacts with both enantiomers of the carboxylic acid to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.[3]
Experimental Protocol
Objective: To determine the enantiomeric purity of this compound by forming diastereomeric amides with a chiral amine and analyzing the ¹H NMR spectrum.
Materials:
-
This compound sample (racemic and enantiomerically enriched)
-
(S)-(-)-1-(1-Naphthyl)ethylamine (as the Chiral Derivatizing Agent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Deuterated chloroform (CDCl₃)
-
Anhydrous dichloromethane (DCM)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Standard glassware for organic synthesis
Procedure:
-
Derivatization Reaction:
-
In a clean, dry vial, dissolve 10 mg of the this compound sample in 1 mL of anhydrous DCM.
-
Add 1.2 equivalents of (S)-(-)-1-(1-Naphthyl)ethylamine.
-
Add 1.1 equivalents of EDC and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Work-up:
-
Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diastereomeric amide derivatives.
-
-
NMR Analysis:
-
Dissolve the dried diastereomeric amides in approximately 0.7 mL of CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. Protons close to the newly formed stereocenter are often good candidates.
-
Integrate the two distinct signals.
-
Calculate the enantiomeric excess (% ee) based on the integration values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is the integration value of the minor diastereomer's signal.
-
Data Comparison
The following table summarizes hypothetical, yet realistic, data for the analysis of an enantiomerically enriched sample of this compound using both methods.
| Parameter | Chiral HPLC | ¹H NMR with Chiral Derivatizing Agent |
| Analyte Form | Underivatized | Diastereomeric Amide Derivative |
| (S)-Enantiomer Signal | Retention Time: 12.5 min, Peak Area: 97.5 | Chemical Shift (e.g., -CH-): 3.15 ppm, Integral: 97.5 |
| (R)-Enantiomer Signal | Retention Time: 14.2 min, Peak Area: 2.5 | Chemical Shift (e.g., -CH-): 3.12 ppm, Integral: 2.5 |
| Calculated % ee | 95.0% | 95.0% |
| Resolution/Separation | Baseline separation of peaks | Well-resolved signals in the spectrum |
| Advantages | - High sensitivity- Direct analysis- Well-established | - No need for a chiral column- Provides structural information |
| Disadvantages | - Requires a specific chiral column- Method development can be time-consuming | - Requires derivatization- Potential for kinetic resolution errors |
Visualizing the Workflow and Mechanism
To aid in understanding the processes, the following diagrams illustrate the experimental workflow and the mechanism of chiral discrimination by a CDA.
Caption: Workflow for determining enantiomeric purity.
Caption: How a Chiral Derivatizing Agent enables NMR distinction.
Conclusion
Both Chiral HPLC and NMR with a chiral derivatizing agent are effective methods for determining the enantiomeric purity of this compound. The choice of method will depend on the available instrumentation, the required sensitivity, and the stage of the research or development process. Chiral HPLC is often preferred for routine quality control due to its high throughput and direct analysis capabilities, while NMR with a CDA can be a valuable tool during process development and for structural confirmation. For reliable and accurate results, it is recommended to validate the chosen method using a racemic standard and samples of known enantiomeric composition.
References
Determining Enantiomeric Excess of Chiral Carboxylic Acids by HPLC: A Comparative Guide
The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis, development, and quality control of chiral pharmaceuticals, where one enantiomer often exhibits desired therapeutic activity while the other may be inactive or cause adverse effects.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose.[2]
This guide provides an objective comparison of common HPLC-based methods for determining the enantiomeric excess of chiral carboxylic acids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Methodologies for Chiral Separation
There are two primary strategies for separating enantiomers by HPLC: the direct method and the indirect method.[3]
-
Direct Method: This is the most common approach and involves the use of a Chiral Stationary Phase (CSP).[4] The enantiomers are passed through a column containing a chiral selector immobilized on the support material.[5] Enantiomers interact with the CSP to form transient, diastereomeric complexes, leading to different retention times and enabling their separation.[1] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and widely used for separating a broad range of chiral compounds, including carboxylic acids.[6]
-
Indirect Method: This approach involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA).[4] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (such as a C18 column).[4][7] This method can be advantageous when a suitable CSP is not available or to enhance detection sensitivity.[8] However, it requires an optically pure derivatizing agent and the reaction must proceed without racemization.[7]
Performance Comparison of Chiral Stationary Phases
The choice of CSP is crucial for achieving successful enantiomeric separation. Polysaccharide-based columns are highly effective for many chiral carboxylic acids. The table below compares the performance of different CSPs for the separation of common non-steroidal anti-inflammatory drugs (NSAIDs), which are chiral carboxylic acids.
Table 1: Comparison of HPLC Conditions for Enantioseparation of Chiral Carboxylic Acids
| Analyte | Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | R-Enantiomer tR (min) | S-Enantiomer tR (min) | Resolution (Rs) |
| Ibuprofen | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) | n-Hexane / 2-Propanol / Trifluoroacetic Acid (98:2:0.1) | 1.0 | Value not specified | Value not specified | >1.5[9] |
| Ibuprofen | Chiralpak® AGP (α1-acid glycoprotein) | 100 mM Phosphate Buffer (pH 7.0) | 0.7 | Value not specified | Value not specified | >1.50[10] |
| Ibuprofen | Chiralcel® OJ-R | Acetonitrile / Water (35:65) | Value not specified | Value not specified | Value not specified | Well resolved[11] |
| Ketoprofen | OTPA Derivatization + ODS Column | Details in Protocol 2 | 1.0 | 18.5 | 20.9 | 1.54[7] |
| Naproxen | OTPA Derivatization + ODS Column | Details in Protocol 2 | 1.0 | 25.1 | 29.5 | 2.23[7] |
Note: Retention times (tR) can vary between systems. Resolution (Rs) is a key indicator of separation quality, with a value ≥ 1.5 indicating baseline separation.
Experimental Protocols
Protocol 1: Direct Enantioseparation using a Polysaccharide-based CSP
This protocol describes a general method for the direct separation of chiral carboxylic acid enantiomers, using Ibuprofen as an example.
1. Materials and Reagents:
-
Racemic Ibuprofen standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
Chiral Column: Chiralcel® OJ-H (150 mm x 4.6 mm, 5 µm)[9]
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and TFA in a ratio of 98:2:0.1 (v/v/v).[9]
-
Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes to prevent air bubbles in the system.[12]
3. Sample Preparation:
-
Prepare a stock solution of racemic Ibuprofen (e.g., 1 mg/mL) by dissolving it in n-Hexane or the mobile phase.[9]
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
4. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel® OJ-H (150 mm x 4.6 mm, 5 µm).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
5. Analysis and Calculation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Identify the two enantiomer peaks in the resulting chromatogram.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) * 100
Protocol 2: Indirect Enantioseparation via Derivatization
This protocol outlines a method for separating chiral carboxylic acid enantiomers after derivatization with a novel chiral reagent, N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA), followed by analysis on a standard achiral column.[7]
1. Materials and Reagents:
-
Chiral Carboxylic Acid sample (e.g., Ketoprofen, Naproxen)
-
Derivatizing Agent: OTPA
-
Coupling Agents: 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt)[7]
-
Acetonitrile (ACN), Dichloromethane (DCM), Water
-
Achiral Column: ODS (C18) (150 mm x 4.6 mm, 5 µm)[7]
2. Derivatization Procedure:
-
Dissolve the carboxylic acid sample (1.25 µmol) in a mixture of ACN and DCM.
-
Add solutions of EDC (1.5 µmol), HOBt (1.5 µmol), and OTPA (1.5 µmol).
-
Incubate the reaction mixture at 40 °C for 90 minutes.[7]
-
Evaporate the solvent and redissolve the residue in the mobile phase for injection.
3. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: ODS (C18) (150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water/buffer system, optimized for the separation of the diastereomeric products. For the specific NSAIDs listed, a mobile phase of 0.1 M ammonium acetate buffer (pH 4.5) and acetonitrile was used.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Analysis and Calculation:
-
Equilibrate the column with the mobile phase.
-
Inject the derivatized sample.
-
The two peaks correspond to the newly formed diastereomers.
-
Calculate the enantiomeric excess using the peak areas as described in Protocol 1. The resolution (Rs) for evaluated carboxylic acids using this method ranged from 1.54 to 2.23.[7]
Workflow for Enantiomeric Excess Determination
The following diagram illustrates the decision-making process and experimental workflow for determining the enantiomeric excess of a chiral carboxylic acid using HPLC.
Conclusion
Both direct and indirect HPLC methods are robust for determining the enantiomeric excess of chiral carboxylic acids. The direct method using chiral stationary phases is often more straightforward and avoids potential complications from derivatization reactions.[8] However, the indirect method provides a valuable alternative when direct separation is challenging and can be performed using widely available achiral columns.[8] The choice of method and specific column depends on the analyte's structure, the availability of materials, and the specific requirements of the analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Determining Enantiomeric Excess of Chiral Carboxylic Acids by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral carboxylic acids is a critical step in asymmetric synthesis, quality control, and the development of stereochemically pure pharmaceuticals. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and widely accessible analytical technique, offers a rapid and reliable method for this purpose when used in conjunction with chiral auxiliaries. This guide provides an objective comparison of the two primary NMR-based methods: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs), supported by experimental data and detailed protocols.
Chiral Derivatizing Agents (CDAs) vs. Chiral Solvating Agents (CSAs): A Comparative Overview
The fundamental principle behind using chiral auxiliaries in NMR for determining enantiomeric excess is the conversion of a mixture of enantiomers, which are indistinguishable in a standard NMR spectrum, into a mixture of diastereomers. Diastereomers have distinct physical and chemical properties, including unique NMR spectra, allowing for the quantification of each enantiomer.
Chiral Derivatizing Agents (CDAs) react covalently with the chiral carboxylic acid to form stable diastereomeric derivatives, such as esters or amides. This method often results in significant chemical shift differences (Δδ) between the diastereomers, facilitating accurate integration. However, the derivatization process requires an additional reaction step and subsequent purification may be necessary. It is also crucial to ensure that the derivatization reaction proceeds to completion and that no kinetic resolution or racemization occurs.
Chiral Solvating Agents (CSAs) , on the other hand, form transient, non-covalent diastereomeric complexes with the enantiomers of the carboxylic acid through interactions like hydrogen bonding, dipole-dipole forces, or π-π stacking.[1] This in-situ complexation in the NMR tube eliminates the need for a separate reaction and purification, making it a faster and more direct method.[2] The induced chemical shift differences, however, can be smaller and more sensitive to experimental conditions such as solvent, temperature, and concentration.
The choice between a CDA and a CSA depends on the specific carboxylic acid, the desired level of accuracy, and the time constraints of the analysis.
Workflow for Enantiomeric Excess Determination
The general workflows for determining enantiomeric excess using CDAs and CSAs are illustrated below.
Performance Comparison of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is primarily determined by the magnitude of the chemical shift non-equivalence (ΔΔδ) it induces between the signals of the two diastereomers in the NMR spectrum. A larger ΔΔδ value allows for more accurate integration and, consequently, a more reliable determination of the enantiomeric excess. The following tables summarize the performance of selected CDAs and CSAs for the enantiomeric resolution of common chiral carboxylic acids.
Table 1: ¹H NMR Data for the Determination of Enantiomeric Excess of Chiral Carboxylic Acids
| Chiral Carboxylic Acid | Chiral Auxiliary | Auxiliary Type | Molar Ratio (Auxiliary:Acid) | Observed Proton | ΔΔδ (ppm) | Reference |
| Mandelic Acid | (S)-1-(1-Naphthyl)ethylamine | CDA | 1:1 | α-H | 0.05 | [3] |
| Ibuprofen | (S)-1-(1-Naphthyl)ethylamine | CDA | 1:1 | α-CH₃ | 0.04 | [4] |
| Mandelic Acid | (DHQ)₂PHAL + DMAP | CSA | 1:2 | α-H | 0.219 | [2] |
| 4-Methoxymandelic Acid | (DHQ)₂PHAL + DMAP | CSA | 1:2 | α-H | 0.321 | [2] |
| 2-Phenylpropionic Acid | Coumarin-based CDA (6-CDA) | CDA | 1:1 | Coumarin C3-H | 0.024 | [5] |
| Naproxen | Coumarin-based CDA (6-CDA) | CDA | 1:1 | Coumarin C3-H | >0.05 | [5] |
| Mandelic Acid | BINOL-based Amino Alcohol | CSA | 2:1 | α-H | 0.582 | [1][6] |
| p-Trifluoromethylmandelic Acid | BINOL-based Amino Alcohol | CSA | 2:1 | α-H | 0.641 | [1][6] |
Table 2: ¹⁹F NMR Data for the Determination of Enantiomeric Excess of Fluorine-Containing Chiral Carboxylic Acids
| Chiral Carboxylic Acid | Chiral Auxiliary | Auxiliary Type | Molar Ratio (Auxiliary:Acid) | Observed Nucleus | ΔΔδ (ppm) | Reference |
| α-Cyano-α-fluoro-p-tolylacetic acid | 3',4',5,7-tetra-O-methylepicatechin | CDA | 1:1 | C-F | Large | |
| 2-(2-Fluorophenyl)propanoic acid | Cationic Cobalt(III) complex | CSA | 1:1 | Ar-F | Not specified |
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using a Chiral Derivatizing Agent (CDA)
This protocol describes the derivatization of a chiral carboxylic acid with (R)-1-(1-naphthyl)ethylamine followed by ¹H NMR analysis.
Materials:
-
Chiral carboxylic acid (e.g., racemic ibuprofen) (~10 mg)
-
(R)-1-(1-Naphthyl)ethylamine (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous (2 mL)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and NMR tubes
Procedure:
-
In a clean, dry vial, dissolve the chiral carboxylic acid (~0.05 mmol) and (R)-1-(1-naphthyl)ethylamine (~0.055 mmol) in anhydrous DCM (1 mL).
-
Add DCC (~0.06 mmol) to the solution and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diastereomeric amide can be purified by flash column chromatography if necessary, but for ee determination, the crude product is often sufficient.
-
Dissolve an accurately weighed sample of the diastereomeric amide (5-10 mg) in CDCl₃ (~0.6 mL).
-
Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.
-
Integrate the well-resolved signals corresponding to the two diastereomers (e.g., the α-methyl protons for ibuprofen derivatives).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100.
Protocol 2: Determination of Enantiomeric Excess using a Chiral Solvating Agent (CSA)
This protocol outlines the in-situ formation of diastereomeric complexes between a chiral carboxylic acid and a BINOL-based amino alcohol for direct ¹H NMR analysis.[1][6]
Materials:
-
Chiral carboxylic acid (e.g., racemic mandelic acid) (~5 mg)
-
BINOL-based amino alcohol CSA (2 equivalents)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Accurately weigh the chiral carboxylic acid (~0.03 mmol) and the BINOL-based amino alcohol CSA (~0.06 mmol) directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of CDCl₃ to the NMR tube.
-
Cap the NMR tube and gently vortex or shake the mixture for about 30 seconds to ensure complete dissolution and complex formation.
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify and integrate the well-resolved signals corresponding to the α-proton of the two diastereomeric complexes of mandelic acid.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| x 100.
Conclusion
The determination of enantiomeric excess of chiral carboxylic acids by NMR spectroscopy is a robust and versatile technique. The choice between using a chiral derivatizing agent or a chiral solvating agent depends on the specific requirements of the analysis. CDAs generally provide larger and more reliable signal separations but require a chemical modification step. CSAs offer a more rapid and direct analysis, though the results can be more sensitive to experimental conditions. For fluorinated carboxylic acids, ¹⁹F NMR can offer a sensitive and clean method for ee determination. By carefully selecting the appropriate chiral auxiliary and following a well-defined protocol, researchers can confidently and accurately determine the enantiomeric purity of their chiral carboxylic acids, a crucial aspect in the fields of chemistry and pharmacology.
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
High-Throughput Screening for Enantiomeric Excess of Chiral Acids: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the discovery and development of chiral therapeutics, the rapid and accurate determination of enantiomeric excess (ee) is a critical bottleneck. Traditional chromatographic methods, while accurate, are often too slow for the demands of high-throughput screening (HTS). This guide provides an objective comparison of modern HTS methodologies for determining the enantiomeric excess of chiral acids, supported by experimental data and detailed protocols.
Performance Comparison of HTS Methods
The selection of an appropriate HTS method for determining the enantiomeric excess of chiral acids depends on a variety of factors, including the required throughput, accuracy, and the specific nature of the chiral acid. The following table summarizes the key performance characteristics of three prominent HTS techniques.
| Feature | Circular Dichroism (CD) Spectroscopy | Fluorescence Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, often after complexation with a chiral or achiral host. | Detects the differential fluorescence response (intensity or wavelength) of diastereomeric complexes formed between the chiral acid and a fluorescent chiral probe. | Quantifies the relative abundance of diastereomeric ions formed from the chiral acid, often after derivatization with a mass-tagged chiral auxiliary. |
| Throughput | High (e.g., 96 samples in ~4 minutes)[1] | High (seconds to minutes per sample) | Very High (seconds per sample)[2] |
| Accuracy (Average Error) | ±3.0% to ±7.0%[3][4][5][6] | <1% to <2.8%[7][8] | ~2.3 ee%[2] |
| Sample Preparation | Often requires complexation; derivatization may or may not be needed.[4] | Typically requires complexation with a fluorescent probe. | Derivatization with a chiral, mass-tagged auxiliary is common. |
| Key Advantages | Rapid analysis with plate readers, can be performed without derivatization.[4] | High sensitivity, potential for very low error.[8] | Exceptional speed and sensitivity, compatible with complex mixtures. |
| Key Limitations | May have lower accuracy than other methods, potential for interference from other chromophores. | Requires a suitable fluorescent probe for the specific chiral acid. | Requires specialized instrumentation and expertise, derivatization adds a step to the workflow. |
Experimental Workflows and Signaling Pathways
The general workflow for high-throughput screening of enantiomeric excess involves sample preparation, interaction with a chiral selector or probe, instrumental analysis, and data processing. The specific steps vary depending on the chosen methodology.
Caption: Generalized workflow for HTS determination of enantiomeric excess.
Detailed Experimental Protocols
Circular Dichroism (CD) Spectroscopy Method
This protocol is based on the formation of diastereomeric complexes between a chiral carboxylic acid and an achiral copper(II) host, leading to a measurable CD signal.[4][5][6]
Materials:
-
Achiral copper(II) host solution (e.g., [(BPQA)CuII(ClO4)2]) in a suitable buffer (e.g., 75% acetonitrile, 25% water with HEPES at pH 7.4).
-
Samples of chiral carboxylic acids with known and unknown enantiomeric excess.
-
96-well quartz microplates.
-
CD plate reader.
Procedure:
-
Sample Preparation: Prepare stock solutions of the chiral carboxylic acid samples. For crude reaction mixtures, a dilution step may be necessary.
-
Complexation: In a 96-well plate, add the achiral copper(II) host solution to each well. Then, add the chiral carboxylic acid samples to the wells to achieve a desired final concentration (e.g., two equivalents of total carboxylate relative to the host).
-
Incubation: Gently mix the plate and allow it to incubate at room temperature for a short period to ensure complex formation.
-
CD Measurement: Place the 96-well plate into the CD plate reader. Measure the CD spectrum for each well at the wavelength of the maximum Cotton effect (e.g., 238 nm).
-
Data Analysis:
-
Calibration Curve: Generate a calibration curve by plotting the CD signal intensity against the known enantiomeric excess of standard samples.
-
ee Determination: Use the linear regression equation from the calibration curve to determine the enantiomeric excess of the unknown samples from their measured CD signals.
-
Fluorescence Spectroscopy Method
This protocol utilizes a chiral fluorescent sensor that exhibits a change in fluorescence emission wavelength upon interaction with different enantiomers of a chiral carboxylic acid.[7]
Materials:
-
Chiral fluorescent sensor solution (e.g., chiral tetraphenylethylene (TPE) tetramine) in a suitable solvent mixture (e.g., cyclohexane/acetone 98:2).
-
Samples of chiral carboxylic acids with known and unknown enantiomeric excess.
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Sample Preparation: Dissolve the chiral carboxylic acid samples in a solvent compatible with the assay (e.g., acetone).
-
Assay Mixture Preparation: In a 384-well plate, dispense the chiral fluorescent sensor solution. Add the chiral carboxylic acid samples to the wells.
-
Incubation: Mix the plate and allow for a brief incubation period.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum for each well using a fluorescence plate reader.
-
Data Analysis:
-
Calibration Curve: Create a calibration curve by plotting the maximum emission wavelength (λmax) against the known enantiomeric excess of the standard samples.
-
ee Determination: Determine the enantiomeric excess of the unknown samples by correlating their measured λmax to the calibration curve.
-
Mass Spectrometry (MS) Method
This protocol is based on the principle of parallel kinetic resolution using pseudoenantiomeric mass-tagged auxiliaries.[9]
Materials:
-
Pseudoenantiomeric mass-tagged chiral derivatizing agents.
-
Quenching and derivatization reagents.
-
High-throughput mass spectrometer (e.g., ESI-TOF-MS).
-
Autosampler for microplates.
Procedure:
-
Sample Preparation and Derivatization:
-
In a microplate, quench the asymmetric synthesis reactions.
-
Add a solution containing the two pseudoenantiomeric mass-tagged auxiliaries to each well to derivatize the chiral carboxylic acid. This results in the formation of four products with two distinct masses.
-
-
MS Analysis:
-
Directly infuse the samples from the microplate into the mass spectrometer using an autosampler.
-
Acquire the mass spectrum for each sample in the appropriate mass range.
-
-
Data Analysis:
-
Peak Integration: Integrate the peak areas of the two characteristic masses corresponding to the derivatized enantiomers.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the integrated peak areas against the known enantiomeric excess of standard samples.
-
ee Determination: Calculate the enantiomeric excess of the unknown samples using their measured peak area ratios and the calibration curve.
-
References
- 1. hindsinstruments.com [hindsinstruments.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral recognition and enantiomer excess determination based on emission wavelength change of AIEgen rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
A Senior Application Scientist's Guide to Purity Analysis of 6-Methoxychroman-3-Carboxylic Acid by LC-MS
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of reproducible research and, ultimately, patient safety. 6-Methoxychroman-3-carboxylic acid is a versatile building block, serving as a key precursor in the synthesis of a variety of biologically active molecules and potential therapeutic agents.[1][2][3] Its structural integrity and purity directly influence the yield, impurity profile, and pharmacological activity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity analysis.
The Imperative of Purity for Synthetic Intermediates
This compound (Molecular Formula: C₁₁H₁₂O₄, Molecular Weight: 208.21 g/mol ) is a chroman derivative whose value lies in its potential for further chemical modification.[1][4] Impurities, which can arise from starting materials, side reactions, or degradation, can have significant downstream consequences:
-
Altered Reactivity: Impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of new, unintended byproducts.
-
Compromised Biological Activity: In drug discovery, even structurally similar impurities can exhibit different pharmacological or toxicological profiles, confounding structure-activity relationship (SAR) studies.
-
Regulatory Hurdles: For GMP-regulated development, a well-characterized impurity profile is a non-negotiable requirement.
LC-MS has emerged as the gold standard for this type of analysis due to its unique combination of high-resolution separation (LC) and definitive mass-based detection (MS), offering unparalleled sensitivity and specificity.[5]
The LC-MS Method: A Detailed Protocol and Rationale
The power of LC-MS lies in its ability to separate the target compound from its impurities and provide mass information for each component, facilitating both quantification and identification.
Experimental Workflow Overview
The process of LC-MS purity analysis follows a logical sequence, from careful sample preparation to sophisticated data interpretation. Each step is critical for achieving an accurate and reliable purity assessment.
Caption: General workflow for LC-MS purity analysis.
Step-by-Step Experimental Protocol
A. Sample Preparation:
-
Solvent Selection: Prepare a diluent of 50:50 (v/v) Acetonitrile (ACN) and deionized water. This composition is chosen to ensure the solubility of the moderately polar carboxylic acid while being fully compatible with the initial mobile phase conditions, preventing peak distortion.
-
Concentration: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC column or tubing.
B. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | The nonpolar stationary phase provides good retention for the moderately nonpolar chroman structure. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidifier ensures the carboxylic acid is protonated, leading to better retention and sharper peak shapes.[6][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent that provides good elution strength for this class of compounds. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is essential for impurity profiling, ensuring that both more polar and less polar impurities are effectively separated and eluted from the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small volume minimizes the potential for column overload, which can cause peak fronting. |
C. Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion, making negative mode ESI highly sensitive and specific for this analyte.[8] |
| Scan Range | m/z 100 - 500 | This range comfortably covers the molecular weight of the parent compound (208.21) and potential dimers, adducts, or common impurities. |
| Capillary Voltage | 3.0 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temp. | 150 °C | Helps in the desolvation process without causing thermal degradation of the analyte. |
| Desolvation Gas | Nitrogen, Flow at 800 L/hr | A high flow of inert gas is crucial for removing solvent droplets and forming gas-phase ions. |
Method Validation and Trustworthiness
To ensure the reliability of this method, it should be validated according to ICH Q2(R1) guidelines.[9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities. This is demonstrated by the chromatographic resolution of all components.
-
Limit of Detection (LOD) / Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration over a given range.
-
Accuracy & Precision: Ensuring the closeness of the results to the true value and the repeatability of the measurement, respectively.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a superior technique, the choice of an analytical method often depends on the specific requirements of the analysis. A comparison with other common techniques highlights the distinct advantages of LC-MS.
| Feature | LC-MS | HPLC-UV | Quantitative NMR (qNMR) | GC-MS |
| Identification | Excellent: Provides molecular weight of unknowns.[11][12] | Poor: Relies on retention time matching with known standards. | Excellent: Provides detailed structural information.[13] | Good: Provides fragmentation patterns for identification. |
| Sensitivity | Very High (pg-fg level) | High (ng level) | Low (µg-mg level)[14] | Very High (pg-fg level) |
| Quantification | Relative (% Area); Absolute with standards | Excellent: Robust for relative (% Area) quantification.[15][16] | Excellent: Primary method for absolute quantification against an internal standard.[13][17][18] | Relative; Absolute with standards |
| Sample Prep | Simple dissolution & filtration | Simple dissolution & filtration | Requires high-purity internal standard and careful weighing.[19] | Often requires derivatization for non-volatile compounds like carboxylic acids.[20] |
| Throughput | High | High | Moderate | Moderate |
| Key Limitation | Ionization efficiency can vary between compounds. | Cannot identify unknown peaks.[15] | Low sensitivity. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
Interpreting the Data: A Logical Approach to Impurity Identification
The true power of LC-MS is realized during data analysis. When an unknown peak is detected in the chromatogram, a systematic approach is required to propose a potential structure.
Caption: Decision tree for LC-MS based impurity identification.
Conclusion
For the comprehensive purity analysis of this compound, LC-MS stands out as the most powerful and informative technique. Its ability to seamlessly combine high-resolution separation with mass-based identification provides an unparalleled depth of analysis. While HPLC-UV offers robust quantification and qNMR provides absolute purity, neither can match the capability of LC-MS to both quantify known impurities and tentatively identify unknown ones in a single run. By adopting the systematic workflow and robust methodologies described in this guide, researchers and drug developers can ensure the quality of this critical synthetic intermediate, thereby building a solid foundation for their subsequent research and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Research Chemical [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Methoxy-chroman-3-carboxylic acid | 182570-26-9 [sigmaaldrich.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. starodub.nl [starodub.nl]
- 11. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. researchgate.net [researchgate.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. emerypharma.com [emerypharma.com]
- 20. researchgate.net [researchgate.net]
The Versatile Chroman Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The chroman ring system, a heterocyclic motif consisting of a fused benzene and dihydropyran ring, is a cornerstone in medicinal chemistry. Its structural versatility has led to the development of a vast array of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of chroman derivatives across various therapeutic areas, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Comparative Biological Activity of Chroman Derivatives
The biological activity of chroman derivatives is profoundly influenced by the nature and position of substituents on the chroman core. The following tables summarize the quantitative data, primarily half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, for various chroman derivatives, highlighting their anticancer, anti-inflammatory, antimicrobial, and antiestrogenic properties.
Anticancer Activity
Chroman derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the substitution pattern.
Table 1: Anticancer Activity of Chroman Derivatives
| Compound ID/Description | Cell Line | IC50 / GI50 (µM) | Key Structural Features | Reference |
| Chroman-4-ones | ||||
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 (enzyme assay) | 1.5 | Bromo groups at C6 and C8; Pentyl group at C2 | [1] |
| Compound 6i | MCF-7 | 34.7 | Schiff base and isatin moieties at C2 | [2] |
| 2H-Chromenes | ||||
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s ) | S. aureus (MDR) | 4 µg/mL (MIC) | Tri-halogenated with a nitro group at C3 | |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s ) | S. epidermidis (MDR) | 1-4 µg/mL (MIC) | Tri-halogenated with a nitro group at C3 |
Key SAR Insights for Anticancer Activity:
-
Substitution at C2: Introduction of bulky and lipophilic groups at the C2 position of the chroman-4-one scaffold often enhances anticancer activity.
-
Halogenation: The presence of halogen atoms, particularly on the benzene ring (C6, C8), can significantly increase cytotoxic potency.
-
Heterocyclic Moieties: Fusion or substitution with other heterocyclic rings, such as isatin and Schiff bases, can lead to potent anticancer derivatives.
Anti-inflammatory Activity
Several chroman derivatives exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Table 2: Anti-inflammatory Activity of Chroman Derivatives
| Compound ID/Description | Assay | IC50 (µM) | Key Structural Features | Reference |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14 ) | TNF-α-induced ICAM-1 expression | Potent inhibition | Hexylamide chain at C6 | [3] |
| Chroman-2-carboxylic acid N-(4-chlorophenyl)amide (2s ) | NF-κB inhibition in RAW 264.7 cells | 18.2 | 4-chlorophenylamide at C2 | [4] |
| (E)-5,7-dihydroxy-3-(3-oxo-3-phenylprop-1-en-1-yl)-4H-chromen-4-one (DCO-6 ) | p38 MAPK phosphorylation inhibition | - | Diphenolic chromone derivative | [5] |
| N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide (15b ) | Superoxide generation & elastase release | Single-digit µM | Benzenesulfonamide at C2 | [6] |
Key SAR Insights for Anti-inflammatory Activity:
-
Amide and Ester Functionalities: The introduction of carboxamide or ester groups, particularly at C2 or C6, can confer significant anti-inflammatory activity.
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the chroman ring can influence the antioxidant and anti-inflammatory properties.
-
Substitution at C2 and C3: Modifications at these positions can directly impact the inhibition of key inflammatory kinases like p38 MAPK.
Antimicrobial Activity
The chroman scaffold has served as a template for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of Chroman Derivatives
| Compound ID/Description | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| 7-hydroxychroman-4-one (1 ) | Candida species | 64-256 | Unsubstituted hydroxyl at C7 | [7] |
| 7-methoxychroman-4-one (2 ) | Candida species | 64-512 | Methoxy group at C7 | [7] |
| 3-((3-methoxyphenyl)methylene)-7-methoxychroman-4-one (21 ) | Candida species | 128 | Methoxy groups at C7 and on the benzylidene ring | [7] |
| Chroman carboxamide derivative 4a | Gram-negative bacteria | 12.5-100 | Carboxamide functionality | |
| Chroman carboxamide derivative 4b | Fungi | 25 | Carboxamide functionality |
Key SAR Insights for Antimicrobial Activity:
-
Substitution at C7: Alkylation or arylation of the C7 hydroxyl group can reduce antimicrobial activity, while a free hydroxyl or a methoxy group is often favorable.[7]
-
Homoisoflavonoid Structure: The presence of a benzylidene moiety at C3 (homoisoflavonoid) and methoxy substituents on the B-ring can enhance bioactivity.[7]
-
Carboxamide Moiety: The introduction of a carboxamide group can lead to potent antimicrobial agents.
Antiestrogenic Activity
Certain chroman derivatives have been designed as pure antiestrogens, targeting the estrogen receptor (ER) for applications in breast cancer therapy.
Table 4: Antiestrogenic Activity of Chroman Derivatives
| Compound ID/Description | Assay | Activity | Key Structural Features | Reference |
| 7-hydroxy-3-(4-hydroxyphenyl)-3-methylchroman derivative (14b ) | ER downregulation | Similar to ICI 182,780 | (3RS,4RS)-configuration, C3-methyl, C4-sulfoxide side chain | [8] |
| 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivative (24b ) | ER downregulation | Similar to ICI 182,780 | Thiochroman core, (3RS,4RS)-configuration, C3-methyl, C4-sulfoxide side chain | [8] |
Key SAR Insights for Antiestrogenic Activity:
-
Stereochemistry: The relative configuration at C3 and C4 is crucial for potent antiestrogenic activity.[8]
-
Side Chain at C4: A long methylene chain with a terminal sulfoxide and a perfluoroalkyl group at C4 enhances estrogen receptor binding and oral antiestrogen activity.[8]
-
Methyl Group at C3: The presence of a methyl group at the C3 position plays an important role in the observed antiestrogenic effects.[8]
Key Signaling Pathways and Experimental Workflows
The biological effects of chroman derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows relevant to the study of these compounds.
Caption: Inhibition of the NF-κB signaling pathway by certain chroman derivatives.
Caption: Inhibition of the p38 MAPK signaling pathway by chroman derivatives.
Caption: A typical experimental workflow for determining the cytotoxicity of chroman derivatives using the MTT assay.
Detailed Experimental Protocols
Reproducibility and comparability of data are paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of chroman derivatives.
Protocol 1: MTT Assay for Anticancer Activity
This assay determines the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Chroman derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat cells with various concentrations of the chroman derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay measures the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct
-
Complete culture medium
-
Chroman derivatives
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of the chroman derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of NF-κB inhibition compared to the TNF-α stimulated control.
Protocol 3: Western Blot for Phosphorylated p38 MAPK
This method detects the phosphorylation (activation) of p38 MAPK.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Chroman derivatives
-
LPS (Lipopolysaccharide)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with chroman derivatives for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total p38 MAPK to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Conclusion
The chroman scaffold remains a privileged structure in drug discovery, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the chroman core can lead to significant changes in biological activity. By understanding these relationships and utilizing the detailed experimental protocols provided, researchers can more effectively design and synthesize new chroman derivatives with improved potency and selectivity for a range of diseases, from cancer to inflammatory disorders and infectious diseases. The continued exploration of this remarkable scaffold holds great promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel C2-functionalized chromen-4-one scaffold for the development of p38α MAPK signaling inhibitors to mitigate neutrophilic inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 6-Methoxychroman-3-carboxylic Acid
This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the safe handling and disposal of 6-Methoxychroman-3-carboxylic acid. Adherence to these protocols is critical for ensuring laboratory safety and minimizing potential exposure.
Hazard Identification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The precautionary statement P280 advises to "Wear protective gloves/ protective clothing/ eye protection/ face protection"[1][2][3].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Minimum Specification | Rationale for Protection |
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or equivalent standards. A face shield must be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[4][5] | Protects against serious eye irritation (H319) from splashes or airborne particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use and practice proper glove removal technique to avoid skin contact.[4] | Prevents direct skin contact and subsequent irritation (H315).[6] |
| Body Protection | A standard laboratory coat. A chemical-resistant apron should be worn over the lab coat during procedures with a high potential for splashing. | Shields skin on the arms and body from accidental contact and contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to maintain low exposure levels. | Mitigates the risk of respiratory tract irritation (H335) from inhaling dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are unobstructed and accessible.[5]
-
Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting work.
2. Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use a weigh boat or appropriate container to prevent spillage onto the balance pan.
-
Handle the container with care to minimize the generation of airborne dust.
3. Experimental Procedure:
-
Don all required PPE as specified in the table above.
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Keep the container closed whenever possible.
-
After handling, thoroughly wash hands with soap and water, even after wearing gloves.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Segregate it from incompatible materials, particularly strong bases and oxidizing agents.[7][8]
Disposal Plan
1. Waste Segregation and Collection:
-
All materials contaminated with this compound (e.g., gloves, weigh boats, absorbent paper, excess reagent) must be considered hazardous waste.
-
Collect all solid and liquid waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container. The label must include the chemical name and associated hazards.
2. Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the waste container in a designated satellite accumulation area away from general work areas.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed Environmental Health & Safety (EHS) department.
-
Adhere strictly to all local, state, and national regulations for hazardous waste disposal. Do not pour waste down the drain or discard it with regular trash.[10][11]
Safe Handling Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.fr [fishersci.fr]
- 4. trimaco.com [trimaco.com]
- 5. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 6. dermnetnz.org [dermnetnz.org]
- 7. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
- 9. chemimpex.com [chemimpex.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative Structure)